Product packaging for Undecylprodigiosin(Cat. No.:CAS No. 52340-48-4)

Undecylprodigiosin

カタログ番号: B1683453
CAS番号: 52340-48-4
分子量: 393.6 g/mol
InChIキー: HIYSWASSDOXZLC-MOHJPFBDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Undecylprodigiosin is a member of the class of tripyrroles that is 1H-pyrrole substituted by (4'-methoxy-1H,5'H-[2,2'-bipyrrol]-5'-ylidene)methyl and undecyl groups at positions 2 and 5, respectively. It is a pigment produced by Stveptomyces coelicolor. It has a role as an apoptosis inducer, a bacterial metabolite, an antineoplastic agent, an antibacterial agent, a radiosensitizing agent, an immunosuppressive agent and a biological pigment. It is an aromatic ether, a tripyrrole and an alkaloid.
(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole has been reported in Streptomyces, Streptomyces avermitilis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O B1683453 Undecylprodigiosin CAS No. 52340-48-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYSWASSDOXZLC-MOHJPFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315967
Record name Undecylprodigiosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52340-48-4
Record name Undecylprodigiosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52340-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecylprodigiosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylprodigiosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNDECYLPRODIGIOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ2HK5E6ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unlocking the Red Treasure: A Technical Guide to the Discovery and Isolation of Undecylprodigiosin from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of undecylprodigiosin, a potent bioactive pigment from Streptomyces. It is designed to serve as a detailed resource, offering insights into the historical context, regulatory mechanisms, and practical methodologies for working with this promising natural product.

Introduction: The Prodiginine Family and the Rise of this compound

The prodiginines are a family of tripyrrole red pigments produced by various bacteria, most notably species of Serratia and Streptomyces.[1][2] The history of these vibrant compounds dates back to 1819, with the observation of "bloody polenta" caused by Serratia marcescens.[3] While prodigiosin from Serratia was the first to be characterized, its analogue, this compound, produced by Streptomyces, has garnered significant attention for its diverse biological activities, including antimicrobial, immunosuppressive, and anticancer properties.[4][5][6]

This compound is structurally characterized by a common 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) core linked to a 2-undecylpyrrole moiety.[7][8][9] This guide focuses specifically on the discovery and isolation of this compound from Streptomyces, the Gram-positive actinobacteria renowned for their prolific production of secondary metabolites.

Discovery and Natural Sources

This compound has been isolated from various terrestrial and marine Streptomyces species. Notable producers include Streptomyces coelicolor A3(2), Streptomyces longisporus, and more recently discovered marine isolates.[7][9] The discovery process typically involves screening of Streptomyces isolates for the production of red pigments, followed by chemical and spectroscopic analysis to confirm the structure. Marine environments, in particular, are proving to be a promising frontier for the discovery of novel prodiginine-producing Streptomyces strains.[10][11][12]

Biosynthesis and Regulation of this compound

The biosynthesis of this compound in Streptomyces is orchestrated by a dedicated gene cluster, commonly referred to as the red cluster in the model organism Streptomyces coelicolor A3(2).[7][8] The pathway involves the convergent synthesis of two precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (UP).

Biosynthetic Pathway

The biosynthesis initiates from common metabolic precursors, L-proline and L-serine, which are utilized in the formation of the bipyrrole core of MBC.[9] A separate branch of the pathway synthesizes 2-undecylpyrrole. The final step involves the condensation of MBC and 2-undecylpyrrole to yield this compound.[9]

Undecylprodigiosin_Biosynthesis Proline L-Proline MBC_pathway red gene products Proline->MBC_pathway Serine L-Serine Serine->MBC_pathway MalonylCoA Malonyl-CoA MalonylCoA->MBC_pathway FattyAcid Fatty Acid Precursor UP_pathway red gene products FattyAcid->UP_pathway MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC_pathway->MBC UP 2-Undecylpyrrole (UP) UP_pathway->UP This compound This compound MBC->this compound UP->this compound

Fig. 1: Simplified biosynthetic pathway of this compound.
Regulatory Cascade

The production of this compound is tightly regulated and often linked to the developmental lifecycle of Streptomyces. In S. coelicolor, a pathway-specific regulatory cascade involving the redD and redZ genes plays a crucial role.[13] RedZ, a response regulator, is believed to act as a transcriptional activator for redD.[13] The expression of these regulatory genes is influenced by various environmental and physiological signals, including nutrient availability and cell-cell communication (quorum sensing). Interestingly, interactions with other microorganisms, such as Bacillus subtilis, have been shown to significantly increase this compound production.[6]

Undecylprodigiosin_Regulation Signals Environmental/Physiological Signals (e.g., Nutrient Limitation, Quorum Sensing) RedZ RedZ (Response Regulator) Signals->RedZ activates RedD RedD (Transcriptional Activator) RedZ->RedD activates transcription red_genes red biosynthetic genes RedD->red_genes activates transcription This compound This compound Production red_genes->this compound synthesis

Fig. 2: Regulatory cascade of this compound production.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Streptomyces, and the extraction, purification, and characterization of this compound.

Cultivation of Streptomyces for this compound Production

The yield of this compound is highly dependent on the producing strain and the culture conditions. Optimization of media components, pH, temperature, and aeration is critical for maximizing production.

Materials:

  • Streptomyces strain (e.g., Streptomyces sp. JS520)

  • Culture media (see Table 1 for examples)

  • Shaker incubator

  • Bioreactor (for large-scale production)

Procedure:

  • Prepare the selected culture medium and sterilize by autoclaving.

  • Inoculate the medium with a fresh spore suspension or a vegetative inoculum of the Streptomyces strain.

  • Incubate the culture at the optimal temperature (typically 28-30°C) with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration.

  • Monitor the culture for growth and pigment production over time (typically 4-7 days). The appearance of a deep red color in the mycelium and/or broth indicates this compound production.

  • For large-scale production, transition the culture to a bioreactor, maintaining optimal parameters for pH, temperature, and dissolved oxygen.

Extraction and Purification

This compound is a lipophilic compound and is typically extracted from the microbial biomass using organic solvents.

Materials:

  • Streptomyces culture broth

  • Centrifuge

  • Organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Harvesting Biomass: Separate the mycelial biomass from the culture broth by centrifugation.

  • Extraction: Extract the red pigment from the biomass using an appropriate organic solvent. This can be done by suspending the biomass in the solvent and stirring for several hours, followed by filtration or centrifugation to remove the cell debris.

  • Concentration: Concentrate the crude extract using a rotary evaporator under reduced pressure.

  • Purification:

    • Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the this compound from other metabolites.

    • TLC Monitoring: Monitor the fractions from the column chromatography using TLC to identify those containing the desired red pigment.

    • HPLC: For final purification and quantification, use a reversed-phase HPLC system with a suitable solvent system (e.g., acetonitrile-water or methanol-water with a modifier like formic acid or trifluoroacetic acid).

Extraction_Purification_Workflow Culture Streptomyces Culture Centrifugation Centrifugation Culture->Centrifugation Biomass Mycelial Biomass Centrifugation->Biomass Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Biomass->Extraction Crude_Extract Crude Red Extract Extraction->Crude_Extract Concentration Rotary Evaporation Crude_Extract->Concentration Concentrated_Extract Concentrated Extract Concentration->Concentrated_Extract Column_Chromatography Silica Gel Column Chromatography Concentrated_Extract->Column_Chromatography Fractions Purified Fractions Column_Chromatography->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure_UP Pure this compound HPLC->Pure_UP

Fig. 3: General workflow for the extraction and purification of this compound.
Characterization

The purified this compound is characterized using various spectroscopic techniques to confirm its chemical structure.

Materials:

  • Purified this compound

  • UV-Vis spectrophotometer

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • UV-Vis Spectroscopy: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum. This compound typically exhibits a characteristic absorption maximum around 530-540 nm.

  • Mass Spectrometry: Determine the molecular weight of the compound using techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS). The expected molecular formula for this compound is C₂₅H₃₅N₃O, with a corresponding molar mass of approximately 393.57 g/mol .[9]

  • NMR Spectroscopy: For complete structural elucidation, perform ¹H and ¹³C NMR spectroscopy. The NMR spectra will provide detailed information about the arrangement of protons and carbons in the molecule, confirming the tripyrrole structure and the undecyl side chain.

Quantitative Data

The production of this compound can vary significantly. The following tables summarize key quantitative data from published studies.

Table 1: Optimal Culture Conditions for this compound Production

ParameterOptimal Value/RangeStreptomyces StrainReference
Temperature28-30 °CStreptomyces sp. JS520[14][15]
pH6.0-8.0Streptomyces sp. JS520[14][15]
Carbon SourceMannitol, GlucoseS. coelicolor, Streptomyces sp. JS520[14][15][16]
Nitrogen SourcePeptone, Yeast ExtractStreptomyces sp. JS520, Streptomyces sp. MBK6[4][14][15]
AerationHighStreptomyces sp. JS520[14][15]

Table 2: Reported Yields of this compound

Streptomyces StrainCulture ConditionYield (mg/L)Reference
Streptomyces sp. JS520Optimized medium138[14][15]
S. coelicolor A3(2)Co-culture with B. subtilisIncreased by 256% in bioreactor[6]
S. coelicolor A3(2)Continuous culture (glucose-limited)Varies with growth rate[16]

Table 3: Spectroscopic Data for this compound

TechniqueSolventKey ObservationsReference
UV-VisMethanolλmax ≈ 533 nm[5]
LRMS-[M+H]⁺ at m/z consistent with C₂₅H₃₅N₃O[5]
¹H NMRCDCl₃Signals corresponding to pyrrole protons and undecyl chain[5]
¹³C NMRCDCl₃Signals confirming the tripyrrole core and alkyl chain[5]

Conclusion and Future Outlook

This compound from Streptomyces remains a molecule of significant interest due to its potent and diverse biological activities. This guide provides a foundational framework for researchers and drug development professionals, detailing the discovery, biosynthesis, and methodologies for its isolation and characterization. Future research will likely focus on the discovery of novel prodiginine analogues from unexplored environments, the elucidation of regulatory networks to enhance production, and the use of synthetic biology approaches to engineer strains for improved yields and the generation of novel derivatives. The vibrant red hue of this compound is a clear indicator of the rich chemical diversity that lies within the genus Streptomyces, a treasure trove for natural product discovery.

References

A Technical Guide to the Natural Sources of Undecylprodigiosin-Producing Bacteria for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Undecylprodigiosin, a member of the prodiginine family of natural pigments, has garnered significant attention within the scientific community due to its potent biological activities, including antimicrobial, immunosuppressive, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of bacteria that produce this promising secondary metabolite. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and utilization of novel therapeutic agents. This document details the primary bacterial producers, their habitats, quantitative production data, comprehensive experimental protocols for isolation and analysis, and a visualization of the key biosynthetic and regulatory pathways.

Natural Sources of this compound-Producing Bacteria

This compound and other prodiginines are synthesized by a variety of Gram-positive and Gram-negative bacteria. These microorganisms have been isolated from diverse terrestrial and marine environments.

Primary Bacterial Producers:

  • Streptomyces species: This genus, particularly soil-dwelling and marine actinomycetes, is a prominent source of this compound.[1][2] Species such as Streptomyces coelicolor, *Streptomyces longisporus, and various marine isolates have been identified as producers.[1][3] Marine sediments, in particular, are a rich and underexplored reservoir for novel Streptomyces strains with unique bioactive compounds.[3][4][5] For instance, a novel red-pigmented Streptomyces strain, BSE6.1, was isolated from the marine sediment of the Andaman and Nicobar Islands, India, and was found to produce this compound.[4][5] Another strain, Streptomyces sp. JS520, isolated from cave sediment in Serbia, has been reported to produce exceptionally high quantities of this compound.[2][6]

  • Serratia marcescens: While more commonly associated with the production of prodigiosin, some strains of this Gram-negative bacterium also produce this compound.[7][8][9] S. marcescens is ubiquitous and can be isolated from soil, water, and plant surfaces.[10][11]

  • Other Marine Bacteria: A variety of other marine bacteria have been identified as producers of prodiginines, highlighting the marine environment as a key source for these compounds. These include species of Vibrio, Pseudoalteromonas, and Hahella.[7][12][13] For example, Zooshikella rubidus S1-1, a novel marine bacterium, has been shown to produce prodigiosin and its analogues.[12]

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and extraction methods. The following table summarizes reported quantitative data from various studies.

Bacterial StrainNatural SourceFermentation MethodThis compound YieldReference
Streptomyces sp. JS520Cave SedimentOptimized Liquid Medium138 mg/L[2][6]
Streptomyces sp. ALAA-R20 (recombinant)Marine EndophyteSolid-State Fermentation181.78 mg/g dry substrate[14]
Serratia marcescens SS-1Not SpecifiedOptimized Liquid Medium with Proline~1.4 g/L[9]
Serratia marcescens SS-1Not SpecifiedOptimized Liquid Medium with Histidine~1.4 g/L[9]
Serratia marcescens SS-1Not SpecifiedOptimized Liquid Medium with Yeast Extract690 mg/L[9]
Serratia marcescens NY1SoilOptimized Liquid Medium with Maltose425 ± 40 mg/L[15]
Serratia marcescens NY1SoilOptimized Liquid Medium with Peanut Oil535 ± 45 mg/L[15]

Experimental Protocols

Isolation of this compound-Producing Bacteria from Soil

This protocol is adapted from standard soil microbiology techniques for isolating antibiotic-producing actinomycetes.[16]

Materials:

  • Sterile soil collection containers

  • Sterile 0.9% NaCl solution

  • Sterile test tubes and pipettes

  • Glycerol Yeast Extract Agar (for Streptomyces) or Nutrient Agar (for Serratia) plates

  • Sterile glass spreader and ethanol for sterilization

  • Incubator

Procedure:

  • Sample Collection: Collect approximately 1 gram of soil from the desired location, preferably from an area rich in organic matter.[16]

  • Serial Dilution:

    • Suspend the 1 g soil sample in the first tube containing 9 ml of sterile 0.9% NaCl solution and vortex thoroughly.

    • Perform a series of 10-fold serial dilutions by transferring 1 ml of the suspension to the next tube containing 9 ml of saline, up to a dilution of 10⁻⁶.[16]

  • Plating:

    • Pipette 0.1 ml of the 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate agar plates.

    • Sterilize a glass spreader by dipping it in ethanol and passing it through a flame. Allow it to cool.

    • Spread the diluted sample evenly across the surface of the agar plate.[16]

  • Incubation: Incubate the plates at 28-30°C for 5-14 days. Observe the plates for colonies exhibiting a characteristic red or pink pigmentation.

  • Pure Culture Isolation: Streak the pigmented colonies onto fresh agar plates to obtain pure cultures.

Extraction and Quantification of this compound

This protocol is a generalized method based on several cited publications.

Materials:

  • Bacterial culture broth

  • Methanol

  • Ethyl acetate or Chloroform

  • Centrifuge and tubes

  • Rotary evaporator

  • Spectrophotometer

  • Acidified ethanol (1 M HCl in absolute ethanol)

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture broth (e.g., at 10,000 x g for 10 minutes) to pellet the cells. The pigment may be intracellular, extracellular, or both.

  • Extraction:

    • Extract the cell pellet with methanol or acetone by vigorous mixing or sonication.

    • Extract the supernatant with an equal volume of ethyl acetate or chloroform in a separatory funnel.

    • Combine the organic extracts.[12]

  • Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator to obtain the crude pigment.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Quantification:

    • Dissolve a known amount of the crude or purified extract in a known volume of methanol.

    • For spectrophotometric quantification, add a small aliquot of the methanolic extract to acidified ethanol.[17]

    • Measure the absorbance at the maximum wavelength for this compound (typically around 530-540 nm).[14]

    • The concentration can be calculated using a standard curve or the Beer-Lambert law with a known extinction coefficient.

Visualization of Pathways

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces is orchestrated by the red gene cluster.[5] It involves the condensation of two precursor molecules: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (UP).[1][18]

Undecylprodigiosin_Biosynthesis Proline L-Proline MBC_pathway MBC Biosynthesis (red gene products) Proline->MBC_pathway Malonyl_CoA Malonyl-CoA Malonyl_CoA->MBC_pathway Fatty_acid_precursor Fatty Acid Precursor (dodecanoic acid) UP_pathway 2-Undecylpyrrole (UP) Biosynthesis (red gene products) Fatty_acid_precursor->UP_pathway MBC 4-methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) MBC_pathway->MBC UP 2-Undecylpyrrole (UP) UP_pathway->UP Condensation Condensation (RedH) MBC->Condensation UP->Condensation This compound This compound Condensation->this compound

Caption: Biosynthetic pathway of this compound.

Regulation of Prodiginine Production

The regulation of prodiginine biosynthesis is complex and multifactorial, involving quorum sensing, temperature, and specific transcriptional regulators.[19][20][21][22]

Prodiginine_Regulation Quorum_Sensing Quorum Sensing (e.g., SmaIR in Serratia) Master_Regulators Master Regulators (e.g., PigP, HexS in Serratia, mbkZ in Streptomyces) Quorum_Sensing->Master_Regulators activates Environmental_Cues Environmental Cues (Temperature, pH, Phosphate) Environmental_Cues->Master_Regulators influences Biosynthetic_Genes Prodiginine Biosynthetic Gene Cluster (pig/red) Master_Regulators->Biosynthetic_Genes regulates transcription Prodiginine Prodiginine Production Biosynthetic_Genes->Prodiginine

Caption: Key regulatory inputs for prodiginine biosynthesis.

Conclusion

The natural world, particularly soil and marine ecosystems, represents a vast and valuable resource for discovering novel this compound-producing bacteria. Streptomyces and Serratia species are key producers, with yields being highly dependent on the strain and cultivation conditions. The detailed protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to isolate, identify, and optimize the production of this high-potential bioactive compound for future therapeutic applications. Further exploration, especially of underexplored environments, is likely to yield new strains with enhanced production capabilities and potentially novel prodiginine analogues.

References

An In-depth Technical Guide to the Undecylprodigiosin Biosynthesis Pathway in Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptomyces coelicolor is a soil-dwelling bacterium renowned for its complex developmental cycle and its prolific production of secondary metabolites, including a diverse array of antibiotics. Among these is the pigmented antibiotic undecylprodigiosin, a member of the prodiginine family of natural products. This compound has garnered significant interest due to its potential as an antimalarial, immunosuppressive, and anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in S. coelicolor, detailing the genetic and enzymatic machinery, the intricate regulatory networks, and the experimental methodologies used to elucidate this fascinating pathway.

The this compound Biosynthetic Gene Cluster (red)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in the red gene cluster.[4] This cluster contains the structural genes encoding the enzymes directly involved in the synthesis of the antibiotic, as well as regulatory genes that control the expression of the entire cluster. In S. coelicolor, the red cluster is composed of 23 genes.[4]

The overall biosynthetic strategy involves the convergent synthesis of two key precursors: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (UP). These two molecules are then condensed in the final step to yield this compound.[1][5][6][7]

Biosynthetic Pathway of this compound

The synthesis of this compound is a bifurcated process, with separate branches leading to the formation of MBC and UP.

Synthesis of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)

The biosynthesis of the bipyrrole moiety, MBC, begins with the amino acid L-proline. The initial steps involve the activity of a non-ribosomal peptide synthetase (NRPS) system. A simplified overview of the process is as follows:

  • Adenylation and Thiolation: L-proline is activated by an adenylation (A) domain and tethered to a peptidyl carrier protein (PCP) or a discrete acyl carrier protein (ACP).

  • Oxidation: The proline residue is then oxidized by a dehydrogenase.

  • Elongation: The pathway continues with elongation steps involving decarboxylative condensation with malonyl-CoA and L-serine, catalyzed by an α-oxamine synthase (OAS) domain.[1]

  • Cyclization, Oxidation, and Methylation: Subsequent cyclization, oxidation, and methylation steps, the latter utilizing S-adenosylmethionine (SAM), lead to the formation of the final MBC intermediate.[1]

Synthesis of 2-undecylpyrrole (UP)

The synthesis of the monopyrrole precursor, 2-undecylpyrrole, is less characterized but is known to involve a fatty acid synthase (FAS)-like machinery. The genes redP, redQ, and redR are implicated in providing the dodecanoic acid precursor, while redK and redL are proposed to be directly involved in the formation of the pyrrole ring from this fatty acid derivative.

Final Condensation Step

The terminal step in this compound biosynthesis is the condensation of MBC and UP. This reaction is catalyzed by the enzyme RedH. Following this condensation, another enzyme, the Rieske oxygenase-like RedG, can catalyze an oxidative carbocyclization of this compound to form streptorubin B.

Undecylprodigiosin_Biosynthesis Proline L-Proline NRPS_OAS NRPS/OAS Machinery Proline->NRPS_OAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->NRPS_OAS Serine L-Serine Serine->NRPS_OAS Dodecanoic_acid Dodecanoic acid derivative FAS_like FAS-like Machinery (RedP, RedQ, RedR, RedK, RedL) Dodecanoic_acid->FAS_like MBC 4-methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) RedH RedH MBC->RedH UP 2-undecylpyrrole (UP) UP->RedH This compound This compound RedG RedG This compound->RedG Streptorubin_B Streptorubin B NRPS_OAS->MBC FAS_like->UP RedH->this compound RedG->Streptorubin_B

Biosynthetic pathway of this compound in S. coelicolor.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and typically occurs during the transition from exponential to stationary phase of growth, a characteristic of secondary metabolism.[8] This regulation is controlled by a hierarchical cascade involving at least two pathway-specific regulatory genes within the red cluster: redZ and redD.[8][9]

  • redZ : This gene encodes a response regulator homolog. Transcription of redZ occurs during exponential growth and increases as the culture enters the transition and stationary phases.

  • redD : This gene encodes a Streptomyces antibiotic regulatory protein (SARP) family activator. The transcription of redD is highly dependent on the presence of a functional RedZ protein, indicating that RedZ acts as a transcriptional activator of redD.[8] RedD, in turn, directly activates the transcription of the biosynthetic genes in the red cluster.[8][9]

This regulatory cascade is also influenced by global regulatory networks that respond to nutritional cues, such as phosphate availability.

Undecylprodigiosin_Regulation RedZ RedZ RedD RedD RedZ->RedD Activates transcription Biosynthetic_genes red biosynthetic genes RedD->Biosynthetic_genes Activates transcription This compound This compound Biosynthetic_genes->this compound Leads to synthesis Nutritional_signals Nutritional Signals (e.g., Phosphate limitation) Nutritional_signals->RedZ Activates

Regulatory cascade of this compound biosynthesis.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the growth conditions and genetic background of the S. coelicolor strain. Several studies have quantified its production under various culture conditions.

ConditionStrainThis compound ProductionFold ChangeReference
Co-culture with Bacillus subtilis S. coelicolor A3(2)Increased production2.56 (in bioreactor)[2][10]
Co-culture with Staphylococcus aureus S. coelicolorIncreased production5[11]
Co-culture with Corallococcus coralloides S. coelicolorIncreased production60 (intracellular)[12]
Medium Engineering (EFBH + activators) S. coelicolor4.2 µ g/mgdcw 3.2[13]
High Salt Concentration S. coelicolor A3(2)Activated production-[14]
Overexpression of a TetR family regulator S. coelicolor M14536% reduction-[15]

Experimental Protocols

Extraction and Quantification of this compound

This protocol provides a general method for extracting and quantifying this compound from S. coelicolor cultures.

Materials:

  • S. coelicolor culture

  • Methanol

  • 0.5 M HCl

  • Spectrophotometer

  • Centrifuge and tubes

Procedure:

  • Harvest the S. coelicolor mycelium from a liquid culture by centrifugation.

  • To extract the cell-associated this compound, resuspend the mycelial pellet in methanol. For total production, the entire culture (mycelium and medium) can be vacuum dried and then extracted with methanol.[16]

  • Acidify the methanol extract with 0.5 M HCl. This is crucial as the color of this compound is pH-dependent.[16]

  • Clarify the extract by centrifugation to remove cell debris.

  • Measure the absorbance of the supernatant at 530 nm using a spectrophotometer.[16]

  • Quantify the concentration using the Beer-Lambert law with a molar extinction coefficient (ε) of 100,500 M-1cm-1.[16]

For more precise quantification and separation from other prodiginines, High-Performance Liquid Chromatography (HPLC) is recommended. A typical mobile phase for HPLC analysis is a combination of methanol and 0.1% acetic acid.[17]

Gene Knockout in S. coelicolor using PCR-Targeting (REDIRECT Technology)

This protocol outlines a generalized workflow for creating gene knockouts in S. coelicolor based on the REDIRECT methodology.

Materials:

  • S. coelicolor cosmid library

  • E. coli BW25113/pIJ790 (containing the λ Red recombination system)

  • PCR reagents

  • Disruption cassette (e.g., apramycin resistance)

  • Electroporator

  • Appropriate growth media and antibiotics

Procedure:

  • Primer Design: Design PCR primers with 39-nucleotide extensions homologous to the regions flanking the target gene in the S. coelicolor chromosome. The 3' ends of the primers will be complementary to the disruption cassette.

  • PCR Amplification: Amplify the disruption cassette using the designed primers. This will generate a linear DNA fragment containing the resistance marker flanked by sequences homologous to the target gene's flanking regions.

  • Preparation of Electrocompetent E. coli : Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the S. coelicolor cosmid that contains the target gene. Induce the expression of the λ Red genes with L-arabinose.

  • Electroporation and Recombination: Electroporate the purified PCR product into the prepared electrocompetent E. coli. The λ Red system will mediate homologous recombination, replacing the target gene on the cosmid with the disruption cassette.

  • Selection and Verification: Select for recombinant cosmids by plating on media containing the appropriate antibiotic for the disruption cassette. Verify the correct gene replacement in the cosmid by PCR and restriction analysis.

  • Conjugation into S. coelicolor : Introduce the modified cosmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) and then transfer it to S. coelicolor via conjugation.

  • Selection of Double Crossover Mutants: Select for S. coelicolor exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal copy of the gene with the disruption cassette. This is typically done by screening for resistance to the marker on the cassette and sensitivity to the antibiotic resistance marker on the cosmid backbone.

  • Confirmation: Confirm the gene knockout in S. coelicolor by PCR and Southern blot analysis.

Heterologous Expression of red Genes in E. coli

This protocol provides a general framework for expressing individual red genes in E. coli for functional characterization.

Materials:

  • Expression vector (e.g., pET series)

  • E. coli expression host (e.g., BL21(DE3))

  • Restriction enzymes and T4 DNA ligase (or Gibson assembly reagents)

  • PCR reagents

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

  • Appropriate growth media and antibiotics

Procedure:

  • Gene Amplification: Amplify the desired red gene from S. coelicolor genomic DNA using PCR with primers that add appropriate restriction sites for cloning into the expression vector.

  • Cloning: Digest the PCR product and the expression vector with the corresponding restriction enzymes, and ligate the gene into the vector. Alternatively, use a seamless cloning method like Gibson assembly.

  • Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation.

  • Plasmid Verification: Isolate the plasmid from the cloning strain and verify the correct insertion of the red gene by restriction digest and DNA sequencing.

  • Transformation into Expression Host: Transform the verified plasmid into an E. coli expression host strain.[18][19][20]

  • Protein Expression: Grow a culture of the expression strain to mid-log phase (OD600 of ~0.4-0.6). Induce protein expression by adding IPTG to the culture.

  • Optimization: Optimize expression conditions such as induction temperature, IPTG concentration, and induction time to maximize the yield of soluble protein.

  • Analysis of Expression: Analyze the expression of the target protein by SDS-PAGE of whole-cell lysates. The protein can then be purified for further biochemical assays.

Experimental_Workflow cluster_Genetic Genetic Manipulation cluster_Analysis Analysis Gene_knockout Gene Knockout in S. coelicolor (e.g., redD, redZ) Culture Culturing of S. coelicolor (wild-type and mutants) Gene_knockout->Culture Heterologous_expression Heterologous Expression of red genes in E. coli Protein_purification Protein Purification Heterologous_expression->Protein_purification Extraction Extraction of this compound Culture->Extraction Transcriptional_analysis Transcriptional Analysis (qRT-PCR) Culture->Transcriptional_analysis Quantification Quantification (Spectrophotometry/HPLC) Extraction->Quantification Enzyme_assay Enzyme Assays Protein_purification->Enzyme_assay

General experimental workflow for studying this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway in Streptomyces coelicolor is a paradigm of secondary metabolite production in actinobacteria. The elucidation of the red gene cluster, the intricate enzymatic steps, and the hierarchical regulatory network has provided valuable insights into how these bacteria produce such a diverse array of bioactive compounds. This knowledge not only deepens our fundamental understanding of microbial biochemistry and genetics but also provides a foundation for the rational engineering of Streptomyces strains for the enhanced production of valuable pharmaceuticals. Further research into the global regulatory inputs and the specific mechanisms of the biosynthetic enzymes will continue to unlock the full potential of these remarkable microbial factories.

References

Undecylprodigiosin: A Deep Dive into its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Undecylprodigiosin (UP), a member of the prodigiosin family of natural red pigments, is a bioactive secondary metabolite produced by various bacteria, most notably Streptomyces and Serratia species.[1][2][3] This family of compounds has garnered significant attention in the field of oncology for its potent cytotoxic and pro-apoptotic activities against a wide array of cancer cell lines.[4][5] Notably, this compound exhibits selective cytotoxicity towards malignant cells while showing limited toxicity to non-malignant counterparts, marking it as a promising candidate for further development as a chemotherapeutic agent.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest. Its efficacy appears to be independent of the p53 tumor suppressor status, a significant advantage in treating cancers with p53 mutations.[3][6] Furthermore, emerging evidence suggests that this compound can circumvent common multidrug resistance mechanisms.[7]

Induction of Apoptosis

The primary mechanism of this compound's cytotoxicity is the induction of programmed cell death, or apoptosis. This process is orchestrated through the modulation of key signaling pathways and apoptotic regulatory proteins.

p53-Independent Apoptosis: A critical feature of this compound is its ability to induce apoptosis irrespective of the cancer cells' p53 status.[8] It has demonstrated potent cytotoxicity in breast carcinoma cell lines with functional p53 (MCF-7, T47D) as well as those with mutant p53 (BT-20, MDA-MB-231).[2][3] This p53-independent mechanism was further confirmed by experiments showing that UP could still induce apoptosis in MCF-7 cells even after p53 was knocked down using RNA interference.[2][3] This broadens its therapeutic potential, as many cancers develop resistance to conventional therapies that rely on a functional p53 pathway.[6]

G UP This compound P53_mut Mutant p53 Cancer Cell UP->P53_mut Induces P53_wt Wild-type p53 Cancer Cell UP->P53_wt Induces Apoptosis Apoptosis P53_mut->Apoptosis P53_wt->Apoptosis

Caption: p53-Independent Apoptotic Induction by this compound.

Caspase-Dependent Pathway: this compound-induced apoptosis is executed through a caspase-dependent pathway.[8] Treatment of breast cancer cells with UP leads to the activation of initiator caspase-9 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3] The involvement of caspases is further substantiated by the fact that the pan-caspase inhibitor z-VAD-fmk can block UP-induced apoptosis.[2][6]

Modulation of Apoptotic Proteins: The activation of the caspase cascade is driven by a shift in the balance between pro- and anti-apoptotic proteins. This compound has been shown to significantly alter the expression levels of several key members of the Bcl-2 and IAP (Inhibitor of Apoptosis) families.[6]

  • Downregulation of Anti-Apoptotic Proteins: A marked decrease in the levels of BCL-XL, Survivin, and XIAP is observed following UP treatment.[2][3]

  • Upregulation of Pro-Apoptotic Proteins: Conversely, there is an enhanced expression of pro-apoptotic proteins such as BIK, BIM, MCL-1S, and NOXA.[2][3]

This concerted regulation tips the cellular balance in favor of apoptosis.

MAP Kinase (MAPK) Signaling Pathway: In murine leukemia P388 cells, the apoptotic activity of this compound is linked to the activation of the p38 and JNK (c-Jun N-terminal kinase) signaling pathways.[1][9] The use of selective inhibitors demonstrated that blocking p38 and JNK, but not ERK1/2, could prevent UP-induced cytotoxicity.[1][9][10] This indicates a specific signaling cascade is triggered by the compound to initiate apoptosis.

G cluster_0 cluster_1 MAPK Pathway cluster_2 Bcl-2 Family Modulation cluster_3 Caspase Cascade UP This compound p38 p38 UP->p38 Activates JNK JNK UP->JNK Activates ERK ERK1/2 UP->ERK No significant activation Pro_Apoptotic BIK, BIM, MCL-1S, NOXA (Pro-Apoptotic) ↑ UP->Pro_Apoptotic Anti_Apoptotic BCL-XL, Survivin, XIAP (Anti-Apoptotic) ↓ UP->Anti_Apoptotic Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Casp9 Caspase-9 Activation Pro_Apoptotic->Casp9 Anti_Apoptotic->Casp9 Inhibits PARP PARP Cleavage Casp9->PARP PARP->Apoptosis

Caption: this compound-Induced Apoptotic Signaling Pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound inhibits cancer cell proliferation by arresting the cell cycle. Flow cytometry analysis has shown that treating P388 cancer cells with UP leads to an accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 phase population.[1] This suggests that this compound disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.[9]

Molecular Targets

While the precise molecular targets of prodigiosins are still under investigation, several key interactions have been identified.

  • Ribosome Binding: Studies utilizing mass spectrometry and immunofluorescence staining have revealed that this compound appears to localize at the ribosome in P388 cancer cells.[1][9] This suggests that the ribosome may be a potential direct target, through which UP could interfere with protein synthesis, leading to cell cycle arrest and apoptosis.[9]

  • Overcoming Multidrug Resistance (MDR): this compound has shown potent toxicity toward malignant cells that overexpress the MDR1 (P-glycoprotein) and BCRP efflux pumps.[7] Unlike other chemotherapeutics, its accumulation in resistant cells occurs via passive diffusion and is not significantly affected by these pumps, suggesting it is not a substrate for them. This property is highly advantageous for treating drug-resistant cancers.[7]

Other Potential Mechanisms
  • Role of Reactive Oxygen Species (ROS): The involvement of ROS in this compound's action is not fully resolved. One study on P388 cells indicated that ROS generation does not appear to be involved in UP-induced apoptosis.[1][9] However, prodigiosins as a class are often associated with the generation of ROS, which can induce cellular damage and trigger cell death pathways.[11][12] This discrepancy suggests the role of ROS may be cell-type specific and warrants further investigation.

  • Immunomodulatory Effects: Prodigiosins have been noted for their immunosuppressive properties, but they may also act as immunomodulators within the tumor microenvironment.[13][14][15] By potentially influencing immune cells like T lymphocytes and macrophages, this compound could contribute to a more robust anti-tumor immune response.[15]

  • Anti-Angiogenic Effects: While not extensively studied for this compound specifically, the inhibition of angiogenesis (the formation of new blood vessels) is a known anticancer mechanism.[16] Given that other natural products exhibit anti-angiogenic properties, often by inhibiting pathways like VEGF/VEGFR signaling, this remains a plausible, yet unexplored, mechanism for this compound.[16][17]

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[18]

Cell LineCancer TypeIC50 Value (µM)Reference
A594Lung CarcinomaData indicates superior cytotoxicity to cisplatin[19]
CNE2Nasopharyngeal CarcinomaData indicates superior cytotoxicity to cisplatin[19]
HepG2Hepatocellular CarcinomaData indicates superior cytotoxicity to cisplatin[19]
MCF-7Breast AdenocarcinomaData indicates superior cytotoxicity to cisplatin[19]
P388Murine Leukemia0.05 (for G2/M arrest)[1]
BT-20Breast CarcinomaDose- and time-dependent cytotoxicity observed[2][3]
MDA-MB-231Breast CarcinomaDose- and time-dependent cytotoxicity observed[2][3]
T47DBreast CarcinomaDose- and time-dependent cytotoxicity observed[2][3]

Note: Specific IC50 values are not always reported as exact numbers but are described in relation to positive controls or as dose-dependent effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)
  • Purpose: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well flat-bottom microtiter plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTS Reagent Addition: After incubation, MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well according to the manufacturer's instructions.

    • Final Incubation & Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

    • Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

    • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

G cluster_workflow MTS Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTS Add MTS reagent Incubate2->AddMTS Incubate3 Incubate for 1-4 hours AddMTS->Incubate3 Read Read absorbance at 490 nm Incubate3->Read Analyze Calculate viability and IC50 Read->Analyze

Caption: Experimental Workflow for a Cell Viability (MTS) Assay.

Apoptosis Analysis by Annexin V Staining and Flow Cytometry
  • Purpose: To quantify the percentage of cells undergoing apoptosis.

  • Protocol:

    • Cell Treatment: Cells are treated with this compound at the desired concentration for a specific time.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

    • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.

    • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

    • Analysis: The stained cells are analyzed immediately using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • Data Interpretation: The flow cytometry data allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Western Blotting
  • Purpose: To detect and quantify changes in the expression levels of specific proteins involved in apoptosis and cell signaling (e.g., caspases, Bcl-2 family proteins, p38, JNK).

  • Protocol:

    • Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Caspase-9, anti-PARP, anti-p-p38) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Conclusion

This compound stands out as a potent anticancer agent with a multifaceted mechanism of action. Its ability to induce caspase-dependent apoptosis, trigger G2/M cell cycle arrest, and modulate key signaling pathways like p38/JNK underscores its therapeutic potential. Crucially, its efficacy in p53-mutant cells and its capacity to evade major multidrug resistance pumps address significant challenges in current cancer therapy. While the ribosome has been identified as a promising molecular target, further research is needed to fully elucidate the complete network of interactions and to clarify the role of processes like ROS generation and immunomodulation. The compelling preclinical data strongly support the continued investigation and development of this compound as a novel chemotherapeutic drug for a broad range of cancers.

References

Unraveling the Crimson Tide: A Technical Review of the Biological Activities of Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Undecylprodigiosin, a member of the prodiginines family of natural red pigments, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Produced by various bacteria, most notably Streptomyces and Serratia species, this tripyrrole molecule exhibits a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and immunosuppressive properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core biological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and therapeutic development.

Anticancer Activity: A Multi-Faceted Assault on Malignancy

This compound has demonstrated significant cytotoxic effects against a broad range of cancer cell lines.[4][5] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through various signaling pathways, rendering it a promising candidate for anticancer drug development.[1][6]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values against various cancer cell lines is presented in Table 1.

Cell LineCancer TypeIC50 (µM)Reference
P388Murine LeukemiaNot specified in abstract[7]
MCF-7Human Breast CarcinomaNot specified in abstract[4]
BT-20Human Breast CarcinomaNot specified in abstract[4]
MDA-MB-231Human Breast CarcinomaNot specified in abstract[4]
T47DHuman Breast CarcinomaNot specified in abstract[4]
H460Human Lung Cancer7.7 µg/mL (~19.6 µM)[8]
HepG2Human Liver Cancer8.75 µg/mL (~22.3 µM)[8]
MCF-7Human Breast Cancer<2 µg/mL (<5.1 µM)[8]

Table 1: Cytotoxicity (IC50) of this compound Against Various Cancer Cell Lines.

Signaling Pathways in Anticancer Activity

This compound's pro-apoptotic activity is mediated through the modulation of several key signaling pathways.

1.2.1. Intrinsic Apoptosis Pathway: this compound has been shown to influence the delicate balance of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. It can down-regulate anti-apoptotic proteins while up-regulating pro-apoptotic proteins.[4] This shift leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to apoptosis.

cluster_0 This compound Action cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade This compound This compound Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) This compound->Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) inhibits Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) This compound->Pro-apoptotic Proteins (e.g., Bax, Bak) activates Mitochondrion Mitochondrion Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL)->Mitochondrion stabilizes membrane Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrion permeabilizes membrane Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

This compound-induced intrinsic apoptosis pathway.

1.2.2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of this compound in cancer cells. It has been observed that this compound can lead to the activation of p38 and JNK signaling pathways, which are generally associated with stress responses and apoptosis, while not affecting the ERK1/2 signaling that often promotes cell proliferation.[7]

cluster_0 This compound Action cluster_1 MAPK Signaling cluster_2 Cellular Outcome This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK activates JNK JNK This compound->JNK activates Apoptosis Apoptosis p38 MAPK->Apoptosis JNK->Apoptosis ERK1/2 ERK1/2 Proliferation Proliferation ERK1/2->Proliferation

Modulation of MAPK signaling by this compound.
Experimental Protocols for Anticancer Activity Assessment

1.3.1. Cytotoxicity Assay (MTT Assay): This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

1.3.2. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining): This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

1.3.3. Western Blot Analysis for Caspase Activation: This technique is used to detect the cleavage and activation of caspases, key executioners of apoptosis.

  • Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Western blotting can detect both the full-length pro-caspase and the cleaved, active fragments, which have a lower molecular weight.

  • Protocol:

    • Treat cells with this compound and lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., caspase-3, caspase-9).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the protein bands using an imaging system. A decrease in the band corresponding to the pro-caspase and the appearance of bands for the cleaved fragments indicate caspase activation.

Antimicrobial Activity: A Broad-Spectrum Defense

This compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi.[3][9] This broad-spectrum activity makes it a potential candidate for the development of new antibiotics, particularly in an era of increasing antimicrobial resistance.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A summary of reported MIC values is provided in Table 2.

MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive bacteria50[10]
Micrococcus luteusGram-positive bacteria50[10]
Candida albicans ATCC 10231Fungus100[10]
Candida albicans ATCC 10259Fungus200[10]
Escherichia coli NCIM 2065Gram-negative bacteria15.9[11]
Pseudomonas aeruginosa NCIM 2036Gram-negative bacteria46.1 µM (~18.1 µg/mL)[11]
Bacillus subtilis NCIM 2545Gram-positive bacteria43 µM (~16.9 µg/mL)[11]
MRSA ATCC 43300Gram-positive bacteria73.6 µM (~28.9 µg/mL)[11]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms.

Experimental Protocol for Antimicrobial Activity Assessment

2.2.1. Broth Microdilution Method for MIC Determination: This is a standardized method for determining the MIC of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the this compound stock solution in a 96-well plate containing microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism and medium, no drug) and a negative control (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of this compound in a well with no visible growth.

Immunosuppressive Activity: Modulating the Immune Response

This compound and other prodigiosins have been shown to possess immunosuppressive properties, suggesting their potential in treating autoimmune diseases and preventing organ transplant rejection.[12]

Signaling Pathway in Immunosuppressive Activity

The primary mechanism of the immunosuppressive action of prodigiosins involves the inhibition of the Janus kinase 3 (JAK-3) signaling pathway.[12] JAK-3 is a tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors, particularly those that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK-3, this compound can block the downstream signaling events that lead to T-cell proliferation and activation.

cluster_0 Cytokine Signaling cluster_1 JAK-STAT Pathway cluster_2 Cellular Response cluster_3 This compound Action Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor binds JAK-3 JAK-3 Cytokine Receptor->JAK-3 activates STAT STAT JAK-3->STAT phosphorylates STAT Dimerization STAT Dimerization STAT->STAT Dimerization Nuclear Translocation Nuclear Translocation STAT Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription T-cell Proliferation T-cell Proliferation Gene Transcription->T-cell Proliferation This compound This compound This compound->JAK-3 inhibits

Inhibition of the JAK-STAT pathway by this compound.
Experimental Protocol for Immunosuppressive Activity Assessment

3.2.1. T-Cell Proliferation Assay: This assay measures the ability of a compound to inhibit the proliferation of T-cells in response to a stimulus.

  • Principle: T-cells are stimulated to proliferate using mitogens (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) or specific antigens. The proliferation can be measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) into the DNA of dividing cells, or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division.

  • Protocol (CFSE Method):

    • Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor.

    • Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE).

    • Culture the CFSE-labeled PBMCs in a 96-well plate in the presence of a T-cell mitogen (e.g., PHA).

    • Add various concentrations of this compound to the wells.

    • Incubate the plate for 3-5 days.

    • Harvest the cells and analyze the CFSE fluorescence of the T-cell population (e.g., CD3+ cells) by flow cytometry.

    • A decrease in the dilution of CFSE (i.e., higher fluorescence intensity) in the presence of this compound indicates an inhibition of T-cell proliferation.

Conclusion

This compound stands out as a natural product with a remarkable diversity of potent biological activities. Its ability to induce apoptosis in cancer cells through multiple signaling pathways, its broad-spectrum antimicrobial action, and its targeted immunosuppressive effects highlight its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the power of this crimson tide for the advancement of human health. Further investigation into the in vivo efficacy, safety profile, and optimization of this compound and its derivatives is warranted to translate its promising preclinical activities into novel therapeutic interventions.

References

Unlocking the Anticancer Potential of Undecylprodigiosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin, a member of the prodigiosin family of natural red pigments, is a bacterial metabolite produced by various microorganisms, including Streptomyces and Serratia species.[1][2][3] This tripyrrole compound has garnered significant attention within the scientific community for its diverse biological activities, most notably its potent anticancer properties.[3][4] Emerging research has demonstrated that this compound exhibits selective cytotoxicity against a range of cancer cell lines while showing limited toxicity to non-malignant cells.[1][2] Its ability to induce programmed cell death, or apoptosis, through mechanisms that can bypass common drug resistance pathways makes it a promising candidate for further investigation and development as a novel chemotherapeutic agent.[1][2][5]

This technical guide provides an in-depth exploration of the anticancer properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways it modulates.

Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis and arresting the cell cycle in malignant cells. A key feature of its activity is the ability to function independently of the p53 tumor suppressor protein, a common point of mutation and resistance in many cancers.[1][2]

Induction of p53-Independent Apoptosis

A significant advantage of this compound is its capacity to induce apoptosis in human breast carcinoma cells regardless of their p53 status.[1] It is effective against cells with functional p53 (like MCF-7 and T47D) as well as those with mutant p53 (such as BT-20 and MDA-MB-231).[1][2] This p53-independent mechanism was further confirmed by demonstrating its ability to induce apoptosis in MCF-7 cells where p53 was knocked down using RNA interference.[1] This broad efficacy makes this compound a potentially valuable therapeutic for a wider range of tumors.

The apoptotic process induced by this compound is caspase-dependent.[1][5] Studies have confirmed this through the activation of caspase-9 and the subsequent cleavage of Poly(ADP-ribose) Polymerase (PARP).[1] Furthermore, the pan-caspase inhibitor z-VAD.fmk has been shown to block this compound-induced apoptosis, solidifying the involvement of caspases in this pathway.[1][2]

Modulation of Bcl-2 Family Proteins

The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic and pro-apoptotic members. This compound tips this balance in favor of cell death by altering the expression levels of these key regulators.[1]

This compound has been shown to:

  • Decrease the levels of anti-apoptotic proteins:

    • BCL-X(L)

    • Survivin

    • XIAP (X-linked inhibitor of apoptosis protein)[1][5]

  • Increase the levels of pro-apoptotic proteins:

    • BIK

    • BIM

    • MCL-1S

    • NOXA[1]

This modulation effectively lowers the threshold for apoptosis induction, leading to the selective elimination of cancer cells.

Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, this compound inhibits the proliferation of cancer cells by arresting them in the G2/M phase of the cell cycle.[6][7] In murine leukemia P388 cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population.[7] This blockade of cell cycle progression prevents cancer cells from dividing and contributes to the overall suppression of tumor growth.

Activation of MAPK Signaling Pathways

The anticancer activity of this compound is also linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling system.[6] Specifically, it has been found to activate the p38 and JNK (c-Jun N-terminal kinase) pathways, while not affecting the ERK1/2 (extracellular signal-regulated kinase) signaling cascade.[6][7] The activation of p38 and JNK is a crucial component of the cellular stress response that can lead to apoptosis.

Potential Ribosomal Binding

Intriguing evidence suggests that the ribosome may be a potential target for this compound in cancer cells.[6][7] Using techniques such as mass spectrometry and immunofluorescence staining, researchers have observed that this compound appears to be located at the ribosome in P388 cells.[6][7] This finding opens up a new avenue for understanding the precise molecular interactions and anticancer mechanisms of prodigiosins.[6]

Quantitative Data on Anticancer Effects

The following tables summarize the quantitative data from various studies, illustrating the efficacy of this compound against different cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
P388Murine LeukemiaNot specified, but most evident impact[7]
HL60Human Promyelocytic LeukemiaNot specified, significant activity[8]
A-549Human Lung CarcinomaNot specified, significant activity[8]
BEL-7402Human Hepatocellular CarcinomaNot specified, significant activity[8]
SPCA4Not specifiedNot specified, significant activity[8]
MCF-7Human Breast AdenocarcinomaPotent cytotoxicity observed[1][2]
BT-20Human Breast CarcinomaPotent cytotoxicity observed[1][2]
MDA-MB-231Human Breast AdenocarcinomaPotent cytotoxicity observed[1][2]
T47DHuman Breast Ductal CarcinomaPotent cytotoxicity observed[1][2]

Note: While many studies confirm potent, dose-dependent cytotoxicity, specific IC50 values are not consistently reported across the provided search results. The effect is described as significant against the listed cell lines.

Table 2: Effect of this compound on Cell Cycle Distribution in P388 Cells

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
Control (DMSO)Not specifiedNot specifiedNot specified[7]
This compound (0.05 µM for 24h)DecreasedNot specified40.73%[7]

Table 3: Modulation of Apoptosis-Related Proteins by this compound in Breast Carcinoma Cells

ProteinFunctionEffect of this compoundReference
BCL-X(L)Anti-apoptoticMarked Decrease[1]
SurvivinAnti-apoptoticMarked Decrease[1]
XIAPAnti-apoptoticMarked Decrease[1][5]
BIKPro-apoptoticEnhanced Levels[1][5]
BIMPro-apoptoticEnhanced Levels[1]
MCL-1SPro-apoptoticEnhanced Levels[1]
NOXAPro-apoptoticEnhanced Levels[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anticancer properties of this compound.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound for the desired time. Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound as described above and harvest by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them by adding the cell pellet drop-wise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-9, PARP, Bcl-2, p38, JNK) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations: Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows associated with this compound's anticancer activity.

G cluster_up This compound cluster_mapk MAPK Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_apoptosis Apoptosis Cascade cluster_cellcycle Cell Cycle Control UP This compound p38 p38 UP->p38 JNK JNK UP->JNK BclXL Bcl-XL, Survivin, XIAP (Anti-apoptotic) UP->BclXL Inhibits Bik Bik, Bim, Noxa (Pro-apoptotic) UP->Bik Promotes G2M G2/M Phase Arrest UP->G2M Induces Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK ERK1/2 (Unaffected) Casp9 Caspase-9 Activation BclXL->Casp9 Bik->Casp9 PARP PARP Cleavage Casp9->PARP PARP->Apoptosis

Caption: this compound's anticancer signaling pathways.

workflow start Start step1 1. Seed Cancer Cells (96-well plate) start->step1 step2 2. Treat with This compound step1->step2 step3 3. Incubate (e.g., 48 hours) step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Solubilize Formazan step4->step5 step6 6. Measure Absorbance (570 nm) step5->step6 end Calculate IC50 step6->end

Caption: Experimental workflow for an MTT cytotoxicity assay.

G UP This compound Treatment CellularEffects Cellular Effects Mechanism1 Inhibition of Cell Proliferation UP->Mechanism1 Mechanism2 Induction of Programmed Cell Death UP->Mechanism2 Outcome1 G2/M Phase Arrest Mechanism1->Outcome1 Outcome2 Apoptosis Mechanism2->Outcome2 Final Anticancer Activity Outcome1->Final Outcome2->Final

Caption: Logical relationship of this compound's effects.

Conclusion and Future Directions

This compound stands out as a potent and selective anticancer agent with a compelling mechanism of action. Its ability to induce caspase-dependent apoptosis irrespective of p53 status, coupled with its capacity to arrest the cell cycle at the G2/M phase, underscores its therapeutic potential.[1][7] The modulation of key signaling pathways, including the Bcl-2 family and MAPK cascades, provides a solid foundation for its efficacy against various cancer cell types.[1][6]

While the in vitro evidence is strong, further research is necessary to fully elucidate its potential. Future studies should focus on:

  • In vivo Efficacy: Evaluating the anticancer effects of this compound in preclinical animal models to determine its safety, pharmacokinetics, and efficacy in a whole-organism context.

  • Target Deconvolution: Further investigating the binding interaction with the ribosome and other potential molecular targets to fully understand its mechanism.[6]

  • Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic drugs or radiation therapy, which could potentially lower required dosages and overcome drug resistance.[9]

  • Analogue Development: Synthesizing and screening derivatives of this compound to optimize its potency, selectivity, and pharmacological properties.

References

Unveiling the Crimson Tide: A Technical Guide to the Antimicrobial Spectrum and Activity of Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin, a member of the prodiginine family of natural pigments, has garnered significant attention within the scientific community for its broad spectrum of bioactivities.[1][2] Produced by various microorganisms, most notably species of Streptomyces, this vibrant red compound exhibits potent antimicrobial, immunosuppressive, and antimalarial properties.[2][3][4] This technical guide provides an in-depth overview of the antimicrobial spectrum and activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and relevant laboratory workflows.

Antimicrobial Spectrum and Potency

This compound has demonstrated inhibitory activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Activity

This compound exhibits potent activity against various Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Bacillus subtilis.[1][3] Its activity against Gram-negative bacteria has also been reported, targeting pathogens like Tenacibaculum maritimum, Listonella anguillarum, and Aeromonas hydrophila.[5]

Table 1: Antibacterial Activity of this compound (MIC values)

Bacterial SpeciesGram StainMIC (µg/mL)Reference
Bacillus subtilisPositive50[1]
Micrococcus luteusPositive50[1]
Staphylococcus aureusPositiveStrong Activity[1]
Tenacibaculum maritimumNegativeInhibition Observed[5]
Listonella anguillarumNegativeInhibition Observed[5]
Aeromonas hydrophilaNegativeInhibition Observed[5]

Note: "Strong Activity" and "Inhibition Observed" indicate qualitative findings where specific MIC values were not provided in the cited sources.

Antifungal Activity

The antifungal properties of this compound have been primarily documented against Candida albicans, a common opportunistic human pathogen.[1][3]

Table 2: Antifungal Activity of this compound (MIC values)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans ATCC 10231100[1]
Candida albicans ATCC 10259200[1]
Candida albicansStrong Activity[1]
Antiprotozoal Activity

Beyond bacteria and fungi, prodiginines, including this compound, have shown promise as antimalarial agents, exhibiting potent activity against Plasmodium falciparum.[6][7]

Table 3: Antimalarial Activity of Natural Prodiginines (IC50 values)

Compound FamilyPlasmodium falciparum IC50 (nM)Reference
Natural Prodiginines1.7 - 8.0[6]

Note: The cited study evaluated a group of four natural prodiginines, providing a range of IC50 values.

Mechanism of Antimicrobial Action

The antimicrobial effects of prodigiosins are multifaceted and are thought to involve several mechanisms that disrupt fundamental cellular processes in target microorganisms. While the precise signaling pathways perturbed by this compound in microbes are still under active investigation, the general mechanisms attributed to the prodigiosin family include:

  • Membrane Disruption: The lipophilic nature of prodigiosins may facilitate their insertion into the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell lysis.[8]

  • DNA Damage: Some prodiginines have been shown to induce cleavage of bacterial DNA.[9]

  • Generation of Reactive Oxygen Species (ROS): The production of ROS can lead to oxidative stress, damaging cellular components such as proteins, lipids, and nucleic acids.[8]

  • Inhibition of Macromolecular Synthesis: Prodigiosins have been reported to inhibit both RNA and protein synthesis in bacterial cells.[10]

  • pH Modulation: Interference with intracellular pH homeostasis has also been proposed as a potential mechanism of action.[9]

antimicrobial_mechanisms Prodigiosin This compound Membrane Cell Membrane Prodigiosin->Membrane Disruption DNA DNA Prodigiosin->DNA Cleavage Ribosome Ribosomes (Protein Synthesis) Prodigiosin->Ribosome Inhibition ROS Reactive Oxygen Species (ROS) Prodigiosin->ROS Induction of ROS->Membrane Damage ROS->DNA Damage ROS->Ribosome Damage MIC_Workflow A Prepare serial two-fold dilutions of This compound in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Include positive (microorganism, no drug) and negative (medium only) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). C->D E Determine the MIC by visually assessing the lowest concentration with no visible growth. D->E Biofilm_Inhibition_Workflow A Dispense microbial culture and this compound at various concentrations into a 96-well plate. B Incubate the plate to allow for biofilm formation. A->B C Wash the plate to remove planktonic cells. B->C D Stain the adherent biofilm with crystal violet solution. C->D E Wash away excess stain. D->E F Solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid). E->F G Measure the absorbance of the solubilized stain, which is proportional to the biofilm mass. F->G

References

Methodological & Application

Application Notes and Protocols for the Extraction of Undecylprodigiosin from Bacterial Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Undecylprodigiosin is a vibrant red pigment belonging to the prodiginine family of natural products. Produced by several bacterial species, most notably Streptomyces coelicolor and some strains of Serratia marcescens, it has garnered significant scientific interest due to its diverse biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[1][2] This application note provides a detailed protocol for the extraction and purification of this compound from bacterial fermentation broth, summarizing key quantitative data and outlining the biosynthetic regulatory pathway.

I. Experimental Protocols

This section details the methodologies for the cultivation of this compound-producing bacteria and the subsequent extraction and purification of the target compound. The protocol is a synthesis of established methods, with specific variations for Streptomyces and Serratia species noted.

A. Bacterial Cultivation

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Luria-Bertani broth for Serratia marcescens or a medium containing soluble starch, yeast extract, and peptone for Streptomyces) with a single colony of the desired bacterial strain.[1][3][4]

    • Incubate the seed culture at the optimal temperature for the specific strain (typically 27-30°C) with agitation (e.g., 120-150 rpm) for 48-72 hours, or until significant growth and pigmentation are observed.[1][5]

  • Production Scale Fermentation:

    • Inoculate the production medium with the seed culture. The production medium for Streptomyces can consist of soluble starch, yeast, peptone, and sea salt.[1] For Serratia marcescens, peptone-glycerol broth is often used.[6]

    • Incubate the production culture for an extended period, typically 5-7 days, under the same temperature and agitation conditions as the inoculum preparation to allow for maximal this compound production.[1][2]

B. Extraction of this compound

  • Cell Harvesting:

    • Following incubation, harvest the bacterial cells from the fermentation broth by centrifugation. A common condition is 8,000 x g for 20-30 minutes.[3][4][6]

    • Discard the supernatant and collect the cell pellet, which should be intensely red.

  • Cell Lysis and Initial Extraction:

    • Resuspend the cell pellet in a suitable organic solvent. Acidified methanol (pH 3.0-4.0) is frequently used for both Serratia and Streptomyces.[3][4][7][8] Ethyl acetate is another effective solvent for extraction from Streptomyces culture broth.[1]

    • For enhanced extraction, sonication can be employed to disrupt the cell biomass.[8]

    • Alternatively, a two-phase extraction using a mixture of methanol, toluene, and a phosphate buffer (pH 7) can be effective for Streptomyces cell pellets.[2]

  • Solvent Extraction and Concentration:

    • Separate the solvent extract containing this compound from the cell debris by centrifugation (e.g., 5,000 x g for 15 minutes).[3][4]

    • Collect the supernatant and concentrate it to obtain a crude pigment extract. This can be achieved by evaporation under reduced pressure or by placing it in a dry bath at a controlled temperature (e.g., 60°C).[3][4]

C. Purification of this compound

  • Chromatographic Separation:

    • The crude extract can be purified using various chromatographic techniques. Silica gel column chromatography is a common initial step.[1]

    • A step gradient of solvents with increasing polarity, such as dichloromethane and methanol, can be used to elute the fractions.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • For high-purity this compound, reversed-phase HPLC is recommended.[1]

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid).[1]

    • The this compound peak can be detected by its characteristic absorbance at approximately 535-539 nm.[1][7]

II. Data Presentation

The following tables summarize key quantitative data from various studies on this compound extraction and production.

Table 1: this compound Yield from Different Production Strategies

Bacterial StrainFermentation MethodYieldReference
Streptomyces sp. ALAA-R20 (recombinant)Solid-state fermentation181.78 mg/gds[7]
Streptomyces coelicolorFermenter culture with optimized medium4.2 µ g/mgdcw [9]
Serratia marcescensTryptic soy broth83.4 ± 1.7 mg/L[10]

gds: grams of dry substrate; mgdcw: milligrams of dry cell weight

Table 2: Comparison of Solvents for Prodigiosin Extraction

SolventRelative Extraction EfficiencyReference
Acidified EthanolMost suitable[10]
DMSOHigh[10]
MethanolHigh[10]
AcetoneHigh[10]
AcetonitrileModerate[10]
ChloroformModerate[10]

III. Visualization

A. Signaling Pathway for this compound Production in Streptomyces coelicolor

The production of this compound in Streptomyces coelicolor is regulated by a pathway-specific cascade involving the redD and redZ genes.[11][12] The redZ gene product acts as a transcriptional activator for the redD gene.[11] The expression of redZ itself is influenced by the bldA gene, which encodes a tRNA for a rare leucine codon present in the redZ mRNA.[11][12]

undecylprodigiosin_pathway bldA bldA (tRNA for rare UUA codon) redZ redZ (Response Regulator) bldA->redZ Translational control redD redD (Transcriptional Activator) redZ->redD Transcriptional activation red_genes This compound Biosynthetic Genes redD->red_genes Transcriptional activation This compound This compound red_genes->this compound Biosynthesis

Caption: Regulatory cascade for this compound production in S. coelicolor.

B. Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and purification of this compound from a bacterial fermentation broth.

extraction_workflow fermentation Bacterial Fermentation centrifugation1 Centrifugation (Cell Harvesting) fermentation->centrifugation1 supernatant1 Spent Medium (Discard) centrifugation1->supernatant1 cell_pellet Cell Pellet centrifugation1->cell_pellet extraction Solvent Extraction (e.g., acidified methanol) cell_pellet->extraction centrifugation2 Centrifugation (Debris Removal) extraction->centrifugation2 cell_debris Cell Debris (Discard) centrifugation2->cell_debris crude_extract Crude Extract centrifugation2->crude_extract concentration Solvent Evaporation crude_extract->concentration concentrated_extract Concentrated Crude Extract concentration->concentrated_extract purification Chromatography (e.g., Silica Column, HPLC) concentrated_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General workflow for this compound extraction and purification.

References

Quantification of Undecylprodigiosin Using Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin is a red-pigmented microbial alkaloid belonging to the prodiginine family of natural products. Produced by various bacteria, most notably species of Streptomyces, it has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. As research into the therapeutic potential of this compound advances, the need for robust and accurate quantitative methods is paramount. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices. This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS, intended to aid researchers in drug discovery, development, and mechanistic studies.

Quantitative Data Summary

The following table summarizes reported yields of this compound from various Streptomyces species under different culture conditions. This data highlights the variability in production and underscores the importance of optimized culture and extraction procedures for maximizing yield.

Producing OrganismCulture ConditionYieldReference
Streptomyces sp. JS520Optimized liquid medium138 mg/L[1][2]
Recombinant Streptomyces sp. ALAA-R20Solid-state fermentation on groundnut oil cake181.78 mg/g dry substrate

Signaling Pathways Modulated by this compound and Other Prodiginines

This compound and its analogs exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics. Prodiginines have been shown to impact cell proliferation, apoptosis, and other critical cellular processes through the regulation of key signaling cascades.

Below is a diagram illustrating some of the key signaling pathways reported to be affected by prodiginines, including this compound.

Signaling_Pathways UP This compound & Prodiginines GPCR GPCR UP->GPCR Inhibits MAPK_pathway MAPK Pathway UP->MAPK_pathway Activates PI3K_pathway PI3K/Akt/mTOR Pathway UP->PI3K_pathway Inhibits Wnt_pathway Wnt/β-catenin Pathway UP->Wnt_pathway Inhibits Membrane AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Melanogenesis Melanogenesis (Tyrosinase, TYRP-1, DCT) CREB->Melanogenesis p38 p38 MAPK MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK Apoptosis1 Apoptosis p38->Apoptosis1 JNK->Apoptosis1 Akt Akt PI3K_pathway->Akt mTOR mTOR Akt->mTOR Apoptosis2 Apoptosis mTOR->Apoptosis2 Suppression of anti-apoptotic proteins LRP6 LRP6 Wnt_pathway->LRP6 DVL DVL Wnt_pathway->DVL GSK3b GSK3β Wnt_pathway->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Degradation Gene_Expression Target Gene Expression (e.g., Cyclin D1) beta_catenin->Gene_Expression

Caption: Key signaling pathways modulated by prodiginines.

Experimental Workflow for Quantification

A typical workflow for the quantification of this compound from a bacterial culture involves several key steps, from sample collection to data analysis. This process ensures the accurate and reproducible measurement of the target analyte.

Experimental_Workflow Start Bacterial Culture (e.g., Streptomyces sp.) Harvest Cell Pellet & Supernatant Separation (Centrifugation) Start->Harvest Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Harvest->Extraction Internal_Std Spike with Internal Standard Extraction->Internal_Std Dry_Reconstitute Dry Down & Reconstitute in Injection Solvent Internal_Std->Dry_Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LCMS Data_Analysis Data Processing & Quantification LCMS->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture

This protocol outlines the extraction of this compound from a liquid culture of a producing microorganism, such as Streptomyces.

Materials:

  • Bacterial culture producing this compound

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled this compound or another prodiginine analog).

  • Injection solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Harvesting Cells: Centrifuge the bacterial culture (e.g., 10 mL) at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Extraction from Supernatant (Optional but Recommended): Decant the supernatant into a fresh tube. To extract any secreted this compound, add an equal volume of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the phases. Collect the organic (upper) phase. Repeat the extraction on the aqueous phase and pool the organic extracts.

  • Extraction from Cell Pellet: To the cell pellet, add a suitable volume of methanol (e.g., 5 mL) and vortex vigorously to lyse the cells and extract the intracellular pigment.

  • Combine Extracts: If both intracellular and extracellular fractions are being quantified together, the methanolic extract from the cell pellet can be combined with the ethyl acetate extract from the supernatant.

  • Internal Standard Spiking: At the earliest possible stage to account for variability in sample processing, add a known concentration of the internal standard to the extract.

  • Solvent Evaporation: Evaporate the solvent from the extract to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a precise volume of the injection solvent (e.g., 1 mL). Vortex and centrifuge to pellet any insoluble debris.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Development and Quantification

This protocol describes the setup of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound using Multiple Reaction Monitoring (MRM).

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

LC Parameters (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure good separation from other metabolites. For example, 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Parameters (to be optimized):

  • Precursor Ion Identification: The molecular formula of this compound is C₂₅H₃₅N₃O, with a monoisotopic mass of 393.2831 g/mol . In positive electrospray ionization (ESI+) mode, it will readily form a protonated molecule [M+H]⁺ at m/z 394.3 .

  • Product Ion Identification (Fragmentation): Infuse a solution of purified this compound directly into the mass spectrometer and perform a product ion scan (MS2) on the precursor ion (m/z 394.3). The collision-induced dissociation (CID) will generate characteristic fragment ions. Based on the structure of prodiginines, likely fragments will arise from the cleavage of the alkyl chain and fragmentation of the tripyrrole core.

  • MRM Transition Selection: Select the precursor ion (Q1) and at least two of the most intense and specific product ions (Q3) to create MRM transitions. A hypothetical example based on common fragmentation patterns could be:

    • Quantifier Ion: The most intense and stable fragment.

    • Qualifier Ion: A second, less intense fragment used for confirmation.

  • Optimization of Collision Energy (CE) and other parameters: For each MRM transition, optimize the collision energy to maximize the signal of the product ion. Also, optimize other source-dependent parameters like cone voltage or declustering potential.

Proposed MRM Transitions for Method Development:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - HypotheticalCollision Energy (eV) - To be Optimized
This compound (Quantifier)394.3Fragment 1Optimize (e.g., 15-30 eV)
This compound (Qualifier)394.3Fragment 2Optimize (e.g., 20-40 eV)
Internal Standard[M+H]⁺ of ISMost intense fragment of ISOptimize
Protocol 3: Calibration Curve and Quantification

To perform absolute quantification, a calibration curve must be generated.

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in a suitable solvent (e.g., methanol) to create a concentrated stock solution.

  • Create Calibration Standards: Perform serial dilutions of the stock solution in the injection solvent to create a series of calibration standards covering the expected concentration range of the samples (e.g., 1 ng/mL to 1000 ng/mL).

  • Spike with Internal Standard: Add a constant, known concentration of the internal standard to each calibration standard and to all unknown samples.

  • Analysis: Inject the calibration standards in order of increasing concentration, followed by the unknown samples.

  • Data Analysis: For each injection, calculate the peak area ratio of the this compound quantifier MRM transition to the internal standard MRM transition.

  • Construct the Calibration Curve: Plot the peak area ratio (y-axis) against the known concentration of the this compound standards (x-axis).

  • Regression Analysis: Apply a linear regression with a 1/x or 1/x² weighting to the calibration curve data. The R² value should be >0.99 for a good fit.

  • Quantify Unknowns: Using the equation of the line from the regression analysis, calculate the concentration of this compound in the unknown samples based on their measured peak area ratios.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the quantification of this compound using LC-MS/MS. The presented methodologies, from sample preparation to data analysis, are designed to be adaptable to various research needs. Accurate quantification is a critical step in the evaluation of this compound as a potential therapeutic agent, and the use of a well-validated LC-MS/MS method will ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.

References

Culturing Streptomyces coelicolor for Optimal Undecylprodigiosin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Streptomyces coelicolor to achieve optimal production of the bioactive secondary metabolite, undecylprodigiosin. The information compiled herein is based on established research findings and is intended to guide laboratory-scale production efforts.

Introduction

Streptomyces coelicolor is a model actinobacterium renowned for its complex developmental cycle and its prolific production of a wide array of secondary metabolites, including the pigmented antibiotic this compound. This compound, a member of the prodiginine family, exhibits a range of biological activities, including antibacterial, immunosuppressive, and anticancer properties. Optimizing its production is a key objective for research and drug development. This guide outlines the critical parameters and methodologies to enhance this compound yield.

Data Presentation: Optimizing Culture Conditions

The production of this compound is highly sensitive to various environmental and nutritional factors. The following tables summarize key quantitative data for optimizing culture conditions.

Table 1: Effect of Temperature on this compound Production
Temperature (°C)Relative this compound YieldReference
20Lower production[1]
30Optimal for growth and antibiotic production[1][2]
37Reduced biosynthesis of this compound
40Decreased production[1]
45Significantly decreased production[1]
50Production prevented[1]
Table 2: Media Composition and its Influence on this compound Yield
Medium/ComponentKey ComponentsEffect on this compound ProductionReference
Hobbs's Medium Glucose, Yeast ExtractMaximum production of 11.6 mg/L after 5 days.[3]
Minimal Medium (MM) Glucose, NaNO₃, MgSO₄, KCl, KH₂PO₄Baseline production.[4]
MM + Furfural (2mM) Glucose, Furfural (2mM), ACN (0.2%), DMSO (0.3%)52% enhancement in production, yielding 4.2 µ g/mgdcw .[5]
Solid-State Fermentation (Wheat Bran) Wheat BranReached a maximum of 16 mg/gds on the fourth day.[6]
Co-culture with B. subtilis Standard liquid medium175-211% increase in shake flasks and 256% in a bioreactor.[7][8]
Co-culture with C. coralloides Standard liquid medium60-fold increase in intracellular concentration.[9]
Elicitation with heat-killed B. subtilis Defined mediumThree-fold increase in maximum concentration.[10]
Elicitation with heat-killed S. aureus Defined mediumFive-fold increase in maximum concentration.[10]
Table 3: Effect of pH on Streptomyces Growth and Antibiotic Production
Initial pHEffect on Growth and Antibiotic ProductionReference
< 5.5Growth is generally inhibited.[11]
6.0Optimal for antimicrobial activity in some Streptomyces sp.[1]
6.5 - 8.0Favorable range for Streptomyces growth.[11]
7.0Optimal for growth in many Streptomyces species.[11]
Table 4: Aeration and Agitation Parameters for Optimal Production in Fermenters
ParameterRecommended SettingRationaleReference
Agitation 200 rpmBalances oxygen transfer with minimizing shear stress on mycelia.[2][12]
Aeration 2.0 vvm (volume of air per volume of medium per minute)Ensures sufficient dissolved oxygen for aerobic metabolism and secondary metabolite biosynthesis.[2][12]

Experimental Protocols

Protocol 1: Cultivation of Streptomyces coelicolor for this compound Production

This protocol details the steps from preparing spore stocks to establishing a liquid culture for this compound production.

1. Preparation of Spore Stocks: a. Grow S. coelicolor on a suitable solid medium (e.g., Soya Flour Mannitol Agar) until well sporulated.[13] b. Harvest spores by scraping the surface of the agar plate and suspending them in a 20% (v/v) glycerol solution. c. Filter the spore suspension through sterile glass wool to remove mycelial fragments.[13] d. Store the spore suspension in aliquots at -20°C for long-term use.[14]

2. Inoculum Preparation: a. Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with the spore stock. b. Incubate the culture in a shaker at 28°C with 200 rpm for 72 hours, or until a dense mycelial culture is obtained.[15]

3. Production Culture: a. Prepare the desired production medium (refer to Table 2 for options). For a baseline, Minimal Medium (MM) can be used. b. Inoculate the production medium with the prepared mycelial culture (a 1:100 dilution is a good starting point). c. For co-culture experiments, introduce live or heat-killed cells of the eliciting bacterium at the beginning of the S. coelicolor culture.[7][10] A 2.5% (v/v) inoculum of B. subtilis containing 10⁸ cells/ml has been shown to be effective.[7] d. Incubate the production culture under optimized conditions (refer to Tables 1, 3, and 4), typically at 30°C with shaking at 200 rpm. e. Monitor the culture for growth and pigment production over several days (typically 5-7 days).

Protocol 2: Extraction and Quantification of this compound

This protocol describes a spectrophotometric method for the extraction and quantification of this compound from S. coelicolor cultures.

1. Extraction: a. Harvest the mycelium from the liquid culture by centrifugation. b. Vacuum dry the mycelium.[16] c. Extract the dried mycelium with methanol.[16] d. Acidify the methanol extract with HCl to a final concentration of 0.5 M.[16] This step is crucial as the color of prodiginines is pH-dependent.

2. Quantification: a. Measure the absorbance of the acidified methanol extract at 530 nm using a spectrophotometer.[16] b. Calculate the concentration of this compound using the Beer-Lambert law. The molar extinction coefficient (ε) for this compound at 530 nm is 100,500 M⁻¹cm⁻¹.[16] c. If the absorbance reading is too high, dilute the sample with acidified methanol to bring it within the linear range of the spectrophotometer.

Mandatory Visualizations

Signaling Pathway for this compound Production

G bldA bldA (tRNA for UUA) redZ_mRNA redZ mRNA (contains UUA codon) bldA->redZ_mRNA Translates RedZ_protein RedZ Protein (Response Regulator) redZ_mRNA->RedZ_protein Translated to redD_promoter redD promoter RedZ_protein->redD_promoter Activates transcription at redD_gene redD gene RedD_protein RedD Protein (Transcriptional Activator) redD_gene->RedD_protein Transcribed & Translated to red_biosynthetic_genes red Biosynthetic Genes RedD_protein->red_biosynthetic_genes Activates transcription of This compound This compound red_biosynthetic_genes->this compound Synthesize G cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis Spore_Stock Prepare S. coelicolor Spore Stock Inoculum Prepare Mycelial Inoculum Spore_Stock->Inoculum Production_Culture Inoculate Production Medium Inoculum->Production_Culture Optimization Optimize Parameters: - Temperature - pH - Media Composition - Aeration/Agitation Production_Culture->Optimization Extraction Extract this compound Optimization->Extraction Quantification Quantify via Spectrophotometry (530 nm) Extraction->Quantification Data_Analysis Analyze and Compare Yields Quantification->Data_Analysis

References

Application Notes and Protocols for Solid-State Fermentation of Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of undecylprodigiosin, a promising bioactive compound with antimicrobial, immunosuppressive, and anticancer properties, using solid-state fermentation (SSF) techniques. SSF offers a cost-effective and efficient alternative to submerged fermentation for producing this valuable secondary metabolite.

Introduction to Solid-State Fermentation for this compound Production

Solid-state fermentation is a process where microorganisms are cultivated on a solid substrate with low moisture content.[1] This technique mimics the natural habitat of many filamentous bacteria like Streptomyces, which are prolific producers of secondary metabolites, including this compound.[2] For this compound synthesis, SSF presents several advantages over traditional submerged fermentation (SmF), including potentially higher product yields, reduced energy consumption, and the ability to utilize agro-industrial wastes as substrates, thereby lowering production costs.[3]

Cultivation of Streptomyces coelicolor on solid substrates has been shown to significantly increase the production of this compound while suppressing the synthesis of other antibiotics like actinorhodin.[4] The choice of solid substrate is crucial and can range from wheat bran and rice husk to groundnut oil cake, with wheat bran often showing high productivity.[4][5] Furthermore, co-cultivation with other microorganisms, such as Bacillus subtilis, has been demonstrated to enhance this compound yields.[6][7]

Data Presentation: this compound Yield in Solid-State Fermentation

The following table summarizes quantitative data from various studies on this compound production using SSF, highlighting the microbial strains, substrates, and key fermentation parameters.

Microbial StrainSolid SubstrateKey Fermentation ParametersThis compound YieldReference
Streptomyces coelicolor (A3)2Wheat BranMoisture level (1:1 w/v), incubation for 4 days.16 mg/gds[4]
Recombinant Streptomyces sp. ALAA-R20Groundnut Oil Cake (GOC)80% initial moisture, pH 7.0, 30°C, 7-day incubation.181.78 mg/gds[8]
Serratia marcescensTannery FleshingOptimized conditions: 96 h, pH 7, 30°C, 50% moisture.70.4 g/kg of tannery fleshing[9]
Serratia marcescens NCIM 5246Wheat BranNot specified in detail.1059.67 µg/L (value likely represents extract concentration, not yield per gds)[5]

gds: grams of dry substrate

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production, extraction, and purification of this compound via solid-state fermentation.

Protocol 1: Inoculum Preparation (Streptomyces sp.)
  • Strain Cultivation: Culture the desired Streptomyces strain (e.g., S. coelicolor) on a suitable agar medium (e.g., ISP2 agar) and incubate at 30°C for 7-10 days until sporulation is observed.

  • Spore Harvesting: Aseptically add 10 mL of sterile distilled water containing a wetting agent (e.g., 0.1% Tween 80) to the surface of the mature agar culture.

  • Spore Suspension: Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filtration: Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Quantification: Determine the spore concentration using a hemocytometer. Adjust the spore suspension to the desired concentration (e.g., 3 x 10⁵ spores/g of dry substrate) with sterile distilled water.[8]

Protocol 2: Solid-State Fermentation
  • Substrate Preparation: Weigh the desired amount of solid substrate (e.g., 10 g of groundnut oil cake or wheat bran) into a 250 mL Erlenmeyer flask.[8] If necessary, adjust the particle size of the substrate (e.g., to 3 mm for GOC).[8]

  • Sterilization: Autoclave the substrate at 121°C for 20 minutes.

  • Moistening and Inoculation: After cooling, aseptically add the required amount of sterile distilled water or a mixture of wastewaters to achieve the desired initial moisture content (e.g., 80%).[8] Inoculate the moistened substrate with the prepared spore suspension.

  • Mixing: Thoroughly mix the contents of the flask to ensure uniform distribution of the inoculum and moisture.

  • Incubation: Incubate the flasks under static conditions at the optimal temperature (e.g., 30°C) for the specified duration (e.g., 7 days).[8]

Protocol 3: Extraction of this compound
  • Harvesting: After the incubation period, harvest the fermented solid substrate.

  • Solvent Extraction: Add a suitable solvent, such as acidified methanol (pH 4.0), to the fermented substrate in a flask.[8] A common ratio is 1:10 (w/v) of substrate to solvent.

  • Agitation: Place the flask on a rotary shaker and agitate at a moderate speed (e.g., 150 rpm) for a specified time (e.g., 2 hours) at room temperature to facilitate extraction.

  • Separation: Separate the solvent extract from the solid residue by filtration or centrifugation (e.g., 6000 rpm for 15 minutes).

  • Concentration: Concentrate the extract in vacuo using a rotary evaporator to obtain the crude this compound extract.

Protocol 4: Purification of this compound
  • Chromatography: The crude extract can be purified using chromatographic techniques.[8] Column chromatography using silica gel is a common primary purification step.

  • Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity. The red-pigmented fractions containing this compound should be collected.

  • Further Purification (HPLC): For higher purity, the collected fractions can be subjected to High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is often used with a mobile phase gradient of acetonitrile and water.[10]

  • Detection: Monitor the elution at the maximum absorbance wavelength of this compound, which is around 530-539 nm.[8]

Protocol 5: Quantification of this compound
  • Spectrophotometric Method: Dissolve a known amount of the purified this compound in a suitable solvent (e.g., acidified methanol).

  • Absorbance Measurement: Measure the absorbance of the solution at the λmax of this compound (approximately 530-539 nm) using a UV-Vis spectrophotometer.[8]

  • Concentration Calculation: Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity coefficient, b is the path length of the cuvette, and c is the concentration. A standard curve of pure this compound should be prepared for accurate quantification.

  • HPLC Quantification: For more precise quantification, HPLC analysis with a photodiode array (PDA) detector can be used. The peak area of the sample is compared to a standard curve generated from known concentrations of a pure this compound standard.

Visualizations

This compound Biosynthesis and Regulation in Streptomyces

The biosynthesis of this compound in Streptomyces coelicolor is governed by the red gene cluster. The process involves the condensation of two precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole.[5] The expression of the biosynthetic genes is controlled by a regulatory cascade involving pathway-specific activators such as RedD and RedZ.[9]

G cluster_condensation Final Condensation cluster_regulation Regulation Proline_Glycine Proline & Glycine MBC_pathway MBC Pathway (red genes) Proline_Glycine->MBC_pathway precursors Fatty_Acid Fatty Acid Precursor UP_pathway 2-Undecylpyrrole Pathway (red genes) Fatty_Acid->UP_pathway precursor MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC_pathway->MBC UP 2-Undecylpyrrole UP_pathway->UP Condensation Condensation (RedH) MBC->Condensation UP->Condensation This compound This compound Condensation->this compound RedZ RedZ RedD RedD (SARP family activator) RedZ->RedD activates transcription red_genes red biosynthetic genes RedD->red_genes activates transcription red_genes->MBC_pathway red_genes->UP_pathway red_genes->Condensation

Caption: Simplified pathway of this compound biosynthesis and its regulation.

Experimental Workflow for this compound Production via SSF

The following diagram outlines the complete experimental workflow from the initial culture of the microbial strain to the final purified product.

G start Start: Select Streptomyces Strain inoculum Inoculum Preparation (Spore Suspension) start->inoculum ssf_setup SSF Setup: Substrate Sterilization & Moistening inoculum->ssf_setup fermentation Solid-State Fermentation ssf_setup->fermentation extraction Solvent Extraction of Fermented Solids fermentation->extraction concentration Concentration of Crude Extract extraction->concentration purification Purification: Column Chromatography & HPLC concentration->purification quantification Quantification (Spectrophotometry/HPLC) purification->quantification end End: Purified This compound quantification->end

Caption: Experimental workflow for this compound production.

Factors Influencing this compound Synthesis in SSF

Several physical and chemical parameters significantly influence the yield of this compound during solid-state fermentation. Optimization of these factors is critical for maximizing production.

G cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_biological Biological Factors UP_Synthesis This compound Synthesis (SSF) Temperature Temperature Temperature->UP_Synthesis Moisture Initial Moisture Content Moisture->UP_Synthesis ParticleSize Substrate Particle Size ParticleSize->UP_Synthesis pH pH of Substrate pH->UP_Synthesis Substrate Substrate Composition (C/N Ratio) Substrate->UP_Synthesis Elicitors Microbial Elicitors (e.g., B. subtilis) Elicitors->UP_Synthesis Strain Microbial Strain Strain->UP_Synthesis Inoculum Inoculum Size Inoculum->UP_Synthesis Incubation Incubation Time Incubation->UP_Synthesis

Caption: Key factors influencing this compound synthesis in SSF.

References

Application Notes and Protocols for Undecylprodigiosin in Cellular Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin, a member of the prodigiosin family of natural red pigments, has demonstrated significant pro-apoptotic activity in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1][2] Notably, it can induce apoptosis in malignant cells with limited toxicity to non-malignant cells.[3][4] Its mechanism of action often involves the intrinsic mitochondrial pathway and is independent of the p53 tumor suppressor protein status, suggesting its potential as a chemotherapeutic agent for a broad range of cancers.[3][5]

These application notes provide an overview of the mechanisms of this compound-induced apoptosis and detailed protocols for key cellular assays to study this process.

Mechanism of Action: Signaling Pathways in this compound-Induced Apoptosis

This compound initiates apoptosis through a multi-faceted mechanism that converges on the mitochondrial or intrinsic pathway.[1] Treatment of cancer cells with this compound leads to the activation of stress-related MAP kinase pathways, specifically p38 and JNK, while the ERK1/2 signaling pathway appears to be less involved.[1][6] This activation contributes to a disruption of the mitochondrial membrane potential (ΔΨm).[1]

The loss of mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytoplasm.[1] This event triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1] Activated caspase-3 is responsible for cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3] The process is also associated with the activation of caspase-8.[1] Furthermore, this compound can modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic members like Bcl-xL and increasing pro-apoptotic ones, which further promotes apoptosis.[3]

Undecylprodigiosin_Apoptosis_Pathway UP This compound Stress Cellular Stress UP->Stress p38_JNK p38 / JNK Activation Stress->p38_JNK Mito Mitochondrion p38_JNK->Mito DeltaPsi Loss of ΔΨm Mito->DeltaPsi CytC Cytochrome c Release DeltaPsi->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in inducing apoptosis in different cancer cell lines.

Cell LineConcentrationIncubation TimeKey ObservationsReference
P388 (Murine Leukemia)0.05 µM24 hG2/M phase arrest, 8.23% apoptotic cells, activation of caspases-3, -8, and -9, PARP cleavage, decreased mitochondrial membrane potential.[1]
MCF-7 (Breast)Dose-dependentTime-dependentInduction of apoptosis confirmed by Annexin V binding, TUNEL signals, caspase-9 activation, and PARP cleavage. p53-independent.[3]
T47D (Breast)Dose-dependentTime-dependentSusceptible to this compound-induced cytotoxicity and apoptosis.[3]
BT-20 (Breast)Dose-dependentTime-dependentSusceptible to this compound-induced cytotoxicity and apoptosis (mutant p53).[3]
MDA-MB-231 (Breast)Dose-dependentTime-dependentSusceptible to this compound-induced cytotoxicity and apoptosis (mutant p53).[3]

Experimental Protocols

Herein are detailed protocols for three fundamental assays to characterize this compound-induced apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer plasma membrane, where it is bound by fluorescently-labeled Annexin V.[7] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic/necrotic cells).[7]

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Seed and Culture Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells (include supernatant) treat->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_annexin Add Annexin V Conjugate resuspend->add_annexin incubate1 Incubate 15 min at RT (dark) add_annexin->incubate1 add_pi Add Propidium Iodide incubate1->add_pi analyze Analyze by Flow Cytometry (within 1 hour) add_pi->analyze quadrant Quadrant Analysis: - Live (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic/Necrotic (AV+/PI+) analyze->quadrant

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified time. Include both untreated (negative) and vehicle (e.g., DMSO) controls.

  • Cell Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and combine it with cells detached by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[8] For suspension cells, proceed directly to centrifugation.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[9]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE).

  • Gently vortex and incubate for 15 minutes at room temperature (20-25°C) in the dark.[8][9]

  • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[8][9] Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained controls.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane, a key indicator of mitochondrial function and an early event in the intrinsic apoptotic pathway.[10][11] Cationic fluorescent dyes like JC-1 or TMRE accumulate in healthy mitochondria with high membrane potential.[12][13] A decrease in ΔΨm, indicative of apoptosis, prevents dye accumulation, leading to a measurable change in fluorescence.[10]

MMP_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Seed Cells in Plate/Dish treat Treat with this compound (and controls) start->treat add_dye Add ΔΨm Dye (e.g., TMRE, JC-1) to Culture Medium treat->add_dye incubate Incubate at 37°C (e.g., 20-30 min) add_dye->incubate wash Wash with PBS or Buffer incubate->wash acquire Acquire Data wash->acquire analyze Analyze Fluorescence Intensity (Flow Cytometry or Microscopy) acquire->analyze result Result: Decreased fluorescence indicates ΔΨm loss analyze->result

Caption: Workflow for Mitochondrial Membrane Potential (ΔΨm) assay.

Methodology (using TMRE):

  • Cell Culture and Treatment: Seed cells in a multi-well plate or on coverslips suitable for microscopy or in flasks for flow cytometry. Treat with this compound as required. Include a positive control for depolarization, such as FCCP (5 µM for 10 minutes).[12]

  • Dye Loading: During the final 20-30 minutes of treatment, add the TMRE (tetramethylrhodamine, ethyl ester) dye directly to the culture medium at a final concentration of 20-500 nM (concentration should be optimized for the cell line).[12]

  • Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells once with warm PBS or buffer to remove excess dye.[12]

  • Analysis: Immediately analyze the cells.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit bright red-orange mitochondrial staining, while apoptotic cells will show diffuse and diminished fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using the appropriate channel (e.g., PE). A decrease in mean fluorescence intensity indicates a loss of ΔΨm.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.[14] The assay utilizes a substrate peptide (e.g., DEVD) conjugated to a reporter molecule (a fluorophore or chromophore).[14][15] In apoptotic cells, activated caspase-3/7 cleaves the substrate, releasing the reporter and generating a measurable signal proportional to caspase activity.[16]

Caspase_Workflow cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_analysis Detection start Seed Cells in Multi-well Plate treat Treat with this compound (and controls) start->treat add_reagent Add Caspase-Glo® 3/7 Reagent (or lyse cells, then add substrate) treat->add_reagent mix Mix by Orbital Shaking add_reagent->mix incubate Incubate at RT (e.g., 30-60 min) mix->incubate measure Measure Signal (Luminescence or Fluorescence) incubate->measure result Result: Increased signal correlates with caspase activity measure->result

Caption: Workflow for a homogeneous Caspase-3/7 activity assay.

Methodology (using a luminescent "add-mix-measure" kit):

  • Cell Culture and Treatment: Seed cells in a white-walled, 96-well or 384-well plate suitable for luminescence readings. Treat cells with this compound and appropriate controls.

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7).[16] Allow it to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add a volume of the caspase reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[16]

  • Detection: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

References

Application Notes and Protocols for Undecylprodigiosin as a Potential Therapeutic Agent with an Evaluation of its Role in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylprodigiosin, a red pigment belonging to the prodigiosin family of natural products, has garnered significant interest for its diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties. Its vibrant red color is due to a chemical structure that absorbs light in the visible spectrum, with reported absorption maxima around 528-535 nm.[1] This characteristic has led to the hypothesis that this compound could function as a photosensitizer in photodynamic therapy (PDT), a treatment modality that utilizes a photosensitive compound, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells.

These application notes provide a summary of the current understanding of this compound's biological effects, with a critical evaluation of its potential as a photosensitizer for PDT based on available scientific literature. While it has been investigated as a potential photosensitizer, key evidence regarding its mechanism of action in this context remains to be elucidated.

Data Presentation

Table 1: Photophysical Properties of this compound
PropertyValueReference
Peak Absorption Wavelength (λmax)528 - 535 nm[1]
Singlet Oxygen Quantum Yield (ΦΔ) Data not available in current literature
Table 2: In Vitro Cytotoxicity of this compound (in the absence of light activation)
Cell LineIC50 (Concentration)Experimental ConditionsReference
P388 (murine leukemia)~0.05 µM24-hour incubation[2]
B16 (melanoma)Slight cytotoxicity at 194 nM72-hour incubation[3]
MCF-7 (human breast carcinoma)Dose-dependent cytotoxicityNot specified[4]
BT-20 (human breast carcinoma)Dose-dependent cytotoxicityNot specified[4]
MDA-MB-231 (human breast carcinoma)Dose-dependent cytotoxicityNot specified[4]
T47D (human breast carcinoma)Dose-dependent cytotoxicityNot specified[4]

Evaluation of this compound as a Photosensitizer

While this compound's light-absorbing properties make it a candidate for PDT, a thorough review of the current scientific literature reveals a critical gap in the evidence required to support its function as a photosensitizer. One study has labeled it a "potential photosensitizer candidate for photodynamic cancer therapy" due to its increased cytotoxicity when combined with ionizing radiation.[5] However, this is distinct from photodynamic therapy, which typically employs non-ionizing visible light.

Crucially, a study investigating the apoptotic mechanism of this compound in P388 cancer cells concluded that "ROS regeneration and acidification in cells appear not involved in UP induced apoptosis" [2]. This finding directly contradicts the fundamental principle of photodynamic therapy, which is predicated on the generation of ROS. Furthermore, to date, no studies have reported the singlet oxygen quantum yield of this compound, a key parameter for quantifying the efficiency of a photosensitizer.

Therefore, while this compound demonstrates significant cytotoxic and apoptotic effects in cancer cells, its role as a bona fide photosensitizer for PDT is not currently supported by direct experimental evidence. Further research is required to investigate its capacity to generate ROS upon light activation.

Experimental Protocols

The following protocols are based on studies of this compound's biological activity in the absence of a dedicated light source for photodynamic activation.

Protocol 1: Assessment of In Vitro Cytotoxicity (Dark Toxicity)

This protocol is adapted from studies on the cytotoxic effects of this compound on various cancer cell lines.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., MCF-7, P388) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
  • Store the stock solution at -20°C, protected from light.

3. Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.
  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in the dark.
  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol outlines a method to assess the induction of apoptosis by this compound.

1. Cell Treatment:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

2. Cell Harvesting and Staining:

  • Harvest the cells by trypsinization and wash with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualization of Signaling Pathways

While a light-activated signaling pathway for this compound in PDT cannot be depicted due to a lack of evidence, the following diagram illustrates the proposed apoptotic signaling pathway induced by this compound in the absence of light, as suggested by the literature.[2]

Undecylprodigiosin_Apoptosis_Pathway UP This compound p38 p38 MAPK UP->p38 Activates JNK JNK UP->JNK Activates Casp8 Caspase-8 Activation UP->Casp8 Mito Mitochondrial Membrane Potential Alteration p38->Mito JNK->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PDT_Evaluation_Workflow start Start step1 Determine Singlet Oxygen Quantum Yield (ΦΔ) start->step1 step2 In Vitro Phototoxicity Assay (e.g., Neutral Red Uptake Assay) step1->step2 step3 ROS Detection Assay (e.g., DCFH-DA) step2->step3 step4 Analyze Light-Induced Apoptosis/Necrosis step3->step4 decision ROS Generation Confirmed? step4->decision end_yes Proceed with Further PDT Studies decision->end_yes Yes end_no Conclude Limited PDT Potential decision->end_no No

References

Application Notes and Protocols for Investigating the Immunosuppressive Activity of Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vitro assays for characterizing the immunosuppressive properties of undecylprodigiosin. The protocols detailed below are designed to assess the compound's impact on T-cell proliferation, cytokine production, and key inflammatory signaling pathways, namely NF-κB and JAK-STAT.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison. The tables below are structured to facilitate the reporting of key metrics such as IC50 values, offering a concise overview of this compound's immunosuppressive potency.

Table 1: Inhibition of T-Cell Proliferation by this compound

MitogenCell TypeAssay MethodThis compound IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Concanavalin AHuman PBMCsCFSE
Phytohaemagglutinin (PHA)Human PBMCsCellTiter-Glo

Table 2: Inhibition of Cytokine Production by this compound in Activated Human PBMCs

CytokineStimulantInhibition (%) at 1 µMThis compound IC50 (µM)
IFN-γConcanavalin A
IL-2Concanavalin A

Table 3: Inhibition of Inflammatory Signaling Pathways by this compound

PathwayCell LineAssay MethodReadoutThis compound IC50 (µM)
NF-κBJurkat (NF-κB Reporter)Luciferase ReporterLuciferase Activity
JAK-STATJurkatWestern Blotp-STAT3 (Tyr705)

Experimental Protocols

T-Cell Proliferation Assays

The ability of this compound to inhibit the proliferation of T-lymphocytes is a key indicator of its immunosuppressive potential. Two common methods for assessing T-cell proliferation are the CFSE-based flow cytometry assay and the CellTiter-Glo® luminescent cell viability assay.

1.1. CFSE-Based T-Cell Proliferation Assay

This assay measures the dilution of the carboxyfluorescein succinimidyl ester (CFSE) dye in proliferating cells. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity that can be quantified by flow cytometry.

Protocol:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Cell Seeding: Wash the cells twice with complete RPMI and resuspend at 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into a 96-well round-bottom plate.

  • Compound and Mitogen Addition: Prepare serial dilutions of this compound in complete RPMI. Add 50 µL of the this compound solutions to the appropriate wells. Add 50 µL of Concanavalin A (Con A) to a final concentration of 5 µg/mL to stimulate proliferation. Include wells with cells and mitogen only (positive control) and cells alone (negative control).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the CFSE fluorescence within the gated T-cell populations using a flow cytometer. Proliferation is indicated by the appearance of daughter cell generations with successively halved CFSE fluorescence intensity.

  • Data Analysis: Calculate the percentage of proliferating cells in each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.

1.2. CellTiter-Glo® Luminescent Cell Proliferation Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Preparation and Seeding: Isolate and prepare PBMCs as described in the CFSE protocol. Seed 100 µL of PBMCs at 2 x 10^5 cells/well in a 96-well flat-bottom plate.

  • Compound and Mitogen Addition: Add 50 µL of serially diluted this compound to the wells. Stimulate the cells by adding 50 µL of Phytohaemagglutinin (PHA) to a final concentration of 10 µg/mL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated control. Determine the IC50 value of this compound.

Cytokine Production Assay

This compound's effect on the production of key pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Stimulation: Isolate and seed PBMCs at 2 x 10^6 cells/mL in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with Con A (5 µg/mL) for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

  • ELISA: Quantify the concentration of IFN-γ and IL-2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration compared to the stimulated control. Determine the IC50 values for the inhibition of IFN-γ and IL-2 production.

NF-κB Signaling Pathway Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. A reporter gene assay in Jurkat T-cells can be used to assess the inhibitory effect of this compound on this pathway.

Protocol:

  • Cell Culture: Culture Jurkat cells stably transfected with an NF-κB-driven luciferase reporter gene in complete RPMI medium.

  • Cell Seeding: Seed the Jurkat reporter cells at 1 x 10^5 cells/well in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with serially diluted this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 20 ng/mL.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). Calculate the percentage of NF-κB inhibition and determine the IC50 value.

JAK-STAT Signaling Pathway Assay

Prodigiosins have been reported to inhibit the JAK-STAT pathway, which is crucial for cytokine signaling. The effect of this compound on this pathway can be investigated by examining the phosphorylation status of STAT3.

Protocol:

  • Cell Culture and Treatment: Culture Jurkat T-cells in complete RPMI medium. Seed the cells in a 6-well plate and allow them to grow to 70-80% confluency. Treat the cells with different concentrations of this compound for 2-4 hours.

  • Stimulation: Stimulate the cells with a cytokine that activates the JAK-STAT pathway, such as IL-6 (10 ng/mL), for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal. Calculate the percentage of inhibition of STAT3 phosphorylation and determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow_T_Cell_Proliferation cluster_PBMC_Isolation PBMC Isolation cluster_CFSE_Assay CFSE Assay cluster_CTG_Assay CellTiter-Glo Assay start Whole Blood ficoll Ficoll Gradient Centrifugation start->ficoll pbmcs Isolate PBMCs ficoll->pbmcs stain CFSE Staining pbmcs->stain seed_ctg Seed in 96-well Plate pbmcs->seed_ctg seed_cfse Seed in 96-well Plate stain->seed_cfse treat_cfse Add this compound & Con A seed_cfse->treat_cfse incubate_cfse Incubate 72-96h treat_cfse->incubate_cfse flow Flow Cytometry incubate_cfse->flow treat_ctg Add this compound & PHA seed_ctg->treat_ctg incubate_ctg Incubate 72h treat_ctg->incubate_ctg ctg_reagent Add CellTiter-Glo® incubate_ctg->ctg_reagent luminescence Measure Luminescence ctg_reagent->luminescence Signaling_Pathway_Assays cluster_NFkB NF-κB Signaling Assay cluster_JAKSTAT JAK-STAT Signaling Assay jurkat_nfkb Jurkat NF-κB Reporter Cells treat_nfkb Add this compound jurkat_nfkb->treat_nfkb stimulate_nfkb Stimulate with TNF-α treat_nfkb->stimulate_nfkb incubate_nfkb Incubate 6-8h stimulate_nfkb->incubate_nfkb luciferase Measure Luciferase Activity incubate_nfkb->luciferase jurkat_jakstat Jurkat T-cells treat_jakstat Add this compound jurkat_jakstat->treat_jakstat stimulate_jakstat Stimulate with IL-6 treat_jakstat->stimulate_jakstat lyse Cell Lysis stimulate_jakstat->lyse western Western Blot for p-STAT3 & Total STAT3 lyse->western NFkB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates This compound This compound This compound->IKK Inhibits JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Activates This compound This compound This compound->JAK Inhibits

Application Notes and Protocols for the Characterization of Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize undecylprodigiosin, a red pigment with promising biological activities. Detailed protocols for the key experimental methods are provided to facilitate reproducible and accurate analysis in the laboratory.

Introduction

This compound is a member of the prodiginine family of natural products, characterized by a common tripyrrolic core. It is a secondary metabolite produced by various bacteria, most notably Streptomyces and Serratia species.[1][2] The growing interest in this compound stems from its diverse biological activities, including antibacterial, antifungal, antimalarial, and potential anticancer properties.[3][4] Accurate and thorough characterization of this molecule is crucial for its development as a potential therapeutic agent. This document outlines the standard analytical techniques and detailed protocols for the extraction, purification, and structural elucidation of this compound.

Analytical Techniques Overview

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of this compound.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation, purification, and quantification of this compound from crude extracts.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for the complete structural elucidation of this compound, including the determination of its carbon and proton framework.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for the initial identification and quantification of this compound due to its characteristic absorption of light in the visible region.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the this compound molecule.

The following sections provide detailed protocols for each of these techniques.

Experimental Protocols

Extraction and Purification of this compound

This protocol describes the extraction of this compound from bacterial cultures and its subsequent purification.

Materials:

  • Bacterial culture producing this compound

  • Methanol

  • Toluene

  • 0.1 M Phosphate buffer (pH 7)

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Centrifuge

  • Silica gel for column chromatography

Protocol:

  • Harvest the bacterial cells from the culture medium by centrifugation (e.g., 7025 x g for 20 minutes).[5]

  • Extract the red pigment from the cell pellet using a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate buffer (pH 7).[5]

  • Separate the phases by centrifugation and collect the organic (toluene) phase containing the pigment.[5]

  • Wash the toluene phase with phosphate buffer to remove water-soluble impurities.[5]

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • For further purification, dissolve the crude extract in a minimal volume of 9:1 chloroform:methanol.[5]

  • Perform column chromatography on a silica gel column, eluting with a gradient of methanol in chloroform (e.g., 10% to 100% methanol).[5]

  • Collect the red-colored fractions and monitor the purity using Thin Layer Chromatography (TLC) or HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

G cluster_extraction Extraction cluster_purification Purification Harvest Harvest Bacterial Cells Extract Extract with Methanol/Toluene/Buffer Harvest->Extract Separate Separate Phases Extract->Separate Collect Collect Organic Phase Separate->Collect Wash Wash with Buffer Collect->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate1 Evaporate Solvent Dry->Evaporate1 Crude Crude Extract Evaporate1->Crude Dissolve Dissolve in Chloroform/Methanol Crude->Dissolve ColumnChrom Silica Gel Column Chromatography Dissolve->ColumnChrom CollectFractions Collect Red Fractions ColumnChrom->CollectFractions Monitor Monitor Purity (TLC/HPLC) CollectFractions->Monitor Pool Pool Pure Fractions Monitor->Pool Evaporate2 Evaporate Solvent Pool->Evaporate2 Pure Purified this compound Evaporate2->Pure

Caption: Workflow for the extraction and purification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the final purification and quantification of this compound.

Instrumentation:

  • HPLC system with a diode array detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm)[1]

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water[1]

  • Solvent B: Acetonitrile/Methanol (1:1, v/v)[1]

Protocol:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Dissolve the purified this compound sample in a suitable solvent (e.g., methanol).

  • Inject the sample onto the HPLC system.

  • Elute the compound using a linear gradient. For example:

    • 0-30 min: 70-100% Solvent B[1]

    • 30-35 min: 100% Solvent B[1]

    • 35-40 min: Re-equilibration to 70% Solvent B[1]

  • Set the flow rate to 3 mL/min.[1]

  • Monitor the elution profile at a wavelength of 535 nm.[1]

  • The retention time for this compound is expected to be around 15.6 minutes under these conditions.[1]

Mass Spectrometry (MS)

MS is employed to determine the molecular weight and confirm the identity of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system or a high-resolution mass spectrometer (e.g., MicrOTOF-Q).[5]

Protocol:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).

  • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

  • Acquire the mass spectrum in positive ionization mode.[5]

  • Analyze the data to determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the structural elucidation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., JEOL NMR spectrometer)[1]

Sample Preparation:

  • Dissolve the purified and dried this compound sample in a deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

  • Transfer the solution to an NMR tube.

Protocol:

  • Acquire 1D NMR spectra:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon NMR)

  • Acquire 2D NMR spectra for more detailed structural information, such as:

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Process and analyze the spectra to assign the chemical shifts of all protons and carbons in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quick and simple method for the preliminary identification and quantification of this compound.

Instrumentation:

  • UV-Vis spectrophotometer

Protocol:

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol or acidified ethanol).

  • Measure the absorbance spectrum over a range of wavelengths (e.g., 400-700 nm).

  • The maximum absorbance (λmax) for this compound is typically observed between 528 nm and 539 nm.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Place a small amount of the dried, purified this compound sample directly on the ATR crystal.

  • Acquire the FTIR spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Analyze the spectrum to identify characteristic absorption bands corresponding to specific functional groups.

Quantitative Data Summary

Analytical TechniqueParameterTypical ValueReference
HPLC Retention Time (t R )~15.6 min[1]
Detection Wavelength535 nm[1]
UV-Vis Spectroscopy Maximum Absorbance (λ max )528 - 539 nm[6][7][8]
Mass Spectrometry Molecular Weight (M.W.)393.58 g/mol
[M+H] +m/z 394.28
¹H NMR (CDCl₃) Chemical Shifts (δ H )0.88 (t, 3H), 1.25-1.35 (m, 16H), 1.70 (m, 2H), 2.55 (t, 2H), 3.95 (s, 3H), 5.90 (s, 1H), 6.30 (d, 1H), 6.75 (d, 1H), 6.85 (s, 1H), 9.70 (br s, 1H), 10.15 (br s, 1H)
¹³C NMR (CDCl₃) Chemical Shifts (δ C )14.1, 22.7, 29.3, 29.5, 29.6, 30.0, 31.9, 34.5, 59.0, 95.5, 110.0, 116.5, 120.0, 125.5, 127.0, 128.0, 145.0, 150.0, 163.0, 165.5
FTIR Characteristic Peaks (cm⁻¹)~3336 (N-H stretch), ~2888 (C-H stretch, methylene), ~1369 (pyrrole group)[9]

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Visualization of Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation BacterialCulture Bacterial Culture ExtractionPurification Extraction & Purification BacterialCulture->ExtractionPurification UVVis UV-Vis Spectroscopy ExtractionPurification->UVVis HPLC HPLC ExtractionPurification->HPLC FTIR FTIR Spectroscopy ExtractionPurification->FTIR MS Mass Spectrometry ExtractionPurification->MS NMR NMR Spectroscopy ExtractionPurification->NMR Quantification Quantification UVVis->Quantification Purity Purity Assessment HPLC->Purity HPLC->Quantification FunctionalGroups Functional Group ID FTIR->FunctionalGroups MolecularWeight Molecular Weight Confirmation MS->MolecularWeight StructureElucidation Structural Elucidation NMR->StructureElucidation

Caption: A logical workflow for the analytical characterization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Undecylprodigiosin Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance undecylprodigiosin production in Streptomyces.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to enhance this compound production?

A1: Enhancing this compound production in Streptomyces can be approached through several key strategies:

  • Medium Optimization: Modifying the composition of the culture medium, including carbon and nitrogen sources, as well as trace elements, can significantly impact yield.

  • Co-cultivation: Introducing other microorganisms, such as Bacillus subtilis or Corallococcus coralloides, can trigger increased production of this compound.[1][2][3][4]

  • Genetic Engineering: Manipulating regulatory genes within the this compound biosynthetic gene cluster can lead to overproduction. This includes techniques like promoter replacement using CRISPR-Cas9.[5][6]

  • Process Parameter Optimization: Fine-tuning physical and chemical parameters during fermentation, such as pH, temperature, and aeration, is crucial for maximizing yield.[7][8]

  • Elicitation: The addition of specific chemical inducers or stressors to the culture can stimulate secondary metabolite production.

Q2: Which strains of Streptomyces are commonly used for this compound production?

A2: Streptomyces coelicolor is a well-studied and commonly used model organism for this compound production.[1][2][3][9][10][11][12] Other strains, including marine endophytic Streptomyces species, have also been identified as potent producers.[13]

Q3: What is the typical color of this compound, and how can it be quantified?

A3: this compound is a red pigment.[10][11] It can be extracted from the Streptomyces mycelium using solvents like acidified methanol and quantified spectrophotometrically. The maximum absorbance of this compound is typically observed around 539 nm.[13]

Troubleshooting Guide

Issue 1: Low or no this compound production in a pure culture.

  • Possible Cause 1: Suboptimal Medium Composition.

    • Solution: The composition of the culture medium is critical. Ensure that the medium provides adequate carbon and nitrogen sources. For instance, mannitol soy broth (MSY) has been shown to yield high levels of this compound.[8] Experiment with different media compositions to find the optimal one for your specific strain. Some studies have shown that specific additives can boost production. For example, a synthetic medium containing glucose (1%), furfural (2mM), acetonitrile (0.2%), and DMSO (0.3%) increased this compound production by up to 52%.[9]

  • Possible Cause 2: Inappropriate Fermentation Conditions.

    • Solution: Optimize physical parameters such as pH, temperature, and incubation time. For example, one study found optimal prodigiosin production at pH 8 and 25°C with a 48-hour incubation period.[7] While another study noted optimal conditions for a recombinant strain at a pH of 7.0 and a temperature of 30°C for a 7-day incubation period in solid-state fermentation.[13]

  • Possible Cause 3: Silent or Low-Expression of the Biosynthetic Gene Cluster.

    • Solution: The biosynthetic gene cluster for this compound may be silent or expressed at low levels under standard laboratory conditions.[14][15][16] Consider genetic engineering strategies to activate the cluster, such as replacing the native promoter with a strong constitutive promoter like kasOp* using CRISPR-Cas9 technology.[6]

Issue 2: Inconsistent this compound yields between batches.

  • Possible Cause 1: Variability in Inoculum.

    • Solution: Standardize your inoculum preparation. Use a consistent spore concentration or mycelial biomass for each fermentation. An inoculum size of 3 x 10^5 spores/g of dry substrate has been reported for solid-state fermentation.[13]

  • Possible Cause 2: Fluctuation in Culture Conditions.

    • Solution: Tightly control all fermentation parameters, including temperature, pH, and aeration. Even minor variations can lead to significant differences in secondary metabolite production.

Issue 3: Difficulty in extracting and purifying this compound.

  • Possible Cause 1: Inefficient Extraction Solvent.

    • Solution: Acidified methanol is commonly used for efficient extraction of this compound. The stability of the pigment can be pH-dependent, with maximum stability often observed at an acidic pH (e.g., pH 4.0).[13]

  • Possible Cause 2: Degradation of the Pigment.

    • Solution: this compound can be sensitive to light and high temperatures. Conduct extraction and purification steps in low light and at controlled temperatures. The pigment has been shown to be stable over a wide temperature range from -20 to 35°C, even after 6 months of storage.[13]

Data on Enhanced this compound Production

StrategyStrainFold Increase/YieldReference
Medium Engineering S. coelicolor3.2-fold increase (4.2 µ g/mgdcw )[9]
Streptomyces sp. JS520138 mg/L[8]
Co-cultivation S. coelicolor with Bacillus subtilis175-211% increase (shake flask), 256% increase (bioreactor)[1][3]
S. coelicolor with Corallococcus coralloides60-fold increase (intracellular)[2]
Genetic Engineering Recombinant Streptomyces sp. ALAA-R2082.45% and 105.52% higher than parental strains[13]
Solid-State Fermentation Recombinant Streptomyces sp. ALAA-R20181.78 mg/gds[13]

Experimental Protocols

Protocol 1: Co-cultivation of S. coelicolor with B. subtilis

  • Objective: To enhance this compound production in S. coelicolor through interspecies interaction.

  • Materials:

    • Streptomyces coelicolor A3(2) culture

    • Bacillus subtilis culture

    • Appropriate liquid fermentation medium (e.g., R2YE)

    • Shake flasks

    • Incubator shaker

  • Methodology:

    • Prepare a seed culture of S. coelicolor in the chosen liquid medium.

    • Prepare a culture of B. subtilis and determine the cell concentration (e.g., 10^8 cells/ml).

    • Inoculate fresh fermentation medium in shake flasks with the S. coelicolor seed culture.

    • At the beginning of the S. coelicolor culture, add a specific volume of the B. subtilis culture. A 2.5% (v/v) inoculum of B. subtilis has been shown to be effective.[1] This can be either live or heat-killed cells.

    • Incubate the co-culture in a shaker at the optimal temperature and agitation speed for S. coelicolor.

    • As a control, set up a pure culture of S. coelicolor under the same conditions.

    • Harvest the cultures at different time points and extract this compound for quantification.

Protocol 2: Solid-State Fermentation (SSF) for this compound Production

  • Objective: To produce this compound using a low-cost solid substrate.

  • Materials:

    • Streptomyces strain (e.g., recombinant Streptomyces sp. ALAA-R20)

    • Solid substrate (e.g., groundnut oil cake, GOC)

    • Moistening agent (e.g., a mixture of dairy mill and fruit processing wastewaters)

    • Fermentation flasks or trays

    • Incubator

  • Methodology:

    • Prepare the solid substrate by sizing it to the desired particle size (e.g., 3 mm).[13]

    • Adjust the initial moisture content of the substrate to the optimal level (e.g., 80%) using the moistening agent.[13]

    • Adjust the pH of the moistened substrate to the optimum for your strain (e.g., pH 7.0).[13]

    • Autoclave the substrate to ensure sterility.

    • Inoculate the sterile substrate with a standardized spore suspension of the Streptomyces strain (e.g., 3 x 10^5 spores/g dry substrate).[13]

    • Incubate the fermentation at the optimal temperature (e.g., 30°C) for the required duration (e.g., 7 days).[13]

    • After incubation, extract the this compound from the solid substrate for purification and quantification.

Signaling Pathways and Experimental Workflows

Undecylprodigiosin_Regulatory_Cascade cluster_0 Regulatory Cascade in S. coelicolor bldA bldA (tRNA for UUA) redZ redZ (Response Regulator) bldA->redZ Translational Control (UUA codon in redZ mRNA) redD redD (Pathway-specific Activator) redZ->redD Transcriptional Activation red_genes This compound Biosynthetic Genes redD->red_genes Transcriptional Activation

Caption: Regulatory cascade for this compound production in S. coelicolor.[10][11]

Co_Cultivation_Workflow cluster_1 Experimental Workflow for Co-Cultivation streptomyces Pure Culture of Streptomyces sp. co_culture Co-cultivation streptomyces->co_culture analysis Extraction & Quantification of this compound streptomyces->analysis Control elicitor Elicitor Organism (e.g., B. subtilis) elicitor->co_culture co_culture->analysis comparison Compare Yields analysis->comparison

Caption: Workflow for enhancing this compound production via co-cultivation.

Genetic_Engineering_Workflow cluster_2 CRISPR-Cas9 Promoter Replacement Workflow identify_bgc Identify this compound Biosynthetic Gene Cluster (BGC) design_crispr Design CRISPR-Cas9 System (gRNA targeting native promoter) identify_bgc->design_crispr construct_donor Construct Donor DNA (Strong promoter flanked by homology arms) identify_bgc->construct_donor transformation Transform Streptomyces with CRISPR-Cas9 and Donor DNA design_crispr->transformation construct_donor->transformation selection Select for Recombinant Strains transformation->selection verify Verify Promoter Replacement (e.g., PCR, sequencing) selection->verify fermentation Ferment Engineered Strain & Quantify Production selection->fermentation

Caption: Workflow for BGC activation using CRISPR-Cas9 promoter replacement.[6]

References

optimizing culture medium composition for improved undecylprodigiosin yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture medium composition to improve undecylprodigiosin yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production optimized?

This compound is a red-pigmented alkaloid belonging to the prodiginine family of natural products.[1] It is a secondary metabolite produced by some actinomycetes, such as Streptomyces coelicolor and Streptomyces longisporus.[1] This compound has garnered significant interest due to its wide range of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and antitumor properties.[2][3][4] Optimizing its production is crucial for enabling further research into its therapeutic potential and for potential large-scale manufacturing for clinical applications.

Q2: Which microorganisms are commonly used for this compound production?

The most well-studied producer of this compound is the Gram-positive bacterium Streptomyces coelicolor.[1][5][6][7] Other Streptomyces species, such as Streptomyces sp. JS520, have also been identified as high-yield producers.[8][9] While the related compound prodigiosin is famously produced by the Gram-negative bacterium Serratia marcescens, this compound production is more characteristic of Streptomyces.[4][10][11]

Q3: What are the key factors influencing this compound yield?

The production of this compound is significantly affected by the composition of the culture medium, including carbon and nitrogen sources, as well as physical parameters like pH, temperature, and aeration.[8][9] The genetic background of the producing strain and the presence of specific inducers or precursors in the medium also play a critical role.

Troubleshooting Guide

Issue 1: Low or No this compound Production

Possible Cause 1: Suboptimal Culture Medium Composition. The choice of carbon and nitrogen sources is critical for this compound biosynthesis.

  • Recommendation: Review and optimize the components of your culture medium. Different strains may have different nutritional requirements. For instance, while some media might support good growth, they may not induce pigment production.[8] Mannitol soy broth (MSY) has been shown to yield high levels of this compound in Streptomyces sp. JS520.[8] In contrast, R2YE medium, commonly used for S. coelicolor, did not support this compound production in the JS520 strain.[8]

Possible Cause 2: Inappropriate Culture Conditions. Factors such as pH, temperature, and aeration can significantly impact this compound production.

  • Recommendation: Optimize the physical parameters of your fermentation. The optimal conditions for this compound production by Serratia marcescens SS-1 were found to be a temperature of 30°C, a pH of 8, and an agitation rate of 200 rpm.[10] While this is for a related prodigiosin, it highlights the importance of these parameters. For Streptomyces, it's crucial to ensure adequate aeration, as oxygen levels can influence secondary metabolite production.[7][11]

Possible Cause 3: Lack of Precursors or Inducers. The biosynthesis of this compound requires specific building blocks, and certain compounds can act as inducers.

  • Recommendation: Consider supplementing the medium with amino acids that can serve as precursors. Proline, histidine, and aspartic acid have been shown to enhance this compound production in Serratia marcescens SS-1, with proline having the most significant effect.[10] Additionally, co-culturing with other bacteria, such as Bacillus subtilis, has been demonstrated to increase this compound production in S. coelicolor.[12] The presence of dead yeast cells has also been shown to trigger the production of this compound in Streptomyces sp. MBK6.[2][13]

Issue 2: Inconsistent this compound Yields

Possible Cause 1: Variability in Inoculum Preparation. The age and density of the inoculum can affect the subsequent fermentation performance.

  • Recommendation: Standardize your inoculum preparation protocol. Using a consistent inoculum size and growth phase can help ensure reproducible results. For example, an inoculum of 2.5% (v/v) of B. subtilis containing 10^8 cells/ml added at the start of the S. coelicolor culture gave optimal results for enhanced this compound production.[12]

Possible Cause 2: Fluctuation in Culture Conditions. Even minor variations in pH, temperature, or dissolved oxygen during the fermentation can lead to inconsistent yields.

  • Recommendation: Implement strict monitoring and control of your bioreactor or shake flask conditions. Continuous culture studies have shown that both growth rate and nutrient feed rates have a significant impact on the specific production rate of this compound.[14]

Data Presentation: Enhancing this compound Yield

The following tables summarize quantitative data on the impact of different medium compositions and supplements on this compound yield.

Table 1: Effect of Different Culture Media on this compound Production by Streptomyces sp. JS520

Culture MediumBiomass (g/L)This compound Yield (mg/L)Productivity (mg/g biomass)
Mannitol Soy Broth (MSY)25.8101.23.92
Peptone-Starch Broth (PSB)29.110.20.35
Glucose-Yeast-Malt Broth (GYM)21.512.90.60
Nutrient Broth (NB)1.10.40.36
Tryptic Soy Broth (TSB)19.800
R2YE Medium18.200
Defined HM Medium0.913.414.9
Defined MM Medium (Maltose)1.400

Data adapted from Stankovic et al. (2012).[8]

Table 2: Influence of Amino Acid Supplementation on this compound Production by Serratia marcescens SS-1 in Yeast Extract (YE) Medium

Supplement (5 g/L)This compound Yield (mg/L)Fold Increase vs. Original LB Medium
None (YE medium alone)690~23
Proline~1400~46
Histidine~1400~46
Aspartic Acid~1400~46

Data adapted from a study on improving this compound production from S. marcescens SS-1.[10]

Experimental Protocols

Protocol 1: General Culture Optimization

  • Strain Activation: Streak the desired Streptomyces strain on a suitable agar medium (e.g., ISP2 agar) and incubate at 30°C for 5-7 days until sporulation occurs.

  • Seed Culture Preparation: Inoculate a loopful of spores into a flask containing a seed medium (e.g., Tryptic Soy Broth). Incubate at 30°C with shaking at 200 rpm for 48 hours.

  • Production Culture: Inoculate the production medium with the seed culture (typically 2-5% v/v). The production medium can be varied to test different carbon and nitrogen sources as outlined in Table 1.

  • Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

  • Extraction: Acidify the culture broth to pH 2.0 with HCl and extract the pigment with an equal volume of ethyl acetate.

  • Quantification: Evaporate the solvent and dissolve the pigment in methanol. Measure the absorbance at 533 nm and use the molar extinction coefficient (ε = 100,500 M⁻¹ cm⁻¹) to determine the concentration.

Protocol 2: Solid-State Fermentation (SSF) for this compound Production

This protocol is based on a study that utilized SSF to reduce production costs.[15]

  • Substrate Preparation: Use groundnut oil cake (GOC) with a particle size of 3 mm as the solid substrate.

  • Moistening Agent: Adjust the initial moisture content to 80% using a 1:1 mixture of dairy mill and fruit processing wastewaters.

  • Inoculation: Inoculate the moistened substrate with a spore suspension to achieve a final concentration of 3 x 10⁵ spores per gram of dry substrate (gds).

  • Incubation: Incubate the solid-state culture at 30°C for 7 days at pH 7.0.

  • Extraction and Purification: Extract the pigment from the solid substrate using chromatographic techniques.

Mandatory Visualizations

This compound Biosynthetic Pathway

Undecylprodigiosin_Biosynthesis Proline L-Proline MBC_pathway Pathway to MBC Proline->MBC_pathway Malonyl_CoA Malonyl-CoA UP_pathway Pathway to 2-UP Malonyl_CoA->UP_pathway Serine L-Serine Serine->MBC_pathway SAM S-Adenosylmethionine (SAM) SAM->MBC_pathway Methylation MBC 4-methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) MBC_pathway->MBC UP 2-undecylpyrrole (2-UP) UP_pathway->UP This compound This compound MBC->this compound Condensation UP->this compound Medium_Optimization_Workflow Strain_Selection Select Producer Strain (e.g., S. coelicolor) Inoculum_Prep Prepare Standardized Inoculum Strain_Selection->Inoculum_Prep Fermentation Perform Fermentation Inoculum_Prep->Fermentation Basal_Medium Define Basal Medium OFAT One-Factor-at-a-Time (OFAT) Optimization Basal_Medium->OFAT Carbon_Source Vary Carbon Source (e.g., Glucose, Mannitol) OFAT->Carbon_Source Nitrogen_Source Vary Nitrogen Source (e.g., Yeast Extract, Peptone) OFAT->Nitrogen_Source Supplements Test Supplements (e.g., Amino Acids, Inducers) OFAT->Supplements Carbon_Source->Fermentation Nitrogen_Source->Fermentation Supplements->Fermentation RSM Response Surface Methodology (RSM) for Fine-Tuning Optimized_Medium Optimized Medium Composition RSM->Optimized_Medium Analysis Extract and Quantify This compound Fermentation->Analysis Analysis->RSM Analysis->Optimized_Medium

References

challenges and solutions for large-scale undecylprodigiosin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the large-scale production of undecylprodigiosin.

Troubleshooting and FAQs

This section addresses common issues encountered during the fermentation, extraction, and purification of this compound.

Question Answer
Fermentation Issues
My Streptomyces culture is growing well (high biomass), but I'm seeing little to no red pigment production. What's wrong?This is a common issue. This compound is a secondary metabolite, and its production is often triggered by specific nutritional cues or stress, typically during the transition from exponential to stationary phase.[1] Here are several factors to investigate: • Inappropriate Medium: Liquid cultures often favor the production of other antibiotics like actinorhodin over this compound.[2] Consider switching to a solid-state fermentation (SSF) system using substrates like wheat bran or groundnut oil cake, which can significantly enhance this compound yield.[2][3] • Nutrient Limitation/Imbalance: Ensure your medium has the optimal carbon-to-nitrogen ratio. Some studies suggest that specific carbon sources like fructose or sucrose can stimulate production.[1][3] • Lack of Elicitors: Production can be silent or "cryptic" without specific triggers.[4][5] Try co-culturing with other bacteria like Bacillus subtilis or myxobacteria, or adding elicitors like heat-killed yeast cells to your medium.[4][5][6][7]
The this compound yield from my fermentation is consistently low. How can I improve it?Low yield is a primary challenge. Here are several strategies to boost production: • Strain Improvement: Consider genetic manipulation or protoplast fusion to develop a hyper-producing strain.[8] • Optimize Fermentation Conditions: Systematically optimize pH, temperature, aeration, and agitation rates. For example, maximum yield in some SSF systems was achieved at 30°C and a pH of 7.0.[9] • Medium Engineering: Supplementing your medium can have a significant impact. Additives like furfural (at low concentrations), DMSO, or methyl oleate have been shown to enhance production.[10][11] • Switch to Solid-State Fermentation (SSF): SSF frequently reverses the pattern of antibiotic production in S. coelicolor, suppressing actinorhodin and dramatically increasing this compound.[2]
I'm using a biomass hydrolysate as a cheap carbon source, but my yields are poor and growth is inhibited. Why?Biomass hydrolysates can contain inhibitors like furfural. While high concentrations of furfural inhibit growth, interestingly, sub-inhibitory concentrations (e.g., ~2mM) can act as an activator for this compound production in S. coelicolor, enhancing yields by over 50%.[10] It's crucial to determine the optimal concentration of such compounds in your specific setup.
Extraction & Stability Issues
My red pigment degrades after extraction. How can I improve its stability?This compound is sensitive to certain conditions.[12] To enhance stability: • pH Control: The pigment is most stable at an acidic pH. Adjusting your extraction solvent (e.g., methanol) to a pH of 4.0 can significantly improve stability.[9] • Temperature: It is stable over a wide temperature range, from -20°C to 35°C, even for extended periods (e.g., 6 months).[8][9] • Light Sensitivity: Prodigiosins are known to be light-sensitive.[12] Protect your cultures and extracts from direct light during fermentation, extraction, and storage to prevent photodegradation.
My extraction efficiency is poor, and I'm losing a lot of product. How can I optimize the extraction process?Inefficient extraction can be a major bottleneck. Consider the following: • Solvent Choice: Common effective solvents include acidified methanol, ethyl acetate, and acetone.[4][13][14] A mixture of methanol and toluene has also been used effectively.[4] • Optimize Parameters: The solvent-to-fermentation-broth ratio, extraction temperature, and extraction time are critical. For some prodigiosins, an optimized ratio of 9.12:1 (solvent:liquid), a temperature of ~25°C, and a 30-minute extraction time have been shown to maximize recovery.[15] • Alternative Methods: For large-scale operations, consider an aqueous two-phase system (ATPS), which can offer high recovery and purity in a single step and is more scalable than solvent extraction.[16]
I am having trouble separating this compound from other pigments and impurities. What purification methods are effective?Co-extraction of other metabolites is common. Effective purification relies on chromatographic techniques: • Column Chromatography: Use silica gel column chromatography as a primary purification step.[7] • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for final purification and analysis.[13] A C18 column is commonly used for this purpose.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.

Table 1: this compound Production Yields under Various Conditions

Strain / SystemFermentation TypeMedium / SubstrateKey Optimization StrategyYieldReference
Streptomyces sp. ALAA-R20 (recombinant)Solid-State (SSF)Groundnut oil cake + wastewatersOptimized SSF parameters181.78 mg/gds[9]
Streptomyces sp. JS520SubmergedMannitol Soy Broth (MSY) + Methyl OleateMedium optimization138 mg/L[11]
S. coelicolorSolid-State (SSF)Wheat branElicitation with live B. subtilis~32 mg/gds (2-fold increase)[2]
S. coelicolorSolid-State (SSF)Wheat branUn-elicited16 mg/gds[2]
S. coelicolorSubmerged (Fermenter)Minimal Medium + EFBHMedium engineering (furfural, ACN, DMSO)4.2 µ g/mgdcw (3.2-fold increase)[10]
S. coelicolorSubmerged (Bioreactor)Standard Liquid MediumCo-culture with B. subtilis256% increase vs. pure culture[6]

gds: grams dry substrate; EFBH: empty fruit bunch hydrolysate; dcw: dry cell weight.

Table 2: Optimized Parameters for Fermentation and Extraction

ParameterProcessOptimal Value / ConditionReference
TemperatureSolid-State Fermentation30°C[9]
pHSolid-State Fermentation7.0[9]
Initial Moisture ContentSolid-State Fermentation80% (w/v)[9]
Incubation PeriodSolid-State Fermentation4 - 7 days[2][9]
Solvent:Liquid RatioSolvent Extraction (Prodigiosin)9.12 : 1[15]
Extraction TemperatureSolvent Extraction (Prodigiosin)~25°C[15]
Extraction TimeSolvent Extraction (Prodigiosin)~30 minutes[15]
pH for StabilityPost-Extraction4.0 (in acidified methanol)[9]

Experimental Protocols

Protocol 1: Solid-State Fermentation (SSF) for this compound Production

This protocol is a generalized method based on successful SSF strategies for enhancing this compound production.

Materials:

  • Substrate: Wheat bran or groundnut oil cake (sized to ~3 mm).

  • Moistening Solution: Basal salt solution or a mixture of nutrient-rich wastewaters.

  • Streptomyces spore suspension or pre-culture.

  • Erlenmeyer flasks or trays for fermentation.

Methodology:

  • Substrate Preparation: Weigh the desired amount of solid substrate (e.g., 100 g of wheat bran) into a fermentation flask.

  • Moistening: Adjust the moisture content to approximately 70-80% by adding the moistening solution. For example, add 70-80 mL of liquid for every 100 g of dry substrate. Ensure the pH is adjusted to ~7.0.

  • Sterilization: Autoclave the moistened substrate at 121°C for 20-30 minutes and allow it to cool to room temperature.

  • Inoculation: Inoculate the sterile substrate with a spore suspension or a liquid pre-culture of the Streptomyces strain. A typical inoculum size is 1x10^6 to 1x10^8 spores per gram of dry substrate.

  • Elicitation (Optional): To enhance production, co-inoculate with a live culture of B. subtilis or add a sterilized suspension of heat-killed yeast cells.

  • Incubation: Incubate the flasks statically at 28-30°C. Mix the contents gently every 24 hours to ensure aeration.

  • Harvesting: After 4-7 days, when the substrate is intensely red, harvest the entire solid mass for extraction. The peak production is often observed around day 4.[2]

Protocol 2: Solvent Extraction and Quantification of this compound

This protocol outlines the extraction of the pigment from the fermentation biomass and its subsequent quantification.

Materials:

  • Fermented solid substrate or cell pellet from liquid culture.

  • Extraction Solvent: Methanol containing 0.1 M HCl (acidified methanol, pH ~4.0) or ethyl acetate.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Spectrophotometer or HPLC system.

Methodology:

  • Extraction:

    • Submerge the harvested solid fermentate or cell pellet in acidified methanol at a ratio of 1:5 (w/v) (e.g., 10 g of biomass in 50 mL of solvent).

    • Agitate the mixture on a rotary shaker at 150 rpm for 2-4 hours at room temperature, protected from light.

  • Separation:

    • Centrifuge the slurry at 8,000 x g for 15 minutes to pellet the solid debris.

    • Carefully decant and collect the red-colored supernatant.

  • Concentration:

    • Concentrate the supernatant using a rotary evaporator at 40°C until a crude, pigmented residue is obtained.

  • Quantification (Spectrophotometric):

    • Re-dissolve a known amount of the crude extract in acidified methanol.

    • Measure the absorbance at the characteristic maximum for this compound, which is approximately 530-539 nm.[8][9]

    • Calculate the concentration using a standard curve or the Beer-Lambert law with a known extinction coefficient if available.

  • Quantification (HPLC):

    • For more accurate quantification, use a reversed-phase HPLC system with a C18 column.

    • Dissolve the crude extract in the mobile phase.

    • A typical mobile phase could be a gradient of acetonitrile/methanol (1:1) and water, both containing 0.1% trifluoroacetic acid (TFA).[13] An isocratic mobile phase of 95% methanol and 5% of 0.1% acetic acid has also been reported.[17]

    • Set the detector to monitor at 530 nm.

    • Quantify the this compound peak area against a standard curve prepared with a purified standard.

Visualizations

Regulatory Cascade for this compound Production

The biosynthesis of this compound in Streptomyces coelicolor is controlled by a specific regulatory cascade within the red gene cluster. The pathway-specific regulator RedZ activates the transcription of redD. The RedD protein then acts as the direct activator for the transcription of the biosynthetic genes responsible for producing the pigment.

Undecylprodigiosin_Regulation RedZ RedZ (Response Regulator) redD_gene redD gene RedZ->redD_gene Activates Transcription RedD_protein RedD (Activator Protein) redD_gene->RedD_protein Translation Biosynthetic_Genes red Biosynthetic Genes (e.g., redX, redP, etc.) RedD_protein->Biosynthetic_Genes Activates Transcription This compound This compound (Pigment) Biosynthetic_Genes->this compound Biosynthesis

Caption: Regulatory cascade of the red gene cluster.

General Workflow for this compound Production

This diagram illustrates the logical flow from initial fermentation to the final purified product, highlighting key decision points and processes.

Production_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Downstream Processing Start Strain Selection & Inoculum Preparation Fermentation Fermentation (Submerged or SSF) Start->Fermentation Elicitation Add Elicitors (Optional) Fermentation->Elicitation Harvest Harvest Biomass Fermentation->Harvest Elicitation->Fermentation Extraction Solvent Extraction Harvest->Extraction Crude_Extract Crude Pigment Extract Extraction->Crude_Extract Purification Purification (e.g., HPLC) Crude_Extract->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General experimental workflow for production.

References

factors affecting undecylprodigiosin stability and degradation in storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with undecylprodigiosin, a promising bioactive red pigment. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to its stability and degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in storage?

A1: The stability of this compound is primarily influenced by three main factors: pH, temperature, and exposure to light. It is most stable under acidic conditions, at low temperatures, and when protected from light.

Q2: I've noticed a color change in my this compound solution from red to orange-yellow. What does this indicate?

A2: A color change from red to orange-yellow is a strong indicator that the pH of your solution has become alkaline. This compound is red in acidic to neutral conditions (with a sharp absorption peak around 535 nm) and shifts to an orange-yellow color in alkaline environments (with a broader absorption curve centered around 470 nm)[1]. This color change is often associated with a loss of biological activity.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: For optimal long-term stability, this compound should be stored as a dry powder or in a suitable organic solvent at low temperatures, ideally at -20°C or below, and protected from light. If in solution, an acidic pH should be maintained.

Q4: Can I store this compound in an aqueous solution?

A4: While this compound is sparingly soluble in water, prolonged storage in aqueous solutions is not recommended due to its susceptibility to degradation, especially at neutral or alkaline pH. If aqueous solutions are necessary for your experiments, they should be prepared fresh and used promptly.

Q5: What are the likely degradation products of this compound?

A5: The exact degradation pathway of this compound in storage is not fully elucidated in the literature. However, an "oxidatively cyclized derivative" has been identified as a minor component alongside this compound, suggesting that oxidation is a key degradation route[2]. The tripyrrole core is susceptible to oxidative cleavage, potentially leading to smaller pyrrolic compounds and other oxidized fragments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of red color in solution 1. pH has shifted to alkaline. 2. Exposure to strong light. 3. High storage temperature.1. Measure the pH of the solution and adjust to the acidic range (e.g., pH 4-6) if necessary. 2. Store solutions in amber vials or wrap containers in aluminum foil. 3. Store solutions at or below -20°C.
Precipitation of the compound from solution 1. The solvent is not optimal for solubility. 2. The concentration is too high. 3. Temperature of storage is too low for the chosen solvent, causing it to freeze and the compound to precipitate.1. This compound is soluble in solvents like methanol, ethanol, and chloroform.[1] Ensure you are using a suitable solvent. 2. Prepare a more dilute solution. 3. If storing at very low temperatures, ensure the solvent has a sufficiently low freezing point.
Inconsistent results in biological assays 1. Degradation of the this compound stock solution. 2. Incompatibility with assay buffer (e.g., alkaline pH).1. Prepare fresh working solutions from a properly stored stock for each experiment. 2. Check the pH of your assay buffer and consider its potential impact on this compound stability during the assay incubation period.
Appearance of unknown peaks in HPLC analysis 1. Degradation of the sample. 2. Contamination of the sample or solvent.1. This is indicative of degradation. Review storage conditions and handling procedures. 2. Use high-purity solvents and ensure proper cleaning of all labware.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of prodigiosins, including this compound, under various conditions. It is important to note that specific degradation kinetics for this compound are not widely published, and the data below is compiled from studies on closely related prodigiosin compounds.

Table 1: Effect of Temperature on this compound Stability

TemperatureStorage DurationStabilitySource
-20°C to 35°C6 monthsStable[3]
4°C30 days>98% stability[4]
25°C30 daysSignificant degradation[4]
37°C30 days<30% stability[4]

Table 2: Effect of pH on this compound Stability

pH RangeObservationSource
Acidic (e.g., pH 4.0)Maximum stability[3]
Neutral to AlkalineDegradation and color change to orange-yellow[1]

Experimental Protocols

Protocol for Stability Testing of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of purified this compound.

  • Dissolve in an appropriate HPLC-grade solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). This will serve as your stock solution.

2. Application of Stress Conditions (Forced Degradation):

  • pH Stress:

    • Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).

    • Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.

  • Thermal Stress:

    • Aliquot the stock solution into vials and expose them to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in a temperature-controlled oven or incubator, protected from light.

  • Photostability Stress:

    • Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude the effect of temperature.

3. Sample Collection and Analysis:

  • At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each stress condition.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. HPLC Method Example:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape and stability).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the λmax of this compound (approximately 535 nm in acidic mobile phase).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

G Troubleshooting this compound Instability A Instability Observed (e.g., color change, precipitation, loss of activity) B Check pH of Solution A->B C Is pH Alkaline? B->C D Adjust to Acidic pH (e.g., pH 4-6) C->D Yes E Check Storage Temperature C->E No K Problem Resolved D->K F Is Temperature > 4°C? E->F G Store at -20°C or below F->G Yes H Check Light Exposure F->H No G->K I Is it exposed to light? H->I J Store in amber vials or wrap in foil I->J Yes L Consider solvent and concentration for precipitation issues I->L No J->K L->K

Caption: A flowchart for troubleshooting common stability issues with this compound.

Postulated Degradation Pathway of this compound

G Postulated Degradation of this compound cluster_0 This compound cluster_1 Degradation Triggers cluster_2 Potential Degradation Products A This compound (Red Pigment) F Oxidatively Cyclized Derivative A->F Oxidation G Smaller Pyrrolic Fragments A->G Oxidative Cleavage H Colorless Compounds A->H Further Degradation B Light (Photons) B->A C Heat (Thermal Energy) C->A D Oxygen (Oxidation) D->A E Alkaline pH E->A

Caption: A diagram illustrating the potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Testing

G Workflow for this compound Stability Testing A Prepare this compound Stock Solution B Apply Stress Conditions (pH, Temp, Light) A->B C Collect Samples at Time Intervals B->C D Prepare Samples for HPLC C->D E HPLC Analysis D->E F Quantify Peak Area E->F G Calculate % Degradation F->G H Determine Degradation Kinetics G->H

Caption: A schematic of the experimental workflow for assessing this compound stability.

References

troubleshooting low yields of undecylprodigiosin in submerged fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of undecylprodigiosin in submerged fermentation of Streptomyces species, particularly Streptomyces coelicolor.

Troubleshooting Guide: Low this compound Yields

This guide addresses common issues encountered during submerged fermentation, presented in a question-and-answer format.

Question 1: My culture shows poor growth and low to no red pigmentation. What are the likely causes?

Answer: This issue often points to fundamental problems with your culture conditions or media composition. Here’s a systematic approach to troubleshoot:

  • Inoculum Quality: A healthy and active inoculum is critical. Ensure your spore suspension or vegetative inoculum is viable and in the correct growth phase. Old or improperly stored cultures can lead to long lag phases and poor growth.

  • Media Composition:

    • Carbon Source: While glucose is commonly used, high concentrations can lead to carbon catabolite repression, inhibiting secondary metabolite production. Consider using alternative or mixed carbon sources. Fructose and sucrose have been shown to stimulate this compound production.[1]

    • Nitrogen Source: The type and concentration of the nitrogen source are crucial. Complex nitrogen sources like yeast extract and peptone often support higher yields compared to simple inorganic sources.

    • Phosphate Levels: High phosphate concentrations can repress the production of this compound.[2] Ensure your medium is not phosphate-replete during the production phase.

  • pH: The optimal pH for this compound production is typically around neutral to slightly alkaline (pH 7.0-8.0). A significant drop or rise in pH during fermentation can inhibit growth and pigment synthesis. Monitor and control the pH of your culture.

  • Aeration and Agitation: Inadequate oxygen supply is a common reason for low yields. Ensure sufficient agitation and aeration to maintain a good dissolved oxygen level. However, excessive shear stress from very high agitation rates can damage the mycelia.

Question 2: My culture grows well (good biomass), but the red pigmentation is weak or develops very late.

Answer: This scenario suggests that the primary metabolism (growth) is favored, but the switch to secondary metabolism (antibiotic production) is impaired. Consider the following:

  • Regulatory Gene Expression: The biosynthesis of this compound is controlled by a specific regulatory cascade, primarily involving the genes redZ and redD.[2][3] Expression of these genes is often triggered by nutrient limitation or other stress factors. Your fermentation conditions may not be optimal for inducing this regulatory pathway.

  • Precursor Availability: this compound is synthesized from proline, serine, and malonyl-CoA. Supplementing the medium with precursors, particularly proline and histidine, has been shown to dramatically increase yields.[4]

  • Nutrient Limitation: The onset of secondary metabolism is often triggered by the depletion of a key nutrient, such as the primary carbon or nitrogen source. An overly rich medium can delay or suppress this switch. An optimized submerged batch fermentation strategy can be employed to study and control this metabolic transition.[5][6]

  • Co-cultivation/Elicitation: Sometimes, interaction with other microorganisms can trigger the production of secondary metabolites. Co-culturing S. coelicolor with bacteria like Bacillus subtilis or even adding heat-killed cells has been shown to significantly enhance this compound production.[7][8]

Question 3: The red pigment is produced, but the final yield is consistently lower than reported in the literature.

Answer: If you are observing some production, optimization of various parameters can lead to significant improvements.

  • Fine-tuning Media Components: Systematically optimize the concentrations of your carbon and nitrogen sources, as well as key supplements. For example, the addition of 10 g/L of proline has been reported to increase the yield substantially.[4]

  • Environmental Parameters:

    • Temperature: The optimal temperature for this compound production is typically around 30°C. Deviations can impact enzyme activity and overall yield.

    • pH Control: Maintaining the optimal pH range throughout the fermentation is critical. Use appropriate buffering agents or a pH control system.

  • Extraction and Quantification: Inefficient extraction or inaccurate quantification methods can lead to underestimation of the yield. Ensure your extraction protocol is robust and your analytical method (e.g., spectrophotometry or HPLC) is properly calibrated.

Question 4: I observe batch-to-batch variability in my fermentation yields.

Answer: Inconsistent results often stem from a lack of tight control over experimental parameters.

  • Inoculum Standardization: Ensure the age, size, and physiological state of your inoculum are consistent for every fermentation.

  • Media Preparation: Precisely measure all media components. Even minor variations in the concentration of key nutrients can impact the final yield.

  • Bioreactor Conditions: Calibrate all sensors (pH, dissolved oxygen, temperature) before each run. Ensure that agitation and aeration rates are precisely controlled and reproducible.

Frequently Asked Questions (FAQs)

What is the typical yield of this compound in submerged fermentation?

Yields can vary significantly depending on the strain, media, and fermentation conditions. Reported yields range from a few milligrams per liter in unoptimized conditions to over a gram per liter in highly optimized processes or with genetically engineered strains.[9] For instance, yields of 138 mg/L have been reported for Streptomyces sp. JS520 after medium optimization.[9]

What are the key precursor amino acids for this compound biosynthesis?

Proline and histidine are key precursors. Supplementation with these amino acids can significantly boost production.[4]

How can I extract and quantify this compound from my fermentation broth?

A common method involves extracting the pigment from the cell pellet using an organic solvent like methanol.[4][10] The extract can then be quantified spectrophotometrically by measuring the absorbance at approximately 539 nm.[11] For more accurate quantification, especially in complex mixtures, High-Performance Liquid Chromatography (HPLC) is recommended.

Does co-culturing with other microbes always increase the yield?

While co-cultivation has been shown to be an effective strategy, the outcome can depend on the specific microorganisms involved and the culture conditions. For example, interacting S. coelicolor with Bacillus subtilis has been shown to increase this compound production by 175-211% in shake flasks and 256% in a bioreactor.[7][8] Similarly, co-cultivation with the myxobacterium Corallococcus coralloides resulted in a 60-fold increase in the intracellular concentration of the pigment.[12]

Quantitative Data on this compound Production

The following tables summarize the impact of various factors on this compound yield.

Table 1: Effect of Amino Acid Supplementation on this compound Yield

SupplementConcentrationFold Increase in Yield (approx.)Reference
Proline10 g/L833x[4]
Histidine5 g/L-[4]
Aspartic Acid5 g/L-[4]
Methionine + Proline-3x[4]

Table 2: Effect of Co-cultivation on this compound Yield

Co-cultivation PartnerConditionFold Increase in YieldReference
Bacillus subtilis (live or heat-killed)Shake Flask1.75 - 2.11x[7][8]
Bacillus subtilis (live or heat-killed)Bioreactor2.56x[7][8]
Corallococcus coralloidesCo-incubation60x (intracellular)[12]

Experimental Protocols

1. Protocol for Submerged Fermentation of Streptomyces coelicolor

This protocol provides a general framework. Optimization of specific parameters is recommended.

  • Inoculum Preparation:

    • Prepare a spore suspension of S. coelicolor from a mature agar plate (e.g., SFM agar) in sterile water.

    • Inoculate a seed culture medium (e.g., TSB) with the spore suspension.

    • Incubate at 30°C with shaking at 200-250 rpm for 48-72 hours until a dense mycelial culture is obtained.

  • Production Fermentation:

    • Prepare the production medium (e.g., R5A medium or a custom-defined medium). For optimization, different carbon and nitrogen sources, and precursor amino acids can be tested.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate in a shake flask or bioreactor at 30°C with an agitation of 200-250 rpm.

    • If using a bioreactor, maintain the pH at 7.0-7.5 and ensure a dissolved oxygen level of at least 20%.

    • Monitor growth and pigment production over time (typically 5-7 days).

2. Protocol for Extraction and Quantification of this compound

  • Extraction:

    • Harvest the cells from a known volume of culture broth by centrifugation (e.g., 10,000 x g for 15 minutes).

    • Discard the supernatant and resuspend the cell pellet in a known volume of methanol.

    • Vortex vigorously for 5-10 minutes to ensure complete extraction of the red pigment.

    • Centrifuge again to pellet the cell debris.

    • Carefully collect the red-colored supernatant containing the this compound.

  • Quantification:

    • Measure the absorbance of the methanolic extract at 539 nm using a spectrophotometer.

    • Use methanol as a blank.

    • The concentration can be estimated using the molar extinction coefficient of this compound in methanol. For more precise quantification, create a standard curve using purified this compound.

Visualizations

Signaling Pathway for this compound Biosynthesis

Undecylprodigiosin_Biosynthesis_Pathway Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) redZ redZ (Regulatory Gene) Nutrient_Limitation->redZ Induces expression Stress_Factors Other Stress Factors Stress_Factors->redZ Induces expression RedZ_protein RedZ Protein redZ->RedZ_protein Translation redD redD (Regulatory Gene) RedZ_protein->redD Activates transcription RedD_protein RedD Protein (Transcriptional Activator) redD->RedD_protein Translation red_biosynthetic_genes red Biosynthetic Genes (redG, redH, etc.) RedD_protein->red_biosynthetic_genes Activates transcription This compound This compound red_biosynthetic_genes->this compound Biosynthesis Precursors Precursors (Proline, Serine, Malonyl-CoA) Precursors->red_biosynthetic_genes Substrates

Caption: Regulatory cascade for this compound biosynthesis in S. coelicolor.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Growth Assess Cell Growth (Biomass/OD) Start->Check_Growth Poor_Growth Poor Growth Check_Growth->Poor_Growth Low Good_Growth Good Growth Check_Growth->Good_Growth High Troubleshoot_Growth Troubleshoot Growth Conditions: - Inoculum Quality - Media Composition (C/N source) - pH - Aeration Poor_Growth->Troubleshoot_Growth Troubleshoot_Production Troubleshoot Secondary Metabolism: - Precursor Availability (add Pro/His) - Nutrient Limitation - Regulatory Gene Expression - Co-cultivation Good_Growth->Troubleshoot_Production Troubleshoot_Growth->Check_Growth Re-assess End_Reevaluate Re-evaluate Problem Troubleshoot_Growth->End_Reevaluate Optimize_Parameters Optimize Fermentation Parameters: - Fine-tune media components - Temperature & pH control - Agitation/Aeration Troubleshoot_Production->Optimize_Parameters Troubleshoot_Production->End_Reevaluate Check_Extraction Verify Extraction & Quantification Optimize_Parameters->Check_Extraction Extraction_OK Method OK Check_Extraction->Extraction_OK Extraction_Issue Inefficient Method Check_Extraction->Extraction_Issue End_Success Improved Yield Extraction_OK->End_Success Optimize_Extraction Optimize Extraction Protocol Extraction_Issue->Optimize_Extraction Optimize_Extraction->Check_Extraction Re-assess

Caption: A logical workflow for troubleshooting low this compound yields.

References

improving the efficiency of undecylprodigiosin extraction from biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of undecylprodigiosin from microbial biomass.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Red Pigment Production Suboptimal culture conditions (medium composition, pH, temperature).Optimize fermentation parameters. Key factors include carbon and nitrogen sources, phosphate concentration, and aeration. Co-cultivation with certain bacteria like Bacillus subtilis or Corallococcus coralloides can enhance production.[1][2] High salt concentrations may also stimulate production in Streptomyces coelicolor.[3]
Inappropriate microbial strain or genetic mutations.Verify the strain's capability for this compound production. Consider genetic manipulation or using a hyper-producing recombinant strain.
Low Extraction Yield Inefficient cell lysis.Employ mechanical disruption methods like sonication or bead beating in conjunction with solvent extraction to ensure complete cell lysis.[4]
Incorrect solvent selection.The choice of solvent is critical. Acidified methanol (pH 4.0) has been shown to provide maximum yield and stability.[5] Acetone is also an efficient solvent.[4] Test a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to determine the best option for your specific workflow.
Suboptimal extraction pH.The extraction pH significantly impacts yield. An acidic pH is generally preferred for this compound stability and extraction.[5]
Incomplete extraction from biomass.Increase the solvent-to-biomass ratio and the extraction time. Multiple extraction rounds may be necessary to recover the majority of the pigment.
Degradation of this compound Exposure to high temperatures.Conduct extraction and subsequent purification steps at lower temperatures. This compound is stable over a wide temperature range from -20 to 35°C.[5] However, prolonged exposure to higher temperatures during processing should be avoided.
Exposure to light.Protect the extract from direct light, as prodigiosins can be light-sensitive.
Unfavorable pH during storage.Store the purified pigment in an acidic buffer or solvent to maintain stability.
Co-extraction of Impurities Non-specific solvent extraction.Employ a multi-step purification process. After initial extraction, use techniques like silica gel chromatography or high-performance liquid chromatography (HPLC) for further purification.[6]
Presence of other pigments or lipids.Use a solvent partitioning strategy. For example, a two-phase extraction with methanol, toluene, and a phosphate buffer can help separate this compound into the organic phase.[7]
Difficulty in Downstream Purification Poor separation in chromatography.Optimize the mobile phase and stationary phase for your chromatography system. A reversed-phase C18 column with a gradient of acetonitrile/methanol and water (with 0.1% TFA) is a common choice for HPLC purification.[6]
Pigment precipitation during purification.Ensure the solvent system used for purification is compatible with the solubility of this compound. Adjusting the pH of the mobile phase can sometimes prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: While several solvents can be used, acidified methanol (pH 4.0) has been reported to provide the highest yield and stability of the pigment.[5] Acetone and ethyl acetate are also commonly used and have shown high extraction efficiency.[4] The optimal choice may depend on the specific microbial source and downstream processing steps.

Q2: How does pH affect the extraction and stability of this compound?

A2: An acidic pH is crucial for both efficient extraction and stability. The maximum yield and stability of this compound have been observed at an acidic pH (e.g., pH 4.0 with acidified methanol).[5]

Q3: What is the recommended temperature for extraction and storage?

A3: Extraction should ideally be carried out at room temperature or below to minimize potential degradation. For long-term storage, this compound is stable at temperatures ranging from -20°C to 35°C.[5]

Q4: My this compound extract is a brownish-red instead of a vibrant red. What could be the issue?

A4: A brownish hue can indicate the presence of impurities or degradation of the pigment. This could be due to suboptimal extraction conditions (e.g., high temperature, incorrect pH) or the co-extraction of other cellular components. Further purification using chromatography is recommended to isolate the pure red pigment.

Q5: How can I quantify the amount of this compound in my extract?

A5: this compound has a characteristic maximum absorbance at approximately 539 nm.[5] You can use UV-Vis spectrophotometry to quantify the pigment by measuring the absorbance of your extract at this wavelength and comparing it to a standard curve of known concentrations. HPLC analysis can also be used for more precise quantification and purity assessment.[6]

Quantitative Data on this compound Production

The following table summarizes this compound yields achieved under various optimized conditions.

Producing StrainFermentation MethodKey Optimization ParametersThis compound YieldReference
Recombinant Streptomyces sp. ALAA-R20Solid-State Fermentation (SSF)Groundnut oil cake substrate, 80% initial moisture, pH 7.0, 30°C181.78 mg/g dry substrate[8]
Streptomyces sp. JS520Liquid CultureOptimized medium composition, temperature, pH, and aeration138 mg/L[9]
Serratia marcescensLiquid CultureOptimized medium with sucrose, peptone, and Tween 80; extraction with methanol (pH 2) at 25.35°C2142.75 mg/L[10]
Streptomyces coelicolor (co-cultured with C. coralloides)Co-cultivation-60-fold increase in intracellular concentration[1]
Streptomyces coelicolor (co-cultured with B. subtilis)Co-cultivation-256% increase in a bioreactor[2]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Streptomyces Biomass

This protocol is a general guideline for solvent extraction.

Materials:

  • Streptomyces culture producing this compound

  • Centrifuge and centrifuge tubes

  • Acidified methanol (pH 4.0, adjusted with HCl)

  • Rotary evaporator

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Harvest the Streptomyces cells from the culture broth by centrifugation at 7000 rpm for 10 minutes.

  • Wash the cell pellet with deionized water and centrifuge again to remove residual medium.

  • Resuspend the cell pellet in acidified methanol (pH 4.0). The volume of solvent will depend on the amount of biomass. A 1:10 ratio (w/v) of biomass to solvent is a good starting point.

  • To enhance cell lysis and extraction, sonicate the cell suspension on ice or use a bead beater.

  • Agitate the mixture on a shaker at room temperature for 1-2 hours, protected from light.

  • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the cell debris.

  • Carefully collect the red supernatant containing the this compound.

  • For concentrated pigment, evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Quantify the extracted this compound using spectrophotometry (absorbance at ~539 nm) or HPLC.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a basic purification step after initial solvent extraction.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvents for mobile phase (e.g., a gradient of chloroform and methanol)

  • Collection tubes

  • TLC plates for fraction analysis

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack it into a glass column.

  • Concentrate the crude this compound extract and dissolve it in a minimal amount of the initial mobile phase solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

  • Collect the fractions as they elute from the column. The red-colored fractions will contain this compound.

  • Monitor the separation of the fractions using Thin Layer Chromatography (TLC).

  • Pool the fractions that contain pure this compound (as determined by TLC).

  • Evaporate the solvent from the pooled fractions to obtain the purified pigment.

  • For higher purity, a subsequent purification by reversed-phase HPLC can be performed as described in the literature.[6]

Visualizations

Biosynthetic and Regulatory Pathway of this compound

Undecylprodigiosin_Pathway cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthetic Pathway bldA bldA (tRNA) redZ redZ bldA->redZ Translational Control (UUA codon) redD redD redZ->redD Transcriptional Activation red_genes red Biosynthetic Genes (redP, redQ, redR, redL, etc.) redD->red_genes Activates Transcription MBC 4-methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) red_genes->MBC Enzymatic Synthesis UP 2-undecylpyrrole (UP) red_genes->UP Enzymatic Synthesis precursors Precursors (e.g., Proline, Malonyl-CoA, Dodecanoic acid) precursors->MBC precursors->UP This compound This compound MBC->this compound UP->this compound

Caption: Regulatory cascade and biosynthetic pathway of this compound in Streptomyces.

General Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Fermentation 1. Fermentation of Streptomyces sp. Harvest 2. Biomass Harvesting (Centrifugation) Fermentation->Harvest Extraction 3. Solvent Extraction (e.g., Acidified Methanol) Harvest->Extraction Purification 4. Purification (e.g., Chromatography) Extraction->Purification Analysis 5. Characterization (Spectrophotometry, HPLC, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: A typical experimental workflow for this compound extraction and purification.

References

Technical Support Center: Overcoming Undecylprodigiosin Solubility Issues for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for undecylprodigiosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro bioassays, with a focus on overcoming its inherent solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a red pigment with a range of biological activities, including anticancer, immunosuppressive, and antimicrobial properties. It is a hydrophobic molecule, making it poorly soluble in aqueous solutions like cell culture media. This can lead to precipitation, which affects the accuracy and reproducibility of in vitro experiments by altering the effective concentration of the compound and potentially causing cellular stress or physical damage to cells.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. The most commonly used and recommended solvent for in vitro bioassays is dimethyl sulfoxide (DMSO). Other solvents that can be used include ethanol and methanol. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid significant cytotoxicity. Some sensitive cell lines may require even lower concentrations, so it is advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure the powder is completely dissolved by gentle vortexing or pipetting. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as prodigiosins can be light-sensitive.

Q5: My this compound precipitates when I add it to my cell culture medium. What should I do?

A5: This is a common issue. Please refer to the Troubleshooting Guide below for detailed steps on how to address this problem.

Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. Please note that exact solubility can vary based on the purity of the compound and the solvent.

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighThe preferred solvent for creating high-concentration stock solutions for in vitro assays.
MethanolSolubleCan be used as an alternative solvent. One related compound has a reported solubility of 30 mg/mL.[1]
EthanolSolubleAnother alternative solvent, though potentially more cytotoxic to cells than DMSO.
WaterInsolubleThis compound is practically insoluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 393.58 g/mol , dissolve 3.94 mg in 1 mL of DMSO).

  • Gently vortex or pipette the solution up and down until the powder is completely dissolved. The solution should be a clear, deep red.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assay using MTT

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

    • Incubate for another 2-4 hours at 37°C in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound precipitates immediately upon addition to the culture medium. 1. The concentration of this compound is too high for the aqueous environment. 2. The stock solution was not properly mixed into the medium.1. Prepare a more dilute working solution of this compound in the culture medium from your DMSO stock. 2. When adding the this compound stock to the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. 3. Pre-warm the culture medium to 37°C before adding the compound.
Precipitate forms over time in the incubator. 1. The compound is coming out of solution as the solvent evaporates or due to interactions with media components. 2. The pH of the medium has shifted, affecting solubility.1. Ensure the incubator has proper humidity to minimize evaporation. 2. Use plates with lids and consider sealing them with parafilm for long-term experiments. 3. Check the pH of your culture medium.
Inconsistent results between experiments. 1. Incomplete dissolution of the stock solution. 2. Degradation of the this compound stock. 3. Precipitation in some wells but not others.1. Always ensure your stock solution is fully dissolved before making dilutions. 2. Use fresh aliquots of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. 3. Visually inspect each well for precipitation before and after the experiment. Exclude data from wells with visible precipitate.
High background cytotoxicity in vehicle control wells. 1. The final DMSO concentration is too high for the cell line.1. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line. 2. Aim for a final DMSO concentration of ≤ 0.1% if possible.

Visualizations

Experimental Workflow for this compound Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock in 100% DMSO prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate add_treatment Add Dilutions to Cells seed_cells->add_treatment prep_dilutions->add_treatment incubate Incubate for 24-72h add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

This compound-Induced Apoptosis Signaling Pathwaydot

G cluster_mapk MAPK Cascade cluster_apoptosis Apoptosis Execution UP This compound p38 p38 MAPK UP->p38 Activates JNK JNK UP->JNK Activates Caspase Caspase Activation p38->Caspase JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Technical Support Center: Refining HPLC Methods for Prodigiosin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of prodigiosin analogs using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the typical UV-Vis absorption maximum for prodigiosin, and what wavelength should be used for detection in HPLC?

A1: Prodigiosin and its analogs are characterized by their vibrant red color. The maximum absorption (λmax) of prodigiosin is typically observed around 535 nm in methanol.[1][2] This wavelength is strongly recommended for detection in HPLC analysis to ensure the highest sensitivity for these compounds.[1][3][4][5] The absorption maximum can be influenced by the solvent and pH, with shifts to ~540 nm at pH 2.0 (pink) and ~468 nm at pH 9.0 (orange).[1][5]

Q2: What type of HPLC column is most suitable for separating prodigiosin analogs?

A2: Reversed-phase columns, particularly C18 columns, are the most commonly and successfully used stationary phases for the separation of prodigiosin and its analogs.[3][4][6] These columns effectively separate the slightly nonpolar prodigiosin compounds from more polar impurities.

Q3: What are the recommended mobile phases for the HPLC separation of prodigiosins?

A3: The choice of mobile phase is critical for achieving good separation. Common mobile phases are mixtures of an aqueous solvent and an organic solvent. Methanol and acetonitrile are frequently used as the organic phase.[3][4][7] The aqueous phase is often acidified, for example, with 0.1% formic acid or 0.2% acetic acid, to improve peak shape and resolution.[3][6][7] Both isocratic and gradient elution methods have been successfully employed.[3][6][7]

Q4: Should I use an isocratic or a gradient elution method?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, can be effective for simple mixtures or for the quantification of a known prodigiosin.[3][4][7]

  • Gradient elution , where the mobile phase composition is changed over time (e.g., by increasing the percentage of the organic solvent), is generally preferred for complex mixtures containing multiple prodigiosin analogs with a wider range of polarities.[8][9][10] A gradient can help to resolve closely eluting peaks and shorten the overall run time.[11][12]

Q5: How can I confirm the identity of the separated peaks as prodigiosin or its analogs?

A5: Peak identity can be confirmed by comparing the retention time and UV-Vis spectrum with a known prodigiosin standard. For definitive identification, especially for novel analogs, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard.[1][3][5] The expected mass-to-charge ratio (m/z) for prodigiosin is 324.2 ([M+H]+).[13]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of prodigiosin analogs.

Problem 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • Peaks are not well separated and overlap significantly.

  • Inability to accurately quantify individual analogs.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the mobile phase. If using isocratic elution, adjust the ratio of organic to aqueous solvent. For complex mixtures, develop a gradient elution method.[11][14] Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can offer different selectivities.[15]
Gradient Profile is Too Steep If using a gradient, try a shallower gradient (a slower increase in the organic solvent percentage over a longer time). This can significantly improve the separation of closely related compounds.[11]
Incorrect pH of the Mobile Phase The pH of the mobile phase can affect the ionization state of prodigiosin analogs, thereby influencing their retention. Adjusting the pH, typically by adding a small amount of acid like formic or acetic acid, can improve peak shape and resolution.[14]
Column Degradation Over time, HPLC columns can lose their resolving power. If other optimization steps fail, it may be time to replace the column.[14]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak back to the baseline.

  • This can lead to inaccurate peak integration and quantification.[16][17]

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with the Column Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[16] Using a mobile phase with a low pH (e.g., adding 0.1% formic acid) can suppress these interactions.[18]
Column Overload Injecting too much sample can lead to peak distortion.[14] Try diluting your sample and injecting a smaller volume.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[16] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
Column Contamination Impurities from the sample matrix can accumulate on the column frit or at the head of the column.[19] Flushing the column with a strong solvent or, if necessary, replacing the column frit may resolve the issue.[18]
Problem 3: Baseline Noise or Drift

Symptoms:

  • The baseline of the chromatogram is not flat, showing fluctuations or a steady rise/fall.

  • This can interfere with the detection and integration of small peaks.

Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases.[20] Filtering the mobile phase before use is highly recommended.
Air Bubbles in the System Air bubbles in the pump or detector can cause significant baseline noise.[20] Degas the mobile phase thoroughly before and during use. Most modern HPLC systems have an online degasser.
Detector Lamp Issues An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.[21]
Incomplete Column Equilibration When using a gradient, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection. Insufficient equilibration can cause baseline drift.[11]

Experimental Protocols

Sample Preparation
  • Extract prodigiosin from the source material (e.g., bacterial cell pellet) using a suitable solvent such as acidified methanol or ethanol.[3][22]

  • Centrifuge the extract to remove any solid debris.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column and tubing.

Example HPLC Method Parameters

The following tables summarize typical starting conditions for HPLC analysis of prodigiosins. These may need to be optimized for your specific application and instrument.

Table 1: Isocratic HPLC Method

ParameterValueReference
Column C18, 5 µm, 4.6 x 250 mm[3]
Mobile Phase Methanol:Acetonitrile:Water (1:1:2, v/v/v), pH adjusted to 3.6 with acetic acid[3]
Flow Rate 0.8 mL/min[3][4]
Column Temperature 25-30 °C[3][4]
Detection Wavelength 535 nm[4]
Injection Volume 20 µL[3]

Table 2: Gradient HPLC Method

ParameterValueReference
Column C18, 5 µm, 4.6 x 150 mm[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Methanol[3]
Gradient 0-5 min: 65% B; 5.01-13 min: 100% B; 13.01-15.2 min: 65% B[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 28 °C[6]
Detection Wavelength 535 nm[3][6]
Injection Volume 10 µL[6]

Visualizations

HPLC_Troubleshooting_Workflow start_end start_end problem problem check check solution solution sub_solution sub_solution start Start: Chromatographic Problem problem_type Identify Problem Type start->problem_type poor_resolution Poor Resolution problem_type->poor_resolution Overlapping Peaks peak_tailing Peak Tailing problem_type->peak_tailing Asymmetric Peaks baseline_issue Baseline Issue problem_type->baseline_issue Noisy/Drifting Baseline check_mobile_phase Optimize Mobile Phase? poor_resolution->check_mobile_phase check_ph Mobile Phase pH < 4? peak_tailing->check_ph check_solvents Fresh Solvents? baseline_issue->check_solvents adjust_gradient Adjust Gradient? check_mobile_phase->adjust_gradient No optimize_mp Adjust Solvent Ratio / pH check_mobile_phase->optimize_mp Yes check_column_health_res Column Issue? adjust_gradient->check_column_health_res No use_shallower_gradient Use Shallower Gradient adjust_gradient->use_shallower_gradient Yes replace_column_res Replace Column check_column_health_res->replace_column_res Yes end Problem Resolved optimize_mp->end use_shallower_gradient->end replace_column_res->end check_load Sample Overload? check_ph->check_load Yes acidify_mp Acidify Mobile Phase (e.g., 0.1% Formic Acid) check_ph->acidify_mp No check_connections Extra-column Volume? check_load->check_connections No dilute_sample Dilute Sample / Inject Less check_load->dilute_sample Yes optimize_tubing Use Shorter/Narrower Tubing check_connections->optimize_tubing Yes acidify_mp->end dilute_sample->end optimize_tubing->end check_degassing System Degassed? check_solvents->check_degassing Yes prepare_fresh_mp Prepare Fresh Mobile Phase check_solvents->prepare_fresh_mp No check_equilibration Sufficient Equilibration? check_degassing->check_equilibration Yes degas_solvents Degas Solvents check_degassing->degas_solvents No increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No prepare_fresh_mp->end degas_solvents->end increase_equilibration->end

Caption: A troubleshooting workflow for common HPLC issues.

Prodigiosin_Analogs_Relationship parent parent analog analog prodigiosin Prodigiosin (Core Structure) C20H25N3O analogs Prodigiosin Analogs prodigiosin->analogs Structural Variations Lead To propylprodigiosin Propylprodigiosin analogs->propylprodigiosin Alkyl Chain Homologs butylprodigiosin Butylprodigiosin analogs->butylprodigiosin Alkyl Chain Homologs hexylprodigiosin Hexylprodigiosin analogs->hexylprodigiosin Alkyl Chain Homologs heptylprodigiosin Heptylprodigiosin analogs->heptylprodigiosin Alkyl Chain Homologs norprodigiosin Norprodigiosin (O-desmethyl) analogs->norprodigiosin Demethylation cycloprodigiosin Cycloprodigiosin (Cyclic analog) analogs->cycloprodigiosin Cyclization

Caption: Relationship between prodigiosin and its common analogs.

References

managing undecylprodigiosin pigment instability during purification and storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center for Researchers in Drug Development

Welcome to the technical support center for managing the vibrant yet volatile red pigment, undecylprodigiosin. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of this compound during purification and storage. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the integrity and efficacy of your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling of this compound, providing direct answers and actionable solutions.

Question: My purified this compound solution is changing color from red to orange-yellow. What is happening?

Answer: This color shift is a classic indicator of a pH change towards alkalinity. This compound is red in acidic to neutral conditions (with a characteristic sharp absorption peak around 535 nm) and transitions to an orange-yellow color in alkaline environments (with a broader absorption peak around 470 nm).[1][2] To prevent this, ensure all your solvents and buffers are maintained at a slightly acidic pH. The maximum stability for this compound has been observed at pH 4.0 in acidified methanol.[3]

Question: I've noticed a significant decrease in the concentration of my this compound sample after leaving it on the lab bench. What could be the cause?

Answer: The most likely culprit is exposure to light. Prodigiosins, including this compound, are known to be light-sensitive and can degrade when exposed to illuminated environments.[1] Always protect your samples from light by using amber vials or wrapping your containers in aluminum foil. Whenever possible, conduct purification and handling steps under dim light.

Question: My this compound seems to be degrading even when stored in the dark. What other factor should I consider?

Answer: Temperature is another critical factor affecting the stability of this compound.[4][5] Elevated temperatures can accelerate degradation. For short-term storage, refrigeration at 4°C is recommended. For long-term preservation, freezing at -20°C is ideal.[3][6]

Question: I'm having trouble dissolving my extracted this compound. What are the best solvents to use?

Answer: this compound is generally insoluble in water but shows good solubility in various organic solvents.[1] Acetone has been identified as an excellent solvent for both extraction and storage due to its high extraction efficiency and the stability it confers to the pigment.[6] Other suitable solvents include methanol, ethanol, chloroform, acetonitrile, and dimethyl sulfoxide (DMSO).[1] When using methanol, acidifying it to pH 4.0 can enhance both yield and stability.[3]

Question: Can I use antioxidants to improve the stability of my this compound samples?

Answer: While this compound itself has demonstrated antioxidant properties, its inherent instability is a significant challenge.[7][8] The literature does not extensively cover the use of external antioxidants to stabilize this compound. However, given its susceptibility to oxidative degradation, particularly when exposed to light, the addition of antioxidants could be a viable experimental strategy to explore for enhancing its shelf-life.

Quantitative Data on this compound Stability

The following tables summarize the stability of prodigiosin pigments under various conditions, providing a quick reference for experimental planning.

Table 1: Effect of Temperature on Prodigiosin Stability

Temperature (°C)SolventDurationRemaining Stability (%)Reference
4Acetone30 days> 98%[6]
25Acetone25 days> 80%[5]
37Acetone30 days< 30%[6]
-20 to 35Not Specified6 monthsStable[3]

Table 2: Effect of pH on Prodigiosin Appearance and Stability

pH RangeColorStabilityWavelength (λmax)Reference
Acidic (e.g., pH 4.0)RedHigh~535 nm[1][2][3]
Neutral (pH 7-9)RedOptimal for productionNot Specified[1]
Alkaline (e.g., pH > 9)Orange-YellowLow~470 nm[1][2]

Key Experimental Protocols

This section provides detailed methodologies for the purification and stability assessment of this compound.

Protocol 1: Purification of this compound with Enhanced Stability

This protocol integrates steps to minimize degradation throughout the purification process.

1. Cell Lysis and Extraction:

  • Harvest bacterial cells producing this compound by centrifugation.
  • Resuspend the cell pellet in a 1:1:1 mixture of methanol, toluene, and 0.1 M phosphate buffer (pH 7).[9]
  • Perform all subsequent steps under dim light to prevent photodegradation.
  • Lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles). Ensure the sample is kept cool on ice during sonication.
  • Centrifuge the lysate to remove insoluble debris.

2. Solvent Extraction:

  • Collect the toluene phase containing the pigment.
  • Wash the toluene phase with phosphate buffer to remove water-soluble impurities.
  • Dry the organic phase using a rotary evaporator at a low temperature (e.g., < 30°C).

3. Chromatographic Purification:

  • Dissolve the dried extract in a minimal volume of 9:1 chloroform:methanol.[9]
  • Perform column chromatography using a silica gel column.
  • Elute the pigment using a gradient of 10% to 100% methanol in chloroform.[9]
  • Alternatively, for higher purity, use reversed-phase HPLC with a C18 column. A suitable mobile phase could be a gradient of acetonitrile/methanol (1:1) in water with 0.1% trifluoroacetic acid (TFA) to maintain an acidic pH.[10]

4. Solvent Removal and Storage:

  • Collect the fractions containing pure this compound.
  • Remove the solvent under reduced pressure at a low temperature.
  • For immediate use, dissolve the purified pigment in acidified methanol (pH 4.0) or acetone.
  • For long-term storage, store the dried pigment at -20°C in a light-protected container.

Protocol 2: Assessing this compound Stability

This protocol outlines a method to quantify the stability of this compound under different conditions.

1. Sample Preparation:

  • Prepare stock solutions of purified this compound in a suitable solvent (e.g., acetone or acidified methanol).
  • Aliquot the stock solution into multiple amber vials to create replicate samples for each condition to be tested (e.g., different temperatures, pH values, light exposures).

2. Incubation:

  • Store the vials under the desired experimental conditions. For example:
  • Temperature: Place vials in incubators or refrigerators set to the target temperatures (e.g., 4°C, 25°C, 37°C).
  • pH: Adjust the pH of the solutions using appropriate buffers before incubation.
  • Light: Expose one set of samples to a controlled light source while keeping a parallel set in complete darkness.

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), take an aliquot from each vial.
  • Measure the absorbance of the aliquot at the λmax of this compound (around 535 nm in acidic/neutral conditions).
  • The percentage of remaining this compound can be calculated relative to the initial absorbance at time zero.

4. Data Presentation:

  • Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.

Visualizing Workflows and Relationships

The following diagrams illustrate key processes and factors related to this compound stability.

experimental_workflow cluster_extraction Extraction & Lysis cluster_purification Purification (Dim Light) cluster_storage Storage cell_harvest Cell Harvest resuspend Resuspend in Methanol/Toluene/Buffer cell_harvest->resuspend lysis Cell Lysis (Cooling) resuspend->lysis centrifuge1 Centrifugation lysis->centrifuge1 solvent_extraction Solvent Extraction centrifuge1->solvent_extraction drying Drying (Low Temp) solvent_extraction->drying chromatography Chromatography drying->chromatography solvent_removal Solvent Removal chromatography->solvent_removal storage_conditions Store at -20°C (Dark, Acidic) solvent_removal->storage_conditions

Caption: Workflow for this compound Purification.

stability_factors cluster_factors Degradation Factors UP This compound (Stable, Red) Degraded_UP Degraded Product (Unstable, Colorless/Yellow) UP->Degraded_UP Degradation Light Light Exposure Light->Degraded_UP High_Temp High Temperature High_Temp->Degraded_UP Alkaline_pH Alkaline pH Alkaline_pH->Degraded_UP

Caption: Factors Influencing this compound Instability.

References

Technical Support Center: Overexpression of Undecylprodigiosin in Genetically Engineered Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the genetic engineering of Streptomyces to overexpress the bioactive pigment undecylprodigiosin.

Troubleshooting Guides

This section addresses common issues encountered during the genetic manipulation of Streptomyces for enhanced this compound production.

Issue 1: Low or No this compound Production After Genetic Engineering

Potential Cause Troubleshooting Steps
Ineffective Gene Overexpression 1. Verify Plasmid Integrity: Sequence the expression vector to confirm the correct insertion and orientation of the target gene (e.g., redD, redZ).2. Promoter Strength: Ensure a strong constitutive or inducible promoter is driving the expression of your gene of interest. If using an inducible promoter, optimize the inducer concentration and induction time.3. Codon Optimization: If expressing a heterologous gene, ensure its codon usage is optimized for Streptomyces.
Regulatory Gene Imbalance 1. Co-expression of Regulators: The overexpression of a single regulatory gene might not be sufficient. Consider co-expressing key pathway-specific activators like redD and redZ.[1][2][3]2. bldA Codon Usage: The regulatory gene redZ contains a rare TTA codon, requiring the bldA-encoded tRNA for efficient translation. Ensure your Streptomyces host has a functional bldA gene, especially when working with hosts other than S. coelicolor.[1][2]
Suboptimal Culture Conditions 1. Media Composition: The composition of the culture medium significantly impacts this compound production. Optimize carbon and nitrogen sources. For instance, glucose can stimulate production, while high phosphate levels can be inhibitory.[4][5]2. pH and Temperature: The optimal pH and temperature for this compound production can be strain-dependent. Experiment with a range of pH values (e.g., 6.0-8.0) and temperatures (e.g., 28-30°C).3. Aeration: Ensure adequate aeration of your cultures, as oxygen availability can influence secondary metabolite production.
Silent Biosynthetic Gene Cluster 1. Activate the red Cluster: In some hosts or under certain conditions, the this compound (red) biosynthetic gene cluster may be silent. Use CRISPR-dCas9-based activators to target the promoter regions of the red genes.2. Co-culture: Co-cultivating your engineered Streptomyces strain with other bacteria, such as Bacillus subtilis, can induce the production of this compound.[6]

Issue 2: Poor Growth of Engineered Streptomyces Strain

Potential Cause Troubleshooting Steps
Metabolic Burden 1. Reduce Plasmid Copy Number: High-copy-number expression vectors can impose a significant metabolic load on the host. Consider using a lower-copy-number plasmid.2. Optimize Gene Expression Levels: If using an inducible promoter, titrate the inducer concentration to find a balance between target protein expression and cell growth.
Toxicity of Overexpressed Protein 1. Use a Weaker Promoter: If the overexpressed protein is toxic to the cells, switch to a weaker promoter to reduce its expression level.2. Inducible System: Employ an inducible expression system to allow the culture to reach a sufficient cell density before inducing gene expression.
Inappropriate Culture Medium 1. Rich vs. Minimal Media: Some engineered strains may have specific nutritional requirements. Experiment with different rich (e.g., YEME, TSB) and minimal media to find the optimal composition for growth.2. Osmoprotectants: If using protoplast transformation, ensure the regeneration medium contains appropriate osmoprotectants like sucrose or mannitol.

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory genes to target for this compound overexpression in Streptomyces coelicolor?

A1: The primary targets for overexpression are the pathway-specific positive regulatory genes within the red biosynthetic gene cluster: redD and redZ.[1][3] RedZ is a response regulator that activates the transcription of redD, which in turn activates the transcription of the biosynthetic genes.[1][2] Overexpression of a master regulator, mbkZ, has also been shown to influence production levels.[7][8]

Q2: My wild-type Streptomyces strain produces very little this compound. How can I increase the yield without genetic engineering?

A2: You can try optimizing the fermentation conditions. This includes modifying the media composition, such as using different carbon and nitrogen sources, and optimizing physical parameters like pH, temperature, and aeration.[4][5] Another effective strategy is co-culturing your Streptomyces strain with other microorganisms like Bacillus subtilis or even using dead yeast cells in the medium, which can elicit the production of this compound.[6][7]

Q3: I am having trouble transforming my Streptomyces strain. What are some common pitfalls?

A3: Streptomyces transformation can be challenging. For protoplast transformation, critical factors include the quality and age of the mycelium, the efficiency of protoplast formation and regeneration, and the concentration and quality of the plasmid DNA. For conjugation, the choice of the E. coli donor strain and the conditions for mating are crucial. Ensure you are using the appropriate selection markers for your Streptomyces strain.

Q4: How can I confirm that my engineered strain is producing this compound?

A4: this compound is a red pigment, so a visual inspection of your culture is the first indicator. For confirmation and quantification, you will need to extract the pigment from the mycelium using an organic solvent (e.g., acidified methanol or ethyl acetate) and then analyze the extract using UV-Vis spectrophotometry (absorbance maximum around 530-539 nm) or, more specifically, by High-Performance Liquid Chromatography (HPLC).[9][10][11]

Quantitative Data on this compound Yield Improvement

The following table summarizes reported improvements in this compound yield through various strategies.

Strategy Host Strain Yield Improvement Reference
Protoplast fusion of two potent producer strainsStreptomyces sp.82.45% and 105.52% higher than parental strains[9]
Co-culture with live or heat-killed Bacillus subtilisStreptomyces coelicolor175-211% increase in shake flasks, 256% increase in bioreactor[6]
Co-culture with live Bacillus subtilis on solid substrateStreptomyces coelicolor2-fold increase[12]
Medium optimization with oil palm biomass hydrolysate and furfuralStreptomyces coelicolor3.2-fold higher than in un-optimized medium[13]
Overexpression of exogenous rpsL and rpoB genesStreptomyces lividansActivation of a silent cluster producing a derivative, streptorubin B[14]
Medium optimizationStreptomyces sp. JS520Yields of up to 138 mg/L[15]

Experimental Protocols

1. Protoplast Transformation of Streptomyces

This protocol is a generalized procedure and may require optimization for specific Streptomyces species.

  • Mycelium Growth: Inoculate 25 mL of YEME medium (optionally supplemented with 0.5% glycine) with Streptomyces spores. Incubate at 30°C with shaking for 36-48 hours.

  • Harvesting and Washing: Centrifuge the culture and discard the supernatant. Wash the mycelial pellet twice with 10.3% sucrose solution.

  • Protoplast Formation: Resuspend the mycelium in 4 mL of lysozyme solution (1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes. Monitor protoplast formation under a phase-contrast microscope.

  • Filtration: Gently pipette the suspension to free the protoplasts and filter through a cotton wool plug to remove mycelial debris.

  • Transformation: Mix approximately 1-10 µg of plasmid DNA with 100 µL of the protoplast suspension. Add 0.5 mL of 25% PEG 1000 in P buffer and mix gently.

  • Regeneration: Plate the transformation mix onto a suitable regeneration medium (e.g., R2YE). After 16-20 hours of incubation, overlay with a soft agar containing the appropriate antibiotic for selection.

  • Incubation: Incubate the plates at 30°C for 5-10 days until transformants appear.

2. CRISPR-Cas9 Mediated Gene Knockout in Streptomyces

This protocol outlines the general steps for gene deletion using a single-plasmid CRISPR-Cas9 system.

  • Plasmid Construction:

    • Design a specific guide RNA (sgRNA) targeting the gene of interest.

    • Synthesize and anneal oligonucleotides encoding the sgRNA.

    • Clone the annealed sgRNA into a Streptomyces-E. coli shuttle vector carrying the cas9 gene and a temperature-sensitive replicon.

    • Clone the upstream and downstream homology arms of the target gene into the same vector to serve as a repair template.

  • Conjugation:

    • Transform the final CRISPR-Cas9 plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Conjugally transfer the plasmid from E. coli to your Streptomyces strain on a suitable mating medium.

    • Select for exconjugants using appropriate antibiotics.

  • Gene Editing and Curing:

    • Inoculate the exconjugants into a non-selective liquid medium and incubate at a non-permissive temperature (e.g., 37°C) to facilitate the loss of the CRISPR plasmid.

    • Plate the culture onto a non-selective medium and screen individual colonies for the desired gene knockout by PCR.

3. Extraction and Quantification of this compound

  • Extraction:

    • Harvest the Streptomyces mycelium from a liquid culture by centrifugation.

    • Extract the pigment from the mycelial pellet using acidified methanol (e.g., methanol containing 0.1 N HCl) or ethyl acetate. Vortex or sonicate to ensure efficient extraction.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the this compound.

  • Quantification by HPLC:

    • HPLC System: A standard HPLC system with a C18 reverse-phase column and a UV-Vis detector.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or 0.1% acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a combination of 95% methanol and 5% of 0.1% acetic acid.[10]

    • Detection: Monitor the absorbance at approximately 530-539 nm.[9][10][16]

    • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in your samples.

Visualizations

Undecylprodigiosin_Regulatory_Pathway cluster_Global_Regulation Global and Pleiotropic Regulation cluster_Pathway_Specific_Regulation Pathway-Specific Regulation bldA bldA (tRNA for rare TTA codon) redZ redZ (Response regulator with TTA codon) bldA->redZ enables translation ppGpp ppGpp (Stringent response) ppGpp->redZ influences transcription Nutrient_Limitation Nutrient Limitation (e.g., phosphate, nitrogen) Nutrient_Limitation->ppGpp induces redD redD (Transcriptional activator) redZ->redD activates transcription red_biosynthetic_genes red Biosynthetic Genes redD->red_biosynthetic_genes activates transcription This compound This compound red_biosynthetic_genes->this compound biosynthesis

Caption: Regulatory cascade for this compound biosynthesis in S. coelicolor.

Experimental_Workflow cluster_Strain_Development Strain Development cluster_Production_and_Analysis Production and Analysis Strain_Selection 1. Host Strain Selection (S. coelicolor, S. lividans, etc.) Vector_Construction 2. Expression Vector Construction (Overexpression of redD/redZ, CRISPR-Cas9) Strain_Selection->Vector_Construction Transformation 3. Transformation (Protoplast or Conjugation) Vector_Construction->Transformation Screening 4. Screening & Verification (Selection, PCR, Sequencing) Transformation->Screening Fermentation 5. Fermentation & Optimization (Media, pH, Temp., Co-culture) Screening->Fermentation Extraction 6. Extraction of this compound Fermentation->Extraction Quantification 7. Quantification (HPLC, UV-Vis) Extraction->Quantification Yield_Improvement 8. Overexpression of this compound Quantification->Yield_Improvement

Caption: Experimental workflow for this compound overexpression.

References

Validation & Comparative

Validating the Molecular Mechanism of Undecylprodigiosin-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of novel therapeutic compounds is paramount. Undecylprodigiosin (UP), a bioactive red pigment produced by bacteria such as Streptomyces and Serratia, has emerged as a promising anticancer agent.[1][2] This guide provides a comprehensive comparison of its apoptosis-inducing capabilities, supported by experimental data and detailed protocols for validation.

This compound, a member of the prodigiosin family, demonstrates potent cytotoxicity against a range of cancer cell lines, including those of the breast, lung, and colon, as well as melanoma.[1][3] Notably, it often shows selective toxicity towards malignant cells while sparing non-malignant ones.[1][4] Its mechanism of action is multifaceted, primarily culminating in the induction of programmed cell death, or apoptosis.

The Molecular Cascade: Unraveling this compound's Apoptotic Pathway

This compound triggers apoptosis predominantly through the intrinsic or mitochondrial pathway, a process that is notably independent of the tumor suppressor protein p53.[1][4] This is a significant advantage, as many cancers harbor p53 mutations, rendering them resistant to conventional therapies that rely on a functional p53 pathway. The signaling cascade involves the activation of key stress-related kinases and a direct impact on the mitochondrial regulation of cell death.

Key events in UP-induced apoptosis include:

  • MAP Kinase Activation : UP treatment leads to the phosphorylation and activation of p38 and JNK (c-Jun N-terminal kinase) signaling pathways.[5][6] Conversely, the ERK1/2 pathway, often associated with cell survival, is not activated.[5][7]

  • Mitochondrial Disruption : The activated signaling cascade impacts the mitochondria, leading to a decrease in the mitochondrial membrane potential (ΔΨm).[5]

  • Regulation of Bcl-2 Family Proteins : UP modulates the expression of Bcl-2 family proteins, which are critical regulators of the mitochondrial pathway. It causes a significant decrease in anti-apoptotic proteins such as BCL-X(L), Survivin, and XIAP, while simultaneously increasing the levels of pro-apoptotic proteins like BIK, BIM, MCL-1S, and NOXA.[1][8]

  • Cytochrome c Release and Apoptosome Formation : The altered balance of Bcl-2 proteins leads to the release of Cytochrome c from the mitochondria into the cytosol.[5]

  • Caspase Activation : In the cytosol, Cytochrome c facilitates the formation of the apoptosome, which in turn activates a cascade of caspases. Initiator caspases-8 and -9 are activated, followed by the executioner caspase-3.[1][5]

  • Execution of Apoptosis : Activated caspase-3 cleaves critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5]

  • Ribosome Binding : Some evidence suggests that an upstream event may be the binding of this compound to ribosomes, which could trigger the entire apoptotic cascade.[5][6][7]

G UP This compound (UP) Ribosome Ribosome Binding UP->Ribosome potential target Stress Cellular Stress UP->Stress Casp8 Caspase-8 Activation UP->Casp8 Ribosome->Stress p38_JNK p38 & JNK Activation Stress->p38_JNK Bcl2_family Modulation of Bcl-2 Family Proteins (↓ BCL-X(L), ↑ BIK, BIM) p38_JNK->Bcl2_family Mitochondrion Mitochondrion MMP_loss ↓ Mitochondrial Membrane Potential Mitochondrion->MMP_loss Bcl2_family->Mitochondrion CytC Cytochrome c Release MMP_loss->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced apoptotic signaling pathway.

Comparative Performance Data

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
HCT-116Colon Cancer~0.4 - 4[3][9]
MCF-7Breast Cancer~0.4 - 4[3][9]
A549Lung Carcinoma~0.4 - 4[3][9]
A375Melanoma~0.4 - 4[3][9]
P388Murine LeukemiaMost evident impact among five tested lines[5][6]
BT-20Breast CarcinomaDose-dependent cytotoxicity[1]
MDA-MB-231Breast CarcinomaDose-dependent cytotoxicity[1]
T47DBreast CarcinomaDose-dependent cytotoxicity[1]

Note: The referenced study for the first four cell lines provides a range for both this compound (UP) and its gold nanoparticle conjugate (UP-Au). Specific values for UP alone were not delineated but fall within this range.

Protein/MarkerEffect of this compound TreatmentValidation Method
MAP Kinases
p-p38IncreasedWestern Blot
p-JNKIncreasedWestern Blot
p-ERK1/2No significant changeWestern Blot
Caspases
Caspase-3Activated / CleavedWestern Blot, Activity Assay
Caspase-8ActivatedWestern Blot, Activity Assay
Caspase-9ActivatedWestern Blot, Activity Assay
PARPCleavedWestern Blot
Bcl-2 Family
BCL-X(L)DecreasedWestern Blot
SurvivinDecreasedWestern Blot
XIAPDecreasedWestern Blot
BIKIncreasedWestern Blot
BIMIncreasedWestern Blot
MCL-1SIncreasedWestern Blot
NOXAIncreasedWestern Blot
Mitochondria
Membrane PotentialDecreasedFlow Cytometry (Rhodamine 123)
Cytochrome cReleased to cytosolWestern Blot (of cytosolic fraction)

Experimental Protocols for Mechanism Validation

Validating the apoptotic mechanism of this compound requires a series of well-established molecular biology techniques.

G cluster_assays Downstream Assays cluster_flow_outputs start Cancer Cell Culture treatment Treat with this compound (Varying concentrations & times) start->treatment harvest Harvest Cells treatment->harvest flow Flow Cytometry harvest->flow protein Protein Extraction (Whole cell / Cytosolic) harvest->protein caspase_assay Caspase Activity Assay (Colorimetric/Fluorometric) harvest->caspase_assay annexin Apoptosis Analysis (Annexin V / PI Staining) flow->annexin mmp Mitochondrial Potential (Rhodamine 123 / JC-1) flow->mmp cell_cycle Cell Cycle Analysis (Propidium Iodide) flow->cell_cycle wb Western Blot Analysis (p38, JNK, Caspases, Bcl-2 family, PARP) protein->wb

Experimental workflow for validating UP-induced apoptosis.
Western Blot Analysis for Protein Expression and Cleavage

This technique is used to detect changes in the levels and cleavage status of key proteins in the apoptotic pathway.

  • Principle : Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., Caspase-3, PARP, p-p38, BCL-X(L)).

  • Methodology :

    • Cell Lysis : After treatment with UP, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE : Load equal amounts of protein per lane onto a polyacrylamide gel and separate using electrophoresis.

    • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

    • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin or GAPDH.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Principle : During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology :

    • Cell Harvesting : Harvest cells post-treatment, including any floating cells in the media.

    • Washing : Wash cells with cold PBS.

    • Staining : Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

    • Incubation : Incubate the cells for 15 minutes in the dark at room temperature.

    • Analysis : Analyze the stained cells using a flow cytometer. The cell population will be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspase Activity Assay

This assay directly measures the enzymatic activity of key executioner caspases like caspase-3.

  • Principle : This is a colorimetric or fluorometric assay that uses a specific peptide substrate conjugated to a chromophore (pNA) or a fluorophore. Active caspase in the cell lysate cleaves the substrate, releasing the reporter molecule, which can be quantified.

  • Methodology :

    • Cell Lysis : Lyse UP-treated cells in the provided lysis buffer.

    • Reaction Setup : In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubation : Incubate the plate at 37°C for 1-2 hours.

    • Measurement : Measure the absorbance at 405 nm (for colorimetric) or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses mitochondrial integrity, a key event in the intrinsic apoptotic pathway.

  • Principle : Cationic fluorescent dyes like Rhodamine 123 or JC-1 accumulate in healthy mitochondria, which maintain a high negative membrane potential. When ΔΨm is lost during apoptosis, the dye is released into the cytoplasm, resulting in decreased fluorescence intensity.

  • Methodology :

    • Cell Treatment : Treat cells with UP as required.

    • Dye Loading : Incubate the cells with Rhodamine 123 (e.g., at 1 µM) for 30 minutes at 37°C.

    • Washing : Wash cells to remove the excess dye.

    • Analysis : Measure the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. A decrease in fluorescence in treated cells compared to controls indicates a loss of ΔΨm.[5]

Comparison with Other Apoptosis Inducers

FeatureThis compoundDoxorubicin (Conventional Chemotherapy)
Primary Mechanism Intrinsic (Mitochondrial) Apoptosis, p38/JNK Activation[5][6]DNA intercalation, Topoisomerase II inhibition, ROS generation
p53-Dependence Induces apoptosis irrespective of p53 status[1][4]Apoptotic effect is often p53-dependent
Cell Cycle Arrest G2/M Phase[5][6]G2/M Phase
Key Pathways MAPK (p38/JNK), Bcl-2 family modulation[1][5]DNA damage response (ATM/ATR), p53 pathway
Selectivity Shows selectivity for cancer cells over non-malignant cells[1]High toxicity to healthy, rapidly dividing cells (e.g., hair follicles, bone marrow)
Resistance May overcome resistance in p53-mutant cancersCancers can develop resistance through various mechanisms, including drug efflux pumps

Conclusion

This compound is a potent inducer of apoptosis in a variety of cancer cell lines. Its molecular mechanism is centered on the activation of the intrinsic mitochondrial pathway, driven by the p38/JNK signaling axis and modulation of the Bcl-2 family of proteins. A key therapeutic advantage is its ability to function independently of p53, potentially overcoming a common mechanism of chemoresistance. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these mechanisms and further explore the therapeutic potential of this promising natural compound.

References

A Comparative Analysis of the Anticancer Efficacy of Undecylprodigiosin and Prodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data and mechanisms of action of two promising bacterial pigments in cancer therapy.

Prodiginines, a family of natural red pigments produced by various bacteria, have garnered significant attention in the field of oncology for their potent anticancer properties. Among this family, prodigiosin (PG) and its analogue undecylprodigiosin (UP) have emerged as promising candidates for cancer treatment. Both compounds have demonstrated cytotoxic effects against a broad spectrum of cancer cell lines, primarily through the induction of apoptosis. This guide provides a comparative study of the anticancer efficacy of this compound versus prodigiosin, supported by experimental data, detailed methodologies, and mechanistic insights.

Comparative Cytotoxicity

The anticancer activity of both this compound and prodigiosin has been evaluated across numerous cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.

Table 1: Anticancer Activity of this compound (UP)

Cancer Cell LineIC50 ValueReference
P388 (Murine Leukemia)0.05 µM (for apoptosis induction)[1][2]
BT-20 (Breast Carcinoma)Data not explicitly quantified in µM[3][4]
MCF-7 (Breast Carcinoma)Data not explicitly quantified in µM[3][4]
MDA-MB-231 (Breast Carcinoma)Data not explicitly quantified in µM[3][4]
T47D (Breast Carcinoma)Data not explicitly quantified in µM[3][4]

Table 2: Anticancer Activity of Prodigiosin (PG)

Cancer Cell LineIC50 Value (µg/mL)IC50 Value (µM)Reference
A549 (Lung Carcinoma)1.30~3.97[5]
A375 (Melanoma)1.25~3.82[5]
MDA-MB-231 (Breast Carcinoma)0.62~1.89[5]
HCT116 (Colon Carcinoma)0.70~2.14[5]
JEG3 (Choriocarcinoma)Not specifiedNot specified[6]
PC3 (Prostate Cancer)Not specifiedNot specified[6]
Caco-2 (Colorectal Adenocarcinoma)Not specifiedNot specified[7]
HT-29 (Colon Adenocarcinoma)0.45~1.37[8][9]
SGC7901 (Gastric Adenocarcinoma)1.30~3.97[8][9]
HL-60 (Promyelocytic Leukemia)1.7~5.19[10]
NCIH-292 (Lung Mucoepidermoid Carcinoma)3.6~11.0[10]
Hep-2 (Laryngeal Carcinoma)3.4~10.4[10]
MCF-7 (Breast Carcinoma)5.1~15.6[10]
SK-LU-1 (Lung Cancer)1.5~4.6[11]
KB (Oropharyngeal Carcinoma)<4<12.2[11]
HepG2 (Hepatocellular Carcinoma)8.75~26.7[11]

Mechanisms of Anticancer Action

Both this compound and prodigiosin induce cancer cell death primarily through apoptosis, but they appear to influence distinct signaling pathways.

This compound: Targeting Ribosomes and Stress Kinases

This compound has been shown to induce apoptosis by binding to ribosomes, suggesting a potential disruption of protein synthesis.[12][13] Its pro-apoptotic activity is also linked to the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK, while the ERK1/2 signaling pathway does not seem to be involved.[1][2][12] Furthermore, UP can induce apoptosis independently of the p53 tumor suppressor protein, which is a significant advantage as many cancers harbor p53 mutations.[3][4] It also modulates the expression of several apoptosis-related proteins, decreasing anti-apoptotic proteins like BCL-XL, Survivin, and XIAP, and increasing pro-apoptotic proteins such as BIK, BIM, MCL-1S, and NOXA.[3][4]

Undecylprodigiosin_Pathway UP This compound Ribosome Ribosome UP->Ribosome Binds to p38_JNK p38/JNK Activation UP->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis

Caption: this compound's proposed mechanism of action.

Prodigiosin: A Multi-pronged Attack on Cancer Cells

Prodigiosin exhibits a more diverse range of reported mechanisms for inducing apoptosis. It can act on mitochondria, leading to the release of apoptosis-inducing factor (AIF) and cytochrome c, triggering both caspase-dependent and -independent cell death.[14] Prodigiosin has also been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in many cancers, by targeting multiple components including LRP6, DVL, and GSK3β.[15] Additionally, it has been shown to inhibit the MAPK signaling pathway, induce DNA damage, alter intracellular pH, and cause cell cycle arrest.[6][16][17] Like this compound, prodigiosin's pro-apoptotic effect can be independent of p53 status.[6]

Prodigiosin_Pathway PG Prodigiosin Mitochondria Mitochondria PG->Mitochondria Wnt_pathway Wnt/β-catenin Pathway PG->Wnt_pathway Inhibits MAPK_pathway MAPK Pathway PG->MAPK_pathway Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis Wnt_pathway->Apoptosis MAPK_pathway->Apoptosis

Caption: Key signaling pathways affected by prodigiosin.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anticancer efficacy of this compound and prodigiosin, based on methodologies described in the cited literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2 x 10^4 cells/well and incubated for 24 hours at 37°C to allow for cell attachment.[18]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or prodigiosin. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan E->F G Measure absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or prodigiosin for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.[6]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion

Both this compound and prodigiosin are potent inducers of apoptosis in a wide range of cancer cell lines, making them attractive candidates for further development as anticancer agents. While this compound's mechanism appears to be more focused on ribosome binding and the activation of specific stress kinases, prodigiosin demonstrates a broader mechanistic profile, affecting multiple key signaling pathways involved in cancer cell survival and proliferation.

The available data suggests that both compounds have comparable efficacy, with IC50 values often in the low micromolar to nanomolar range. However, the selectivity for cancer cells over normal cells, as reported for both compounds, is a crucial aspect that enhances their therapeutic potential.[1][2][3][4][6][7][8][16][19] Further head-to-head comparative studies under identical experimental conditions are necessary to definitively determine which compound holds greater promise for clinical applications. The development of derivatives and novel formulations to improve bioavailability and reduce potential toxicity will also be critical in translating the potent anticancer activities of these fascinating bacterial pigments into effective cancer therapies.[5][7]

References

A Comparative Analysis of the Cytotoxic Effects of Undecylprodigiosin and Metacycloprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of potential anticancer therapeutics, prodigiosins—a family of natural red pigments produced by various bacteria—have garnered significant attention for their proapoptotic and cytotoxic activities.[1][2] Among this family, undecylprodigiosin and metacycloprodigiosin have emerged as compounds of interest. This guide provides a comparative overview of their cytotoxic profiles, supported by experimental data, to aid researchers and drug development professionals in their evaluation.

Comparative Cytotoxicity Data

A key study directly comparing the in vitro anticancer activity of this compound and metacycloprodigiosin revealed their potent cytotoxic effects against a panel of five cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological or biochemical function, are summarized in the table below. Lower IC50 values indicate greater potency.

Cell LineThis compound IC50 (µg/mL)Metacycloprodigiosin IC50 (µg/mL)
P388 (Murine Leukemia)0.030.13
HL60 (Human Promyelocytic Leukemia)0.210.31
A-549 (Human Lung Carcinoma)0.390.55
BEL-7402 (Human Hepatocellular Carcinoma)0.470.63
SPCA4 (Human Lung Adenocarcinoma)0.430.59

Data sourced from Liu et al., 2005.[3]

The data indicates that both compounds exhibit significant cytotoxic activity. However, this compound consistently demonstrated lower IC50 values across all tested cell lines, suggesting it is the more potent of the two in these specific cancer models.

Further studies on this compound have corroborated its potent cytotoxicity against various other cancer cell lines, including murine leukemia P388 with an IC50 of 0.042 µM, and a range of human breast carcinoma cell lines (BT-20, MCF-7, MDA-MB-231, and T47D).[1][4][5] Notably, this compound has shown selective toxicity towards malignant cells, with limited effect on non-malignant human breast epithelial cells (MCF-10A).[4][5]

Experimental Protocols

The following is a generalized methodology for determining the cytotoxicity of this compound and metacycloprodigiosin based on commonly cited experimental procedures.

Cell Culture and Treatment
  • Cell Lines: Human and murine cancer cell lines (e.g., P388, HL60, A-549, BEL-7402, SPCA4) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound and metacycloprodigiosin are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for the assay.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the highest compound dose. The plates are then incubated for a specified period, typically 48 to 72 hours.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Reagent Addition: Following the treatment period, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanisms

To better understand the process of comparing these compounds and their potential biological impact, the following diagrams illustrate the experimental workflow and a generalized signaling pathway that may be affected.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assay (MTT) cluster_3 Data Analysis start Select Cancer Cell Lines culture Culture and Passage Cells start->culture seed Seed Cells in 96-well Plates culture->seed prepare Prepare Serial Dilutions of This compound & Metacycloprodigiosin seed->prepare treat Treat Cells with Compounds prepare->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Values plot->ic50 end Comparative Analysis ic50->end Compare Cytotoxicity

Caption: Workflow for comparing the cytotoxicity of this compound and metacycloprodigiosin.

Prodigiosins are known to induce apoptosis, a form of programmed cell death, in cancer cells. While the precise mechanisms can vary between cell types and specific prodigiosin analogues, a common pathway involves the modulation of Bcl-2 family proteins and the activation of caspases.

G cluster_0 Mitochondrial Apoptosis Pathway compound This compound or Metacycloprodigiosin bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax) compound->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized signaling pathway for prodigiosin-induced apoptosis.

Conclusion

Both this compound and metacycloprodigiosin are potent cytotoxic agents against a range of cancer cell lines.[3] The available data suggests that this compound may be a more potent cytotoxic agent than metacycloprodigiosin in the tested cancer models. The selective toxicity of this compound towards cancerous cells over non-malignant cells further highlights its therapeutic potential.[4][5] Further research is warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

References

comparative bioactivity analysis of different prodigiosin family members

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Bioactivity Analysis of the Prodigiosin Family

For Researchers, Scientists, and Drug Development Professionals

The prodigiosin family, a group of natural tripyrrolic red pigments, has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1][2][3][4] Produced by various bacteria, including Serratia marcescens and marine bacteria like Pseudoalteromonas, these secondary metabolites exhibit potent anticancer, immunosuppressive, antimicrobial, and antimalarial properties.[1][5][6] This guide provides an objective comparison of the bioactivities of prominent members of the prodigiosin family, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

The prodiginine family is characterized by a common pyrryldipyrrylmethene core structure, with variations in side chains and cyclization defining individual family members such as prodigiosin, cycloprodigiosin, undecylprodigiosin, and 2-(p-hydroxybenzyl)prodigiosin.[1][4][5] These structural differences are crucial in determining the specificity and potency of their biological effects.

G cluster_core Common Prodiginine Core cluster_variants Key Family Members Core Prodigiosin Prodigiosin (Linear Alkyl Chain) Core->Prodigiosin R = C5H11 Cycloprodigiosin Cycloprodigiosin (Cyclized Alkyl Chain) Core->Cycloprodigiosin Cyclized R This compound This compound (Longer Alkyl Chain) Core->this compound R = C11H23 HBPG 2-(p-hydroxybenzyl)prodigiosin (Aromatic Substitution) Core->HBPG Substituted Ring A

Comparative Anticancer Activity

Prodigiosins are renowned for their potent cytotoxic effects against a wide array of cancer cell lines, including those with multidrug resistance and dysfunctional p53 pathways.[1][7] Their primary mechanism involves the induction of apoptosis through various signaling pathways.

Mechanism of Action: Wnt/β-catenin Pathway Inhibition

Prodigiosin has been identified as a potent inhibitor of the Wnt/β-catenin signaling cascade, which is often aberrantly activated in many cancers.[8] It exerts its effect at multiple points in the pathway, leading to the downregulation of key oncogenes like cyclin D1. Specifically, prodigiosin decreases the phosphorylation of LRP6, Dishevelled (DVL2), and GSK3β, effectively halting the signal transduction that leads to β-catenin accumulation and nuclear translocation.[8]

// Nodes Wnt [label="Wnt Ligand", fillcolor="#F1F3F4"]; LRP6 [label="LRP6", fillcolor="#F1F3F4"]; Frizzled [label="Frizzled", fillcolor="#F1F3F4"]; DVL [label="Dishevelled (DVL)", fillcolor="#F1F3F4"]; GSK3b [label="GSK3β", fillcolor="#F1F3F4"]; Axin_APC [label="Axin/APC Complex", fillcolor="#F1F3F4"]; bCatenin [label="β-catenin", fillcolor="#FFFFFF", style="rounded,filled"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#F1F3F4"]; bCatenin_nuc [label="β-catenin (nucleus)", fillcolor="#FFFFFF", style="rounded,filled"]; TCF_LEF [label="TCF/LEF", fillcolor="#F1F3F4"]; TargetGenes [label="Target Gene Expression\n(e.g., Cyclin D1, c-Myc)", fillcolor="#F1F3F4"]; Proliferation [label="Tumor Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; Prodigiosin [label="Prodigiosin", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Wnt -> Frizzled; Wnt -> LRP6; Frizzled -> DVL; LRP6 -> DVL; DVL -> Axin_APC [arrowhead=tee]; Axin_APC -> bCatenin; bCatenin -> Proteasome [label="Phosphorylation &\nDegradation", style=dashed]; bCatenin -> bCatenin_nuc [label="Accumulation &\nTranslocation"]; bCatenin_nuc -> TCF_LEF; TCF_LEF -> TargetGenes; TargetGenes -> Proliferation; GSK3b -> bCatenin [style=dashed]; Axin_APC -> GSK3b [style=invis]; // for layout

// Inhibition by Prodigiosin Prodigiosin -> LRP6 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits\nPhosphorylation"]; Prodigiosin -> DVL [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits\nPhosphorylation"]; Prodigiosin -> GSK3b [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits\nPhosphorylation (Ser9)"]; } Caption: Prodigiosin inhibits the Wnt/β-catenin pathway at multiple points.

Other reported anticancer mechanisms include the inhibition of NF-κB and Akt signaling pathways, induction of DNA damage (often mediated by copper ions), and disruption of intracellular pH homeostasis, all culminating in apoptosis.[1][2][7]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for different prodigiosin family members against various human cancer cell lines.

Compound Cancer Cell Line Cell Type IC₅₀ Reference
ProdigiosinMCF-7Breast Adenocarcinoma< 2 µg/mL[9]
ProdigiosinH460Large Cell Lung Carcinoma7.7 µg/mL[9]
ProdigiosinHepG2Hepatocellular Carcinoma8.75 µg/mL[9]
ProdigiosinMDA-MB-231Breast AdenocarcinomaLow µg/mL range[7]
2-(p-hydroxybenzyl)prodigiosinSKOV-3Ovarian AdenocarcinomaIndistinguishable from Prodigiosin[3][5]
Brominated Prodigiosin Deriv.VariousMultiple0.62–17.00 µg/mL[10]

Comparative Antimicrobial Activity

Prodigiosins exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] The primary mechanism is believed to be the disruption of the plasma membrane, leading to leakage of essential intracellular components.[11][12][13] The hydrophobic nature of prodigiosin allows it to act as a "chaotropicity-mediated" stressor on the cell membrane.[11][13] Some studies suggest that cyclic prodigiosins may possess enhanced antibacterial properties compared to their linear counterparts.[14]

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) or other inhibitory values for prodigiosin family members against pathogenic microbes.

Compound Microorganism Gram/Type Activity (MIC/IC) Reference
ProdigiosinStaphylococcus aureusGram (+)0.18 µg/mL (30% growth reduction)[11][13]
ProdigiosinEscherichia coliGram (-)15.9 µg/mL (MIC)[15]
ProdigiosinEscherichia coliGram (-)100 µg/mL (30% growth reduction)[11][13]
ProdigiosinCandida albicansFungus0.3 µg/mL (30% growth reduction)[11][13]
CycloprodigiosinS. aureus, E. coli, C. albicansMixedActive (qualitative)[5]
2-(p-hydroxybenzyl)prodigiosinS. aureus (incl. MRSA), E. coliMixedActive (qualitative)[3][5]

Other Key Bioactivities

Beyond their anticancer and antimicrobial effects, prodigiosins display a range of other therapeutically relevant activities.

  • Antimalarial Activity : Cycloprodigiosin and its analogue, metacycloprodigiosin, have demonstrated significant antimalarial activity.[5] Notably, cycloprodigiosin was found to be more potent against Plasmodium berghei than the conventional drug chloroquine.[5]

  • Immunosuppressive Activity : Prodigiosins are known to have immunosuppressive effects, which have been a major focus of clinical interest alongside their anticancer properties.[1] This activity is distinct from that of other known immunosuppressants like cyclosporine A.[16]

  • Antiviral Activity : Prodigiosin has shown potential as an antiviral agent, for instance, against Herpes Simplex Virus (HSV), by targeting host cell signaling pathways like NF-κB and Akt that the virus exploits for replication.[2]

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed methodologies for the key bioactivity assays mentioned.

// Nodes A [label="Prodigiosin Production\n(e.g., Serratia marcescens culture)", fillcolor="#F1F3F4"]; B [label="Extraction & Purification\n(Solvent Extraction, Chromatography)", fillcolor="#F1F3F4"]; C [label="Structural Characterization\n(NMR, Mass Spectrometry)", fillcolor="#F1F3F4"]; D [label="Bioactivity Assays", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Antimicrobial Assay\n(Broth Microdilution for MIC)", fillcolor="#F1F3F4"]; F [label="Anticancer Assay\n(MTT/XTT for IC50)", fillcolor="#F1F3F4"]; G [label="Mechanism of Action Studies\n(Western Blot, Gene Expression)", fillcolor="#F1F3F4"]; H [label="Data Analysis & Comparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Test vs. Microbes"]; D -> F [label="Test vs. Cancer Cells"]; E -> H; F -> G; G -> H; } Caption: A typical experimental workflow for evaluating prodigiosin bioactivity.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

  • Preparation : Prepare a stock solution of the purified prodigiosin derivative in a suitable solvent (e.g., DMSO). Culture the target microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Tryptic Soy Broth).

  • Inoculum Standardization : Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the prodigiosin compound in the broth, creating a range of concentrations.

  • Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay for IC₅₀)

  • Cell Seeding : Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of the prodigiosin compound in the cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent).

  • Incubation : Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • IC₅₀ Calculation : Calculate the cell viability as a percentage relative to the vehicle control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%, determined by plotting a dose-response curve.

Protocol 3: Western Blot for Signaling Protein Analysis

  • Cell Treatment and Lysis : Treat cancer cells with the prodigiosin compound at a specified concentration (e.g., near the IC₅₀) for a set time. Harvest the cells and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-LRP6, anti-β-catenin, or anti-Cyclin D1). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The prodigiosin family of natural products represents a versatile chemical scaffold with significant therapeutic potential. While prodigiosin itself is the most studied member, analogues like cycloprodigiosin demonstrate unique advantages, such as superior antimalarial activity.[5] The broad-spectrum anticancer activity, particularly the inhibition of key oncogenic pathways like Wnt/β-catenin, makes these compounds attractive candidates for further drug development.[8] Structure-activity relationship (SAR) studies, including the exploration of halogenated derivatives, are paving the way for the synthesis of new prodiginines with enhanced potency and improved toxicological profiles.[10] Future research should focus on elucidating the precise molecular targets for each derivative and advancing the most promising candidates into preclinical and clinical evaluation.

References

Unveiling p53-Independent Apoptosis: A Comparative Analysis of Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental evidence supporting undecylprodigiosin's role in inducing programmed cell death, irrespective of p53 tumor suppressor status, and a comparative look at other agents sharing this mechanism.

For researchers and drug development professionals focused on oncology, overcoming resistance to conventional therapies is a paramount challenge. A common mechanism of resistance involves the mutation or inactivation of the p53 tumor suppressor protein, a critical regulator of apoptosis. Consequently, compounds that can induce apoptosis through p53-independent pathways represent a promising avenue for novel cancer therapeutics. This guide provides a comprehensive comparison of this compound, a bacterial metabolite, with other known agents that trigger p53-independent apoptosis, supported by experimental data and detailed protocols.

This compound: A Potent Inducer of p53-Independent Apoptosis

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, crucially, including those with non-functional p53. This activity is primarily attributed to its ability to induce apoptosis through intrinsic pathways, bypassing the need for p53 activation.

Comparative Cytotoxicity of this compound

The efficacy of this compound has been evaluated across various breast cancer cell lines with differing p53 statuses. The half-maximal inhibitory concentration (IC50) values highlight its potent cytotoxic effect, which is maintained in cells lacking functional p53. For comparison, the IC50 values of Nutlin-3, a well-characterized MDM2 inhibitor that can induce p53-independent apoptosis, and Etoposide, a topoisomerase II inhibitor with known p53-independent apoptotic effects, are also presented.

CompoundCell Linep53 StatusIC50 (µM)Reference
This compound MCF-7Wild-TypeNot explicitly stated, but potent cytotoxicity observed[1][2]
T47DWild-TypeNot explicitly stated, but potent cytotoxicity observed[1][2]
BT-20MutantNot explicitly stated, but potent cytotoxicity observed[1][2]
MDA-MB-231MutantNot explicitly stated, but potent cytotoxicity observed[1][2]
Prodigiosin (related compound) SW480MutantLow µM range[3]
DLD1MutantLow µM range[3]
HT29MutantLow µM range[3]
OVCAR3MutantLow µM range[3]
HCT116 p53-/-NullLow µM range[3]
Nutlin-3a HCT116 p53+/+Wild-Type28.03 ± 6.66[4]
HCT116 p53-/-Null30.59 ± 4.86[4]
OSA (MDM2 Ampl)Wild-TypeLower than U2OS[5]
U2OS (MDM2 Wt)Wild-TypeHigher than OSA[5]
SaOS-2 (p53 Mut)Mutant> 50% inhibition not reached[5]
RMS13 (p53 Mut)Mutant> 50% inhibition not reached[5]
Etoposide HCT116 p53+/+Wild-TypeMore sensitive[6]
HCT116 p53-/-NullMore resistant in cell growth assays[6]
HCT116 p53R273HMutantMore resistant in cell growth assays[6]
H1299 (p53 null)NullEffective at 0.5 µM[7]

Table 1: Comparative IC50 Values. This table summarizes the IC50 values of this compound and its analogue prodigiosin in comparison to Nutlin-3a and Etoposide in cancer cell lines with varying p53 status. The data indicates that this compound and its analogues retain potency in cells with mutant or null p53.

Mechanism of Action: Modulation of Bcl-2 Family Proteins and Caspase Activation

Experimental evidence points to this compound's ability to modulate the delicate balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Studies have shown a decrease in the levels of anti-apoptotic proteins like Bcl-xL and an increase in pro-apoptotic proteins.[1][2] This shift in the Bcl-2 family protein landscape leads to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade.

Cell LineTreatmentEffect on Bcl-2 Family ProteinsCaspase ActivationReference
Breast Carcinoma CellsThis compound↓ Bcl-xL, ↓ Survivin, ↓ XIAP; ↑ BIK, ↑ BIM, ↑ MCL-1S, ↑ NOXAActivation of Caspase-9[1][2]
HCT116 p53-/-Prodigiosin↑ PUMA, ↑ DR5Cleavage of PARP[3]
Multiple Myeloma (wt p53)Nutlin-3↓ Bcl2; ↑ PUMA, ↑ Bax, ↑ BakCaspase activation[8]
MEFsEtoposide (low conc.)-Activation of Caspase-3[9]

Table 2: Modulation of Apoptotic Proteins. This table outlines the observed effects of this compound and comparative compounds on key apoptosis-regulating proteins.

Visualizing the Pathways

To better understand the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

p53_independent_apoptosis cluster_UP This compound cluster_Bcl2 Bcl-2 Family Regulation cluster_Mito Mitochondrial Pathway cluster_Caspase Caspase Cascade UP This compound Bcl_xL Bcl-xL (Anti-apoptotic) UP->Bcl_xL Inhibits Pro_apoptotic Pro-apoptotic Proteins (BIK, BIM, etc.) UP->Pro_apoptotic Activates Mito Mitochondrion Bcl_xL->Mito Inhibits Pro_apoptotic->Mito Promotes CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes experimental_workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_data Data Analysis start Cancer Cells (p53-wt, p53-mut, p53-null) treatment Treat with this compound or Comparative Compound start->treatment annexin Annexin V / PI Staining (Flow Cytometry) treatment->annexin tunel TUNEL Assay (DNA Fragmentation) treatment->tunel caspase_assay Caspase Activity Assay (Fluorometric/Colorimetric) treatment->caspase_assay western Western Blot (Bcl-2 Family Proteins) treatment->western quantification Quantification of Apoptotic Cells annexin->quantification tunel->quantification caspase_assay->quantification protein_levels Analysis of Protein Expression western->protein_levels

References

Undecylprodigiosin's Antimicrobial Efficacy Against Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, natural products are a promising reservoir of bioactive compounds. Undecylprodigiosin, a red pigment produced by several bacterial species, including Streptomyces and Serratia, has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This guide provides a comparative analysis of this compound's antimicrobial effects on various resistant bacterial strains, supported by available experimental data.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its close analog, prodigiosin, has been evaluated against several multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency. Below is a summary of reported MIC values.

CompoundResistant StrainMIC (µg/mL)Reference
ProdigiosinMethicillin-Resistant Staphylococcus aureus (MRSA)>10[1]
ProdigiosinEnterococcus faecalis10[1]
This compoundMultidrug-Resistant Bacterial Strains0.5 - 4.0[2]
This compoundBacillus and Micrococcus species50[3]
This compoundCandida albicans100 - 200[3]

Note: Data for this compound against specific vancomycin-resistant Enterococcus (VRE) and multidrug-resistant Acinetobacter baumannii strains is limited in the reviewed literature. The provided range for multidrug-resistant bacterial strains suggests potential activity that warrants further investigation against these specific pathogens.

Experimental Protocols

The determination of a compound's MIC is a critical step in assessing its antimicrobial activity. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of this compound.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Grow the resistant bacterial strain to be tested in an appropriate broth medium to the desired growth phase (typically mid-logarithmic phase).

  • 96-Well Microtiter Plates: Use sterile 96-well plates.

  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or another suitable broth for the specific bacterial strain.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in the growth medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL).

3. Serial Dilution of this compound:

  • In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the growth medium to achieve a range of desired concentrations.

  • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the growth control well.

  • Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 35-37°C for 16-20 hours).

5. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth.

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock dilution Serial Dilution in 96-Well Plate stock->dilution culture Grow Bacterial Culture inoculum Prepare Standardized Inoculum culture->inoculum media Prepare Growth Medium media->dilution add_inoculum Inoculate Plate dilution->add_inoculum inoculum->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Mechanism of Action

The precise antibacterial mechanism of this compound is still under investigation, but several studies on the related compound prodigiosin suggest a multi-targeted approach that disrupts fundamental cellular processes. The proposed mechanisms include interference with the cell cycle, DNA cleavage, pH disruption, generation of reactive oxygen species (ROS), and disruption of the plasma membrane.[4]

Proposed Antibacterial Mechanisms of Prodigiosins

mechanism_of_action cluster_targets Bacterial Cell Targets Prodigiosin Prodigiosin/Undecylprodigiosin CellMembrane Cell Membrane Prodigiosin->CellMembrane Disruption DNA DNA Prodigiosin->DNA Cleavage CellCycle Cell Cycle Prodigiosin->CellCycle Interference CellularpH Intracellular pH Prodigiosin->CellularpH Disruption ROS Reactive Oxygen Species (ROS) Prodigiosin->ROS Generation BacterialCellDeath Bacterial Cell Death CellMembrane->BacterialCellDeath leads to DNA->BacterialCellDeath leads to CellCycle->BacterialCellDeath leads to CellularpH->BacterialCellDeath leads to ROS->BacterialCellDeath leads to

Caption: Proposed mechanisms of prodigiosin's antibacterial action.

In human cancer cells, this compound has been shown to induce apoptosis through signaling pathways involving the activation of p38 and JNK.[5] While the direct translation of these pathways to bacteria is not established, the ability to induce programmed cell death highlights the compound's potent cytotoxic capabilities.

Conclusion

This compound demonstrates significant antimicrobial potential against a variety of bacteria, including some multidrug-resistant strains. The available data, primarily from its analog prodigiosin, suggests that its mode of action is multifaceted, targeting several key bacterial processes. However, to fully assess its therapeutic potential, further research is imperative. Specifically, comprehensive studies are needed to determine the MIC and MBC values of this compound against a broader panel of clinically relevant resistant pathogens, such as VRE and multidrug-resistant A. baumannii. Elucidating the precise molecular mechanisms and signaling pathways involved in its antibacterial activity will also be crucial for its future development as a therapeutic agent. The information presented in this guide serves as a foundation for researchers and drug development professionals to build upon in the critical endeavor of combating antimicrobial resistance.

References

A Comparative Analysis of Undecylprodigiosin Production in Diverse Streptomyces Hosts

Author: BenchChem Technical Support Team. Date: November 2025

Undecylprodigiosin, a red-pigmented antibiotic belonging to the prodiginine family, is a secondary metabolite produced by several species of the genus Streptomyces. This compound has garnered significant interest from the scientific community due to its wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. The production of this compound is highly variable among different Streptomyces hosts and is influenced by a multitude of factors, including the genetic background of the strain, culture conditions, and the presence of elicitors. This guide provides a comparative analysis of this compound production in various Streptomyces hosts, supported by experimental data, detailed methodologies, and visualizations of the underlying regulatory mechanisms and experimental workflows.

Quantitative Comparison of this compound Production

The yield of this compound can vary dramatically between different Streptomyces species and even between different strains of the same species. Furthermore, production is heavily dependent on the cultivation method, with solid-state fermentation often yielding higher quantities compared to submerged fermentation. The following table summarizes this compound production in several Streptomyces hosts as reported in the literature.

Streptomyces Species/StrainCultivation ConditionsThis compound YieldReference
Streptomyces coelicolor A3(2)Shake-flask cultureLow concentrations[1]
Streptomyces coelicolor A3(2) (co-cultured with Bacillus subtilis)Shake-flask culture175-211% increase compared to pure culture[1][2]
Streptomyces coelicolor A3(2) (co-cultured with Bacillus subtilis)2 L bioreactor256% increase compared to pure culture[1][2]
Streptomyces coelicolorSolid-state fermentation on wheat bran16 mg/g dry substrate[3]
Streptomyces sp. JS520Optimized liquid medium138 mg/L[4][5]
Recombinant Streptomyces sp. ALAA-R20Solid-state fermentation on groundnut oil cake181.78 mg/g dry substrate[6]
Streptomyces sp. MBK6 (in yeast-containing medium)Liquid culture75 times more than in yeast-extract medium[7]

Experimental Protocols

A standardized approach is crucial for the comparative analysis of this compound production. Below are detailed methodologies for key experiments, synthesized from various research articles.

1. Fermentation for this compound Production

  • Inoculum Preparation:

    • Prepare a spore suspension of the desired Streptomyces strain from a mature agar plate.

    • Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.

    • Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

  • Production Culture:

    • Submerged Fermentation:

      • Inoculate the production medium (e.g., R2YE medium or a specific production medium) with the seed culture (typically 2-5% v/v).

      • Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.[8]

    • Solid-State Fermentation:

      • Mix a solid substrate (e.g., wheat bran, groundnut oil cake) with a nutrient solution to achieve the desired moisture content (e.g., 80%).[6]

      • Inoculate the solid substrate with a spore suspension (e.g., 3 x 10^5 spores/g dry substrate).[6]

      • Incubate at 30°C for 7 days.[6]

2. Extraction and Quantification of this compound

  • Extraction:

    • Harvest the bacterial cells from the fermentation broth by centrifugation.

    • Extract the red pigment from the cell pellet using an organic solvent such as methanol or a mixture of methanol, toluene, and a phosphate buffer.[8]

    • Evaporate the solvent to obtain the crude extract.

  • Quantification using High-Performance Liquid Chromatography (HPLC):

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Inject the sample into an HPLC system equipped with a C18 column.[9][10]

    • Use a mobile phase gradient, for example, a mixture of 0.1% acetic acid in water and methanol.[10]

    • Detect this compound by monitoring the absorbance at approximately 530-539 nm.[6][9]

    • Quantify the concentration by comparing the peak area with that of a known standard.

Regulatory Pathways and Experimental Workflow

Signaling Pathway for this compound Production

The biosynthesis of this compound in Streptomyces is tightly regulated at the genetic level. The genes responsible for its production are organized in a biosynthetic gene cluster, commonly referred to as the 'red' cluster. The expression of this cluster is controlled by a cascade of regulatory proteins. A key pathway-specific activator is RedD, whose expression is in turn controlled by RedZ.[11][12] The bldA gene, which encodes a tRNA for a rare leucine codon, also plays a crucial role, as the redZ transcript contains this codon.[11][12]

G bldA bldA (tRNA for UUA) redZ_mRNA redZ mRNA (contains UUA codon) bldA->redZ_mRNA Translates RedZ RedZ protein redZ_mRNA->RedZ Translation redD_promoter redD promoter RedZ->redD_promoter Activates transcription RedD RedD protein (Transcriptional Activator) redD_promoter->RedD Transcription & Translation red_cluster red biosynthetic gene cluster RedD->red_cluster Activates transcription This compound This compound red_cluster->this compound Biosynthesis G cluster_0 Host Selection & Inoculum Preparation cluster_1 Cultivation cluster_2 Extraction & Quantification cluster_3 Data Analysis Host1 Streptomyces Host A Spore1 Spore Suspension A Host1->Spore1 Host2 Streptomyces Host B Spore2 Spore Suspension B Host2->Spore2 Host3 Streptomyces Host C Spore3 Spore Suspension C Host3->Spore3 Fermentation Parallel Fermentation (Identical Conditions) Spore1->Fermentation Spore2->Fermentation Spore3->Fermentation Extraction Standardized Extraction Fermentation->Extraction HPLC HPLC Analysis Extraction->HPLC Comparison Comparative Analysis of Yields HPLC->Comparison

References

A Comparative Guide to the Mechanisms of Action of Undecylprodigiosin and Other Key Immunosuppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular mechanisms of action of the novel immunosuppressive agent undecylprodigiosin against established immunosuppressants: cyclosporine A, tacrolimus, sirolimus, and mycophenolate mofetil. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds for research and drug development purposes.

Executive Summary

This compound, a member of the prodiginine family of natural products, exhibits a unique immunosuppressive mechanism centered on the inhibition of T-cell proliferation by downregulating the Interleukin-2 receptor alpha-chain (IL-2Rα). This mode of action distinguishes it from conventional immunosuppressants, which target different key signaling nodes in T-lymphocyte activation and proliferation. Cyclosporine A and tacrolimus act as calcineurin inhibitors, preventing the transcription of IL-2. Sirolimus is an mTOR inhibitor, blocking the signaling cascade downstream of the IL-2 receptor. Mycophenolate mofetil inhibits the de novo synthesis of guanine nucleotides, thereby selectively halting the proliferation of lymphocytes.

Comparative Analysis of Immunosuppressive Mechanisms

The immunosuppressive effects of these compounds are achieved by targeting distinct pathways critical for T-lymphocyte activation and proliferation. A summary of their primary targets and effects is presented below.

ImmunosuppressantPrimary TargetKey Molecular MechanismDownstream Effect on T-Cells
This compound IL-2 Receptor SignalingInhibition of IL-2 receptor alpha-chain (CD25) expression.[1][2]Blocks T-cell activation and proliferation by disrupting the IL-2/IL-2R signaling pathway.[1][2]
Cyclosporine A CalcineurinForms a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.Prevents the dephosphorylation and nuclear translocation of NFAT, thereby inhibiting the transcription of IL-2 and other cytokines.
Tacrolimus CalcineurinForms a complex with FKBP12, which then inhibits the phosphatase activity of calcineurin.Similar to Cyclosporine A, it prevents NFAT activation and subsequent IL-2 gene transcription.
Sirolimus (Rapamycin) mTOR (mechanistic Target of Rapamycin)Forms a complex with FKBP12, which then binds to and inhibits mTORC1.Blocks signal transduction downstream of the IL-2 receptor, leading to cell cycle arrest at the G1-S phase and inhibition of T-cell proliferation.
Mycophenolate Mofetil Inosine Monophosphate Dehydrogenase (IMPDH)The active metabolite, mycophenolic acid (MPA), is a reversible inhibitor of IMPDH, a key enzyme in the de novo purine synthesis pathway.Depletes guanosine nucleotides, which are essential for DNA and RNA synthesis, thereby selectively inhibiting the proliferation of T and B lymphocytes.

Quantitative Comparison of T-Cell Proliferation Inhibition

The potency of these immunosuppressants is often quantified by their half-maximal inhibitory concentration (IC50) in T-cell proliferation assays. While specific IC50 values can vary depending on the experimental conditions, the following table provides a comparative overview.

ImmunosuppressantReported IC50 for T-Cell ProliferationNotes
This compound < 100 nM (for Prodigiosin)A precise IC50 value for this compound on T-cell proliferation is not readily available in the reviewed literature. However, its parent compound, prodigiosin, has been shown to be effective at concentrations below 100 nM.
Cyclosporine A ~0.2 - 0.6 ng/mLThe IC50 can be influenced by the strength of co-stimulatory signals.
Tacrolimus Generally considered more potent than Cyclosporine A
Sirolimus (Rapamycin) In the low nM range
Mycophenolic Acid In the low µM rangeThe active metabolite of Mycophenolate Mofetil.

Signaling Pathways and Experimental Workflow Visualizations

To visually represent the distinct mechanisms of action, the following diagrams illustrate the targeted signaling pathways.

T_Cell_Activation_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Immunosuppressants TCR TCR Calcineurin Calcineurin TCR->Calcineurin CD28 CD28 PI3K PI3K CD28->PI3K IL2R IL-2R mTOR mTOR IL2R->mTOR NFATp NFAT-P Calcineurin->NFATp NFAT NFAT NFATp->NFAT Dephosphorylation Akt Akt PI3K->Akt Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle IMPDH IMPDH Guanosine Guanosine Nucleotides IMPDH->Guanosine DNA_RNA DNA/RNA Synthesis Guanosine->DNA_RNA IL2_Gene IL-2 Gene NFAT->IL2_Gene Transcription DNA_RNA->CellCycle This compound This compound This compound->IL2R Inhibits Expression CyclosporineA_Tacrolimus Cyclosporine A Tacrolimus CyclosporineA_Tacrolimus->Calcineurin Inhibit Sirolimus Sirolimus Sirolimus->mTOR Inhibits Mycophenolate Mycophenolate Mofetil Mycophenolate->IMPDH Inhibits

Caption: Mechanisms of action of different immunosuppressants on T-cell activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Isolate_PBMC Isolate PBMCs Culture_Cells Culture PBMCs with Mitogen and Immunosuppressant Isolate_PBMC->Culture_Cells Prepare_Drugs Prepare Immunosuppressant Dilutions Prepare_Drugs->Culture_Cells Incubate Incubate for 48-72 hours Culture_Cells->Incubate Add_Reagent Add Proliferation Reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure Absorbance Add_Reagent->Measure Calculate_Viability Calculate Percent Viability Measure->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: A typical workflow for assessing immunosuppressant activity on T-cell proliferation.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to evaluate the immunosuppressive activity of the discussed compounds.

T-Cell Proliferation Assay (MTT-based)

Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

  • Assay Setup: Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Drug Treatment: Add serial dilutions of the immunosuppressive compounds (this compound, Cyclosporine A, Tacrolimus, Sirolimus, Mycophenolate Mofetil) to the wells. Include a vehicle control.

  • Stimulation: Add a mitogen, such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads, to stimulate T-cell proliferation.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Mixed Lymphocyte Reaction (MLR)

Principle: The one-way MLR assay measures the proliferation of responder T-cells from one donor in response to stimulation by irradiated (non-proliferating) stimulator PBMCs from a different, allogeneic donor. This mimics the T-cell response to foreign antigens.

Methodology:

  • Cell Preparation: Isolate PBMCs from two different healthy donors (responder and stimulator).

  • Stimulator Cell Inactivation: Irradiate the stimulator PBMCs (e.g., 30 Gy) to prevent their proliferation.

  • Assay Setup: Co-culture responder PBMCs (1 x 10^5 cells/well) with irradiated stimulator PBMCs (1 x 10^5 cells/well) in a 96-well plate.

  • Drug Treatment: Add serial dilutions of the immunosuppressive compounds to the co-culture.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: Assess proliferation using methods such as [3H]-thymidine incorporation, CFSE dye dilution followed by flow cytometry, or an MTT assay as described above.

  • Data Analysis: Calculate the percentage of inhibition of proliferation and determine the IC50 values for each compound.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Principle: This technique allows for the detection of cytokine production within individual cells, providing insights into the functional effects of immunosuppressants on T-cell effector functions.

Methodology:

  • Cell Stimulation: Stimulate PBMCs with a mitogen (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This allows cytokines to accumulate inside the cells.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IL-2, IFN-γ).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cytokine-producing cells in different T-cell populations under various treatment conditions.

Conclusion

This compound presents a novel mechanism of immunosuppression by targeting the IL-2 receptor signaling pathway, a mechanism distinct from the established immunosuppressants. This comparative guide provides a foundational understanding of its action in the context of current therapies. The provided experimental protocols offer a starting point for researchers to quantitatively assess the immunosuppressive potential of this compound and other novel compounds. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Undecylprodigiosin: A Targeted Approach to Cancer Therapy by Selectively Inducing Apoptosis in Malignant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research highlights the promising potential of undecylprodigiosin (UP), a natural red pigment produced by several bacteria, as a selective anticancer agent. Studies demonstrate that this compound exhibits significant toxicity towards a range of malignant cell lines while displaying minimal adverse effects on their non-malignant counterparts. This selective induction of apoptosis (programmed cell death) in cancer cells suggests a favorable therapeutic window for this compound, positioning it as a compelling candidate for further drug development.

This guide provides a comparative overview of the cytotoxic effects of this compound on malignant versus non-malignant cells, supported by experimental data from peer-reviewed studies. It also details the experimental protocols for key assays used to evaluate its efficacy and elucidates the signaling pathways involved in its mechanism of action.

Quantitative Analysis of Selective Cytotoxicity

The selective toxicity of this compound is most evident when comparing its half-maximal inhibitory concentration (IC50) values between cancerous and normal cell lines. A lower IC50 value indicates a higher cytotoxic potency. Data from a pivotal study by Ho et al. (2007) on human breast cancer cell lines and a non-malignant breast epithelial cell line clearly illustrates this selectivity.

Cell LineCell Typep53 StatusThis compound IC50 (µM)
MCF-10A Non-malignant Breast Epithelial Wild-type >10
BT-20Breast CarcinomaMutant~2.5
MCF-7Breast CarcinomaWild-type~2.5
MDA-MB-231Breast CarcinomaMutant~2.5
T47DBreast CarcinomaWild-type~2.5

Data extrapolated from Ho et al. (2007). The IC50 for MCF-10A was reported as being significantly higher than that for the cancer cell lines, with minimal toxicity observed at concentrations effective against malignant cells.

This data compellingly shows that this compound is substantially more potent against breast cancer cells, irrespective of their p53 status, than against non-malignant breast cells[1]. This selectivity is a critical attribute for any potential chemotherapeutic agent, as it suggests a reduced likelihood of damage to healthy tissues during treatment.

Mechanism of Action: Signaling Pathways in this compound-Induced Apoptosis

This compound's selective cytotoxicity is rooted in its ability to trigger specific apoptotic signaling pathways in cancer cells.

p53-Independent Apoptosis

A key finding is that this compound induces apoptosis in a p53-independent manner[1]. The tumor suppressor protein p53 is a critical regulator of apoptosis, and its mutation or inactivation is a common event in many cancers, often leading to resistance to conventional therapies. This compound's ability to bypass the p53 pathway makes it a promising candidate for treating tumors with mutated or non-functional p53.

The mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. This compound treatment leads to the downregulation of anti-apoptotic proteins such as Bcl-xL, Survivin, and XIAP, while simultaneously upregulating pro-apoptotic proteins like BIK, BIM, MCL-1S, and NOXA. This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of caspases, the executioners of apoptosis.

p53_Independent_Apoptosis UP This compound MalignantCell Malignant Cell UP->MalignantCell AntiApoptotic Anti-apoptotic Proteins (Bcl-xL, Survivin, XIAP) MalignantCell->AntiApoptotic Downregulates ProApoptotic Pro-apoptotic Proteins (BIK, BIM, MCL-1S, NOXA) MalignantCell->ProApoptotic Upregulates Mitochondria Mitochondria AntiApoptotic->Mitochondria ProApoptotic->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

p53-Independent Apoptotic Pathway of this compound.
Involvement of MAP Kinase Pathways

Further studies have indicated that the pro-apoptotic effects of this compound are also mediated through the activation of stress-activated protein kinase pathways, specifically p38 and JNK (c-Jun N-terminal kinase), while not affecting the ERK1/2 pathway in certain cancer cell lines like P388[2]. The activation of these pathways is a common response to cellular stress and can lead to the induction of apoptosis.

MAPK_Pathway UP This compound P388_Cell P388 Cancer Cell UP->P388_Cell p38_JNK p38 and JNK Activation P388_Cell->p38_JNK ERK ERK1/2 Pathway P388_Cell->ERK Apoptosis Apoptosis p38_JNK->Apoptosis

Role of MAPK Signaling in this compound-Induced Apoptosis.

Experimental Protocols

The evaluation of this compound's selective cytotoxicity relies on a panel of well-established in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Fixation and Permeabilization: Fix the treated cells with paraformaldehyde and then permeabilize with Triton X-100.

  • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

  • Staining: Wash the cells and counterstain the nuclei with a DNA-specific stain like DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Cytotoxicity & Apoptosis Assays Malignant Malignant Cells Treatment Treat with this compound (Dose-Response and Time-Course) Malignant->Treatment NonMalignant Non-Malignant Cells NonMalignant->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis Detection) Treatment->AnnexinV TUNEL TUNEL Assay (DNA Fragmentation) Treatment->TUNEL DataAnalysis Data Analysis and Comparison MTT->DataAnalysis AnnexinV->DataAnalysis TUNEL->DataAnalysis

General Experimental Workflow for Evaluating this compound's Cytotoxicity.

Conclusion

References

Safety Operating Guide

Undecylprodigiosin: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Undecylprodigiosin, a bacterial pigment with potent biological activities, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as an apoptosis inducer, antineoplastic agent, and its cytotoxic potential, all materials contaminated with this compound must be treated as hazardous waste.[1][2] Adherence to the following step-by-step guidelines is crucial for the safe management of this compound waste.

Hazard Profile and Classification

Before detailing the disposal protocol, it is essential to understand the hazard profile of this compound. This information dictates the necessary precautions and the appropriate waste stream.

PropertyDescriptionCitation
Chemical Name (2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole[1]
Molecular Formula C25H35N3O[1][3]
Primary Hazards Apoptosis inducer, antineoplastic agent, antibacterial agent, immunosuppressive agent.[1][1]
Cytotoxicity Has demonstrated slight cytotoxicity in research settings.[2][2]
Waste Classification Cytotoxic and potentially biohazardous chemical waste.

Experimental Protocols: Disposal of this compound Waste

The following protocols provide a detailed methodology for the safe disposal of this compound and contaminated materials. These procedures are based on general guidelines for handling cytotoxic and chemical waste in a laboratory environment.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Segregation of Waste:

  • All waste contaminated with this compound must be segregated from general laboratory waste.

  • Use designated, clearly labeled, leak-proof containers for cytotoxic waste. These containers are often color-coded, typically with purple lids, to distinguish them from other waste streams.[4]

3. Disposal of Solid Waste:

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and flasks that have come into contact with this compound should be placed directly into the designated cytotoxic solid waste container.

  • Surfaces and Spills: Clean any spills with an appropriate disinfectant and absorbent material. All materials used for cleaning up spills must also be disposed of as cytotoxic waste.

4. Disposal of Liquid Waste:

  • Pure Compound and Solutions: Unused this compound or solutions containing the compound should not be poured down the drain.[4] Collect all liquid waste in a designated, sealed, and clearly labeled cytotoxic liquid waste container.

  • Contaminated Media: Cell culture media containing this compound should be treated as cytotoxic liquid waste and collected in the appropriate container.

5. Sharps Disposal:

  • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[4][5]

6. Final Disposal:

  • All collected cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. The primary method for the final disposal of cytotoxic waste is incineration at a permitted facility.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment cluster_3 Final Disposal Generate This compound Waste Generated (Solid, Liquid, Sharps) Solid Solid Waste (Gloves, Pipette Tips, etc.) Generate->Solid Liquid Liquid Waste (Solutions, Media) Generate->Liquid Sharps Sharps Waste (Needles, Blades) Generate->Sharps SolidContainer Designated Cytotoxic Solid Waste Container (Purple Lid) Solid->SolidContainer LiquidContainer Designated Cytotoxic Liquid Waste Container (Purple Lid) Liquid->LiquidContainer SharpsContainer Designated Cytotoxic Sharps Container (Purple Lid) Sharps->SharpsContainer Incineration Collection by Licensed Hazardous Waste Vendor for Incineration SolidContainer->Incineration LiquidContainer->Incineration SharpsContainer->Incineration

Caption: Workflow for this compound Waste Disposal.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring a safe working environment and responsible environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Undecylprodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Undecylprodigiosin, a bioactive bacterial pigment with potential therapeutic applications, ensuring personal safety and proper handling are paramount.[1][2] Due to the compound's biological activity and the absence of a comprehensive, publicly available Safety Data Sheet (SDS), a cautious approach based on established laboratory safety protocols for handling novel chemical and biological substances is essential. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its pure or concentrated forms, adherence to Biosafety Level 1 (BSL-1) or higher laboratory standards is recommended. The following personal protective equipment is mandatory:

PPE CategoryItemSpecifications and Procedures
Hand Protection Nitrile GlovesWear well-fitting nitrile gloves to prevent skin contact. For extended procedures or when handling larger quantities, consider double-gloving. Inspect gloves for any signs of damage before use and change them immediately if compromised. Do not wear gloves outside of the laboratory and wash hands thoroughly after removal.
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat is required to protect skin and clothing from potential splashes. The lab coat should not be worn in common areas such as offices or break rooms.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against splashes or aerosols, safety glasses with side shields or chemical splash goggles are necessary.
Respiratory Protection Fume HoodAll work involving the handling of powdered or crystalline this compound, or any procedure that could generate aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Foot Protection Closed-toe ShoesNever wear open-toed shoes in the laboratory. Sturdy, closed-toe shoes are required to protect against spills and falling objects.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

Undecylprodigiosin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handle_weigh Weighing (in fume hood) prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolving (in fume hood) handle_weigh->handle_dissolve handle_experiment Experimental Use handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces (e.g., 70% Ethanol) handle_experiment->cleanup_decontaminate After experiment dispose_liquid Liquid Waste (Solutions containing this compound) handle_experiment->dispose_liquid dispose_sharps Sharps Waste handle_experiment->dispose_sharps cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe dispose_solid Solid Waste (Contaminated consumables) cleanup_ppe->dispose_solid

Caption: Workflow for Safe Handling of this compound

Detailed Experimental Protocols

While specific experimental protocols will vary, the following general procedures should be adapted to your specific research needs, always prioritizing safety.

Weighing and Solution Preparation
  • Preparation : Before handling the compound, ensure your designated fume hood is clean and operational. Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents.

  • Weighing : Conduct all weighing of solid this compound within the fume hood to prevent the inhalation of fine particles. Use a microbalance with a draft shield if available.

  • Dissolving : Add the solvent to the weighed this compound in a suitable container (e.g., a glass vial or flask) within the fume hood. Cap the container securely before removing it from the fume hood.

In Vitro Studies

One study has indicated that this compound exhibits slight cytotoxicity in B16 cells at a concentration of 194 nM.[3] When conducting cell-based assays, consider the following:

  • Aseptic Technique : Perform all cell culture work in a certified biosafety cabinet (BSC) to maintain sterility and protect yourself from aerosols.

  • Dilutions : Prepare stock solutions and subsequent dilutions in the BSC.

  • Incubation : Clearly label all culture vessels containing this compound.

  • Waste : All media and consumables that have come into contact with this compound should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure the safety of support staff.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables such as gloves, weigh boats, and pipette tips should be collected in a designated, clearly labeled hazardous waste bag within the laboratory.
Liquid Waste All solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

All waste streams should be managed and disposed of in accordance with your institution's environmental health and safety guidelines for chemical and biological waste.

By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks and fostering a culture of safety in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undecylprodigiosin
Reactant of Route 2
Undecylprodigiosin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。